Product packaging for 5-Chlorotryptamine(Cat. No.:CAS No. 3764-94-1)

5-Chlorotryptamine

Número de catálogo: B1214102
Número CAS: 3764-94-1
Peso molecular: 194.66 g/mol
Clave InChI: FVQKQPVVCKOWLM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

5-Chlorotryptamine, also known as this compound, is a useful research compound. Its molecular formula is C10H11ClN2 and its molecular weight is 194.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClN2 B1214102 5-Chlorotryptamine CAS No. 3764-94-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(5-chloro-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQKQPVVCKOWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191073
Record name 5-Chloro-1H-indole-3-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3764-94-1
Record name 5-Chlorotryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3764-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-indole-3-ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003764941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-1H-indole-3-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1H-indole-3-ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.077
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Chlorotryptamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V4S232P62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chlorotryptamine from 5-Chloroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5-chlorotryptamine from the precursor 5-chloroindole. The primary synthetic route detailed is an adaptation of the well-established Speeter-Anthony tryptamine synthesis, a robust and versatile method for preparing various tryptamine derivatives.[1][2] This document outlines the reaction mechanism, provides detailed experimental protocols, and presents quantitative data in a structured format for clarity and reproducibility.

Synthetic Strategy Overview

The conversion of 5-chloroindole to this compound is efficiently achieved through a three-step process based on the Speeter-Anthony tryptamine synthesis. This methodology involves:

  • Electrophilic Acylation: The indole ring of 5-chloroindole is activated at the C3 position and reacts with oxalyl chloride to form an intermediate, 5-chloro-α-oxo-1H-indole-3-acetyl chloride.[3][4]

  • Amidation: The highly reactive acyl chloride intermediate is then treated with ammonia to yield 5-chloro-α-oxo-1H-indole-3-acetamide.

  • Reduction: The final step involves the reduction of both the amide and ketone functionalities of the glyoxylamide intermediate using a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄), to produce the target molecule, this compound.[3]

This synthetic route is favored for its high efficiency and adaptability to various substituted indoles.

Reaction Pathway

The overall synthetic pathway from 5-chloroindole to this compound is illustrated below.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Step 1: Acylation cluster_intermediate2 Step 2: Amidation cluster_product Step 3: Reduction 5-Chloroindole 5-Chloroindole 5-Chloro-α-oxo-1H-indole-3-acetyl chloride 5-Chloro-α-oxo-1H-indole-3-acetyl chloride 5-Chloroindole->5-Chloro-α-oxo-1H-indole-3-acetyl chloride Oxalyl Chloride 5-Chloro-α-oxo-1H-indole-3-acetamide 5-Chloro-α-oxo-1H-indole-3-acetamide 5-Chloro-α-oxo-1H-indole-3-acetyl chloride->5-Chloro-α-oxo-1H-indole-3-acetamide Ammonia This compound This compound 5-Chloro-α-oxo-1H-indole-3-acetamide->this compound LiAlH₄

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous tryptamine derivatives and are optimized for the synthesis of this compound from 5-chloroindole.

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
5-ChloroindoleC₈H₆ClN151.59≥98%Sigma-Aldrich
Oxalyl chloride(COCl)₂126.93≥98%Sigma-Aldrich
Anhydrous Diethyl Ether(C₂H₅)₂O74.12≥99.7%Sigma-Aldrich
Anhydrous AmmoniaNH₃17.03≥99.9%Matheson
Lithium Aluminum HydrideLiAlH₄37.95≥95%Sigma-Aldrich
Anhydrous TetrahydrofuranC₄H₈O72.11≥99.9%Sigma-Aldrich
Sodium Sulfate (anhydrous)Na₂SO₄142.04ACS ReagentVWR
Hydrochloric AcidHCl36.4637% (w/w)VWR
Sodium BicarbonateNaHCO₃84.01ACS ReagentVWR
DichloromethaneCH₂Cl₂84.93ACS ReagentVWR
Ethyl AcetateC₄H₈O₂88.11ACS ReagentVWR

Procedure:

  • In a flame-dried, three-necked 500 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 5-chloroindole (1 equivalent) in anhydrous diethyl ether (150 mL).

  • Flush the apparatus with dry nitrogen and cool the suspension to 0°C in an ice-water bath.

  • Charge the dropping funnel with oxalyl chloride (1.5 equivalents) dissolved in anhydrous diethyl ether (50 mL).

  • Add the oxalyl chloride solution dropwise to the stirred suspension over a period of 30-60 minutes, ensuring the temperature is maintained at or below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 4 hours. A yellow precipitate of 5-chloro-α-oxo-1H-indole-3-acetyl chloride is expected to form.

  • The crude product is highly reactive and is typically used directly in the next step without isolation or purification.

Procedure:

  • Cool the suspension containing the crude 5-chloro-α-oxo-1H-indole-3-acetyl chloride from Step 1 in an ice bath.

  • Bubble anhydrous ammonia gas through the vigorously stirred suspension for approximately 1 hour. Alternatively, a solution of ammonia in an anhydrous solvent like dioxane can be used.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting acyl chloride is consumed.

  • Filter the resulting solid, wash with cold diethyl ether to remove unreacted starting materials and byproducts, and dry under vacuum to yield the crude 5-chloro-α-oxo-1H-indole-3-acetamide.

Procedure:

  • In a flame-dried, three-necked 1 L round-bottom flask equipped with a reflux condenser and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄) (3 equivalents) in anhydrous tetrahydrofuran (THF) (200 mL) under a nitrogen atmosphere.

  • Carefully add the crude 5-chloro-α-oxo-1H-indole-3-acetamide from Step 2 in small portions to the stirred LiAlH₄ suspension. The reaction is highly exothermic.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then more water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with THF.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield the crude this compound.

The crude this compound can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent. Alternatively, the freebase can be converted to its hydrochloride salt for improved stability and handling by dissolving the crude product in a suitable solvent (e.g., diethyl ether) and bubbling dry hydrogen chloride gas through the solution. The resulting precipitate can be collected by filtration and recrystallized.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Acylation of 5-Chloroindole B Amidation of Acyl Chloride A->B C Reduction with LiAlH₄ B->C D Quenching and Filtration C->D E Solvent Evaporation D->E F Column Chromatography E->F G Salt Formation (Optional) F->G H Characterization (NMR, MS) F->H G->H

Caption: General experimental workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes the typical quantities and expected yields for the synthesis of this compound, based on analogous reactions. Actual yields may vary depending on experimental conditions and scale.

StepStarting MaterialReagent (Equivalents)ProductTheoretical Yield (g)Expected Yield (%)
1 & 25-Chloroindole (10 g)Oxalyl Chloride (1.5)5-Chloro-α-oxo-1H-indole-3-acetamide15.685-95
35-Chloro-α-oxo-1H-indole-3-acetamide (15 g)LiAlH₄ (3)This compound13.170-85
Overall 5-Chloroindole (10 g) This compound 12.8 60-80

Safety Considerations

  • Oxalyl chloride is highly toxic and corrosive. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water and protic solvents. It should be handled under an inert atmosphere (e.g., nitrogen or argon). The quenching procedure must be performed slowly and with extreme caution, especially on a large scale.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Hydrogen chloride gas is corrosive and toxic. It should be handled in a fume hood.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before commencing any chemical synthesis.

References

An In-depth Technical Guide to 5-Chlorotryptamine: Chemical Properties, Structure, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorotryptamine is a halogenated derivative of the neurotransmitter tryptamine. Its structural similarity to serotonin (5-hydroxytryptamine) makes it a compound of interest for researchers in neuropharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological interactions of this compound, with a focus on its activity at serotonin receptors.

Chemical Properties and Structure

This compound is an indoleamine characterized by a chlorine atom at the 5-position of the indole ring. This substitution influences its electronic properties and can affect its binding affinity and efficacy at various receptors.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂--INVALID-LINK--
Molecular Weight 194.66 g/mol --INVALID-LINK--
IUPAC Name 2-(5-chloro-1H-indol-3-yl)ethanamine--INVALID-LINK--
CAS Number 3764-94-1--INVALID-LINK--
Appearance Off-white to tan crystalline powder--INVALID-LINK--
Melting Point 290 - 295 °C (hydrochloride salt)--INVALID-LINK--
pKa 10.2 (estimated for tryptamine)--INVALID-LINK--
Solubility (Hydrochloride Salt)
SolventSolubilitySource
Dimethylformamide (DMF)10 mg/mL--INVALID-LINK--
Dimethyl sulfoxide (DMSO)10 mg/mL--INVALID-LINK--
Ethanol20 mg/mL--INVALID-LINK--
Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra of tryptamine derivatives are characterized by signals corresponding to the indole ring protons and carbons, as well as those of the ethylamine side chain. In this compound, the chlorine atom at the 5-position will influence the chemical shifts of the aromatic protons and carbons, particularly H-4, H-6, and C-5. Specific peak assignments would require experimental data from a synthesized and purified sample.

  • Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be characteristic of indole alkaloids, with common fragmentation pathways involving cleavage of the ethylamine side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the N-H stretching of the indole and primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching.

Biological Activity and Signaling Pathways

The biological effects of this compound are primarily mediated through its interaction with serotonin (5-HT) receptors.

Receptor Binding and Functional Activity

Research has shown that this compound acts as a very weak partial agonist at the 5-HT₃ₐ receptor.[1]

Receptor SubtypeKᵢ (μM)EC₅₀ (μM)Efficacy (Rₘₐₓ)Source
5-HT₃ₐ2.78.10.0037--INVALID-LINK--

The binding affinity and functional activity of this compound at other 5-HT receptor subtypes have not been extensively reported in the literature. Further research is needed to establish a comprehensive receptor binding profile.

Signaling Pathways

Serotonin receptors mediate their effects through various signaling cascades. Given that this compound is a tryptamine derivative, its interactions with different 5-HT receptor subtypes would be expected to trigger these pathways.

  • 5-HT₃ Receptors: As a ligand-gated ion channel, the activation of the 5-HT₃ receptor by an agonist leads to the rapid influx of cations (Na⁺, K⁺, and Ca²⁺), resulting in neuronal depolarization.[2][3]

G_5HT3_Signaling cluster_membrane Cell Membrane 5_HT3_Receptor 5-HT₃ Receptor (Ligand-Gated Ion Channel) Cations Na⁺, K⁺, Ca²⁺ 5_HT3_Receptor->Cations Channel Opens 5_Chlorotryptamine This compound 5_Chlorotryptamine->5_HT3_Receptor Binds Depolarization Membrane Depolarization Cations->Depolarization Influx Neuronal_Response Neuronal Response (e.g., neurotransmitter release) Depolarization->Neuronal_Response Leads to

Caption: 5-HT₃ Receptor Signaling Pathway.

  • G-Protein Coupled 5-HT Receptors: Other 5-HT receptor subtypes (5-HT₁, 5-HT₂, 5-HT₄, 5-HT₅, 5-HT₆, and 5-HT₇) are G-protein coupled receptors (GPCRs). Depending on the receptor subtype and the G-protein it couples to (Gₛ, Gᵢ/ₒ, or Gₐ), agonist binding can lead to the modulation of second messenger systems, such as adenylyl cyclase (AC) and phospholipase C (PLC).

G_GPCR_Signaling cluster_membrane Cell Membrane GPCR 5-HT GPCR G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., AC, PLC) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP₃, DAG) Effector->Second_Messenger Produces/Inhibits Ligand This compound Ligand->GPCR Binds Downstream_Signaling Downstream Signaling (e.g., PKA, PKC activation) Second_Messenger->Downstream_Signaling Activates Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response Leads to

Caption: General GPCR Signaling Pathway.

Experimental Protocols

Characterizing the interaction of this compound with serotonin receptors involves a series of in vitro assays.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Kᵢ) of this compound for a specific receptor subtype.

Principle: The assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand of known affinity for binding to the receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT receptor of interest.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes, radioligand, and assay buffer.

    • Non-specific Binding: Membranes, radioligand, and a high concentration of a known unlabeled ligand.

    • Competition: Membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the concentration of this compound. Determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific binding) and then calculate the Kᵢ using the Cheng-Prusoff equation.

G_Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (Cells expressing 5-HT receptor) Start->Membrane_Prep Assay_Setup Assay Setup (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC₅₀ and Kᵢ determination) Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

Functional Assays

Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

  • cAMP Assay (for Gₛ- and Gᵢ/ₒ-coupled receptors): This assay measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels upon receptor activation.

  • Calcium Flux Assay (for Gₐ-coupled receptors): This assay measures changes in intracellular calcium concentrations following receptor activation.

These assays typically involve the use of engineered cell lines expressing the receptor of interest and a biosensor that reports changes in the second messenger concentration.

Conclusion

This compound is a valuable tool for probing the structure-activity relationships of ligands for serotonin receptors. While its interaction with the 5-HT₃ₐ receptor has been characterized, its pharmacological profile at other 5-HT receptor subtypes remains largely unexplored. Further research is warranted to fully elucidate the therapeutic potential and neuropharmacological effects of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this compound and other novel tryptamine derivatives.

References

A Technical Guide to the Mechanism of Action of 5-Chlorotryptamine on Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Chlorotryptamine (5-CT) is a halogenated derivative of the endogenous neurotransmitter serotonin (5-hydroxytryptamine). While the pharmacological profile of many tryptamine derivatives is extensively documented, comprehensive data for this compound across the full spectrum of serotonin (5-HT) receptors remains limited in publicly accessible literature. This guide synthesizes the available experimental data, focusing on its characterized activity at the 5-HT3 receptor, and provides the necessary context of serotonin receptor signaling pathways. Detailed experimental protocols are included to enable researchers to further characterize the binding and functional activity of this and other related compounds.

The primary documented activity of this compound is at the 5-HT3A receptor, where it acts as a very weak partial agonist with low micromolar affinity and potency.[1] Its interaction with other 5-HT receptor subtypes, such as the Gαi/o-coupled 5-HT1 family and the Gαq/11-coupled 5-HT2 family, is not extensively characterized in published literature. This document outlines the canonical signaling pathways for these receptor families and provides the methodologies required to elucidate the complete mechanism of action of this compound.

Introduction to this compound and the Serotonin System

The serotonin system is a critical neurotransmitter system involved in a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[2] Its effects are mediated by a diverse family of at least 14 distinct receptor subtypes, classified into seven families (5-HT1 through 5-HT7).[2][3] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades.[4]

This compound is a structural analog of serotonin, with a chlorine atom substituted at the 5-position of the indole ring. This substitution can significantly alter a compound's affinity, efficacy, and selectivity for different receptor subtypes. Understanding these structure-activity relationships is fundamental for drug design and development.

Receptor Binding and Functional Activity Profile of this compound

The interaction of a ligand with a receptor is defined by its binding affinity (Ki) and its functional response upon binding, characterized by its potency (EC50) and efficacy (Emax).

Quantitative Data Summary

Published quantitative data on this compound is sparse. The most definitive data pertains to its activity at the human 5-HT3A receptor subtype.

Receptor SubtypeLigandAssay TypeKi (nM)EC50 (nM)Emax (% of 5-HT)Activity
5-HT3AThis compoundRadioligand Binding2700---
5-HT3AThis compoundElectrophysiology-81000.37%Very Weak Partial Agonist

Table 1: Summary of known in vitro pharmacological data for this compound at the human 5-HT3A receptor. Data extracted from Eur J Pharmacol. 2008;580(3):291-7.[1]

Signal Transduction Pathways

The functional outcome of receptor activation by this compound is determined by the signaling pathway to which the receptor is coupled.

5-HT1 Receptor Family: Gαi/o-Coupled Signaling

The 5-HT1 receptor family (e.g., 5-HT1A, 5-HT1B, 5-HT1D) primarily couples to inhibitory G proteins of the Gαi/o class.[3][5] Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of the second messenger cyclic AMP (cAMP).[6] The dissociation of the Gβγ subunit can also lead to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and neuronal inhibition.[7]

G_alpha_i_signaling cluster_membrane Plasma Membrane mem_top mem_top mem_bot mem_bot Ligand This compound (Agonist) Receptor 5-HT1A Receptor Ligand->Receptor G_alpha Gαi/o Receptor->G_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Cellular Activity PKA->Response

Canonical Gαi/o-coupled signaling pathway for 5-HT1 receptors.
5-HT2 Receptor Family: Gαq/11-Coupled Signaling

The 5-HT2 receptor family (5-HT2A, 5-HT2B, 5-HT2C) couples to G proteins of the Gαq/11 class.[3][8][9] Upon activation, the Gαq subunit stimulates the enzyme phospholipase C (PLC).[9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream phosphorylation events and cellular excitation.[10]

G_alpha_q_signaling cluster_membrane Plasma Membrane mem_top mem_top mem_bot mem_bot Ligand This compound (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor G_alpha Gαq/11 Receptor->G_alpha Activates G_beta_gamma Gβγ PLC Phospholipase C (PLC) G_alpha->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Response Increased Cellular Activity Ca->Response PKC->Response

Canonical Gαq/11-coupled signaling pathway for 5-HT2 receptors.
5-HT3 Receptor: Ligand-Gated Ion Channel

The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, a pentameric structure permeable to cations such as Sodium (Na+), Potassium (K+), and Calcium (Ca2+).[1] Agonist binding induces a conformational change that opens the channel pore, leading to rapid membrane depolarization and neuronal excitation.[1] As noted, this compound is a very weak partial agonist, meaning it binds to the receptor but is extremely inefficient at inducing this channel opening compared to the full agonist, serotonin.[1]

ion_channel_signaling cluster_membrane Plasma Membrane mem_left mem_left mem_right mem_right Ligand This compound (Partial Agonist) Receptor 5-HT3 Receptor (Closed) Ligand->Receptor Binds Receptor_Open 5-HT3 Receptor (Open) Receptor->Receptor_Open Inefficient Conformational Change Ions_In Na⁺, Ca²⁺ Receptor_Open->Ions_In Cation Influx Ions_Out Na⁺, Ca²⁺ Ions_Out->Receptor_Open Depolarization Weak Depolarization Ions_In->Depolarization

5-HT3 receptor ligand-gated ion channel mechanism.

Detailed Experimental Protocols

The following sections detail standard methodologies used to characterize the pharmacological properties of a compound like this compound.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand of known affinity.

Methodology:

  • Membrane Preparation:

    • Culture cells (e.g., HEK293, CHO) stably expressing the human serotonin receptor subtype of interest.

    • Harvest confluent cells and homogenize in an ice-cold lysis buffer.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup (96-well plate):

    • Total Binding: Add cell membranes, a fixed concentration of radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Granisetron for 5-HT3), and assay buffer.

    • Non-specific Binding (NSB): Add cell membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., 10 µM serotonin) to saturate the receptors.

    • Competition: Add cell membranes, radioligand, and serial dilutions of the test compound (this compound).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat (pre-soaked in a solution like polyethyleneimine to reduce NSB) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start: Cell Culture (Receptor Expression) prep Membrane Preparation (Homogenization & Centrifugation) start->prep plate Plate Setup (96-well) - Total Binding - Non-Specific Binding - Competition Curve prep->plate incubate Incubation (e.g., 60 min at 30°C) plate->incubate filter Rapid Filtration (Separates Bound/Free Ligand) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End: Determine Binding Affinity (Ki) analyze->end

Workflow for a radioligand competition binding assay.
cAMP Functional Assay (for Gαi/o Receptors)

This assay measures the ability of a compound to inhibit cAMP production, which is characteristic of Gαi/o-coupled receptor agonism.

Methodology:

  • Cell Plating: Plate cells expressing the Gαi/o-coupled receptor (e.g., 5-HT1A) in a suitable microplate (e.g., 96- or 384-well) and incubate overnight.

  • Compound Addition: Remove the culture medium and add serial dilutions of the test compound (this compound) or control ligands prepared in assay buffer. Incubate for a pre-determined time (e.g., 30 minutes).

  • Stimulation: Add a Gαs activator, typically forskolin (which directly activates adenylyl cyclase), to all wells except the negative control. This elevates the basal cAMP level, allowing for a measurable inhibition. Incubate for a specified time (e.g., 30 minutes).

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercial detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the detected signal (inversely proportional to cAMP levels for some kits) against the log concentration of this compound.

    • Calculate the EC50 (potency) and Emax (efficacy, relative to a known full agonist) for the inhibition of forskolin-stimulated cAMP accumulation.

camp_assay_workflow start Start: Plate Cells (Gi-coupled receptor) add_compound Add Test Compound (this compound) start->add_compound stimulate Stimulate with Forskolin (Elevates basal cAMP) add_compound->stimulate lyse Lyse Cells & Add Detection Reagents stimulate->lyse read Read Plate (e.g., HTRF, Luminescence) lyse->read analyze Data Analysis (Calculate EC50 and Emax) read->analyze end End: Determine Functional Potency & Efficacy analyze->end

Workflow for a Gαi-coupled cAMP functional assay.
Inositol Phosphate (IP1) Accumulation Assay (for Gαq/11 Receptors)

This assay measures the accumulation of IP1, a stable metabolite of IP3, as a surrogate for Gαq/11-coupled receptor activation.

Methodology:

  • Cell Plating: Plate cells expressing the Gαq/11-coupled receptor (e.g., 5-HT2A) in a suitable microplate.

  • Compound Addition: Remove the culture medium and add serial dilutions of the test compound (this compound) prepared in a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the enzyme that degrades IP1, allowing it to accumulate.

  • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Detection: Lyse the cells and detect the accumulated IP1 using a commercial kit, typically based on Homogeneous Time-Resolved Fluorescence (HTRF). This involves adding two conjugates: an IP1-d2 acceptor and an anti-IP1-cryptate donor.

  • Data Analysis:

    • The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.

    • Plot the signal ratio against the log concentration of this compound to generate a dose-response curve.

    • Calculate the EC50 (potency) and Emax (efficacy, relative to a known full agonist like serotonin).

ip1_assay_workflow start Start: Plate Cells (Gq-coupled receptor) add_compound Add Test Compound & LiCl (LiCl blocks IP1 degradation) start->add_compound incubate Incubate (e.g., 60 min at 37°C) add_compound->incubate lyse Lyse Cells & Add HTRF Detection Reagents incubate->lyse read Read Plate (Time-Resolved Fluorescence) lyse->read analyze Data Analysis (Calculate EC50 and Emax) read->analyze end End: Determine Functional Potency & Efficacy analyze->end

Workflow for a Gαq-coupled IP1 accumulation assay.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-N,N-dimethyltryptamine (5-Chloro-DMT) from 5-Chlorotryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-N,N-dimethyltryptamine (5-Chloro-DMT), a halogenated tryptamine derivative, utilizing 5-Chlorotryptamine as the primary precursor. 5-Chloro-DMT is a compound of interest for neurological research due to its structural similarity to other psychoactive tryptamines like N,N-Dimethyltryptamine (DMT) and 5-MeO-DMT.[1] This document details the core synthetic methodologies, plausible experimental protocols, and expected quantitative outcomes.

Introduction to 5-Chloro-N,N-DMT

5-Chloro-N,N-dimethyltryptamine, also known as 5-Cl-DMT, is a synthetic tryptamine that has been identified as a novel designer drug.[1] Its chemical structure is characterized by a chlorine atom at the 5-position of the indole ring of the N,N-dimethyltryptamine backbone. The molecular formula of 5-Chloro-DMT is C₁₂H₁₅ClN₂ and it has a molar mass of 222.72 g/mol .[1] This compound acts as a serotonin receptor agonist, with notable affinity for the 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.[1]

Synthetic Pathways from this compound

The synthesis of 5-Chloro-N,N-DMT from this compound involves the N,N-dimethylation of the primary amine group of the precursor. Two primary and well-established methods for this transformation are the Eschweiler-Clarke reaction and reductive amination.

2.1. Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines to their corresponding tertiary amines using an excess of formic acid and formaldehyde.[2][3][4][5] This one-pot reaction is known for its efficiency and for preventing the formation of quaternary ammonium salts.[2][5] The reaction proceeds by the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, releasing carbon dioxide.[2][4] For a primary amine like this compound, this process occurs twice to yield the N,N-dimethylated product.[5]

2.2. Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds. In the context of synthesizing 5-Chloro-N,N-DMT, this compound is reacted with formaldehyde in the presence of a reducing agent.[6][7][8][9][10] Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[11] The reaction first forms an imine or iminium ion intermediate, which is then reduced in situ by the hydride agent to the corresponding amine.[8]

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for the synthesis of 5-Chloro-N,N-DMT from this compound via the Eschweiler-Clarke reaction and reductive amination. These values are based on typical yields reported for similar tryptamine syntheses.

Table 1: Reactant and Product Molar Masses

CompoundMolecular FormulaMolar Mass ( g/mol )
This compoundC₁₀H₁₁ClN₂194.66
FormaldehydeCH₂O30.03
Formic AcidCH₂O₂46.03
Sodium BorohydrideNaBH₄37.83
5-Chloro-N,N-DMTC₁₂H₁₅ClN₂222.72

Table 2: Comparison of Synthetic Methods

ParameterEschweiler-Clarke ReactionReductive Amination (using NaBH₄)
Precursor This compoundThis compound
Reagents Formaldehyde, Formic AcidFormaldehyde, Sodium Borohydride
Solvent Formic Acid (neat) or WaterMethanol or Ethanol
Reaction Temp. 80-100 °CRoom Temperature
Reaction Time 4-8 hours2-6 hours
Typical Yield 75-85%70-80%
Purity (post-purification) >98%>98%

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of 5-Chloro-N,N-DMT based on established chemical principles.

4.1. Protocol 1: Eschweiler-Clarke Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: To the flask, add an excess of 90% formic acid (e.g., 5-10 eq) followed by an excess of 37% aqueous formaldehyde solution (e.g., 4-6 eq).

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir vigorously for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Chloro-N,N-DMT. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

4.2. Protocol 2: Reductive Amination with Sodium Borohydride

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Reagent Addition: Add an excess of 37% aqueous formaldehyde solution (e.g., 2.5-3.0 eq) to the stirred solution.

  • Stirring: Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture again in an ice bath and add sodium borohydride (e.g., 1.5-2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains low.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Purify the crude 5-Chloro-N,N-DMT by column chromatography or recrystallization.

Visualizations

5.1. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and a general workflow for the synthesis and purification of 5-Chloro-N,N-DMT.

Eschweiler_Clarke_Reaction This compound This compound Iminium_Ion Iminium Ion Intermediate This compound->Iminium_Ion Reaction with Formaldehyde Formaldehyde_Formic_Acid Formaldehyde (CH₂O) Formic Acid (HCOOH) 5-Chloro-N,N-DMT 5-Chloro-N,N-DMT Iminium_Ion->5-Chloro-N,N-DMT Reduction by Formic Acid

Caption: Eschweiler-Clarke reaction pathway for 5-Chloro-DMT synthesis.

Reductive_Amination This compound This compound Iminium_Ion Iminium Ion Intermediate This compound->Iminium_Ion Reaction with Formaldehyde Formaldehyde Formaldehyde (CH₂O) 5-Chloro-N,N-DMT 5-Chloro-N,N-DMT Iminium_Ion->5-Chloro-N,N-DMT Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄)

Caption: Reductive amination pathway for 5-Chloro-DMT synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reaction_Setup 1. Reaction Setup (this compound + Solvent) Reagent_Addition 2. Reagent Addition (Formaldehyde, Acid/Reducing Agent) Reaction_Setup->Reagent_Addition Reaction 3. Reaction (Heating/Stirring) Reagent_Addition->Reaction Neutralization 4. Neutralization/Quenching Reaction->Neutralization Extraction 5. Extraction with Organic Solvent Neutralization->Extraction Drying_Concentration 6. Drying and Concentration Extraction->Drying_Concentration Purification 7. Purification (Chromatography/Recrystallization) Drying_Concentration->Purification Final_Product Pure 5-Chloro-N,N-DMT Purification->Final_Product

Caption: General experimental workflow for 5-Chloro-DMT synthesis.

References

The Dawn of Chlorinated Tryptamines: A Technical Exploration of Their Discovery and Historical Background

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and historical background of chlorinated tryptamines, a class of synthetic compounds with significant psychoactive properties. It details the initial synthesis of key chlorinated tryptamines, summarizes their pharmacological profiles, and provides a historical context for their emergence. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these molecules.

Introduction

The tryptamine backbone, a fundamental structure in neurochemistry, is shared by the endogenous neurotransmitter serotonin and a wide array of psychoactive compounds.[1] Chemical modification of the tryptamine scaffold has led to the discovery of numerous substances with diverse pharmacological activities. Among these, the introduction of a chlorine atom to the indole ring system gives rise to the class of chlorinated tryptamines. These compounds have garnered interest for their potent and often nuanced effects on the central nervous system, primarily through their interaction with serotonin and dopamine receptors. This guide will delve into the historical synthesis and initial pharmacological characterization of key chlorinated tryptamines.

Historical Background and Key Figures

The exploration of synthetic tryptamines gained significant momentum in the mid-20th century, following the discovery of the hallucinogenic properties of lysergic acid diethylamide (LSD).[2] Chemists and pharmacologists began to systematically modify the tryptamine structure to investigate structure-activity relationships.

Two pivotal figures in this field are Dr. Alexander "Sasha" Shulgin and Dr. David E. Nichols . Shulgin, a biochemist and pharmacologist, is renowned for his extensive work in synthesizing and personally bioassaying hundreds of psychoactive compounds, which he meticulously documented in his book TiHKAL (Tryptamines I Have Known and Loved).[3][4] This seminal work includes synthesis details for a vast number of tryptamines, including chlorinated derivatives.[2][5] Dr. David E. Nichols, a distinguished medicinal chemist and pharmacologist, has also made significant contributions to the understanding of psychedelic drugs, including the synthesis and pharmacological evaluation of numerous tryptamine analogs.[6][7] His research has been instrumental in elucidating the role of the serotonin 5-HT2A receptor in the action of these compounds.[1]

While the precise date for the first synthesis of a chlorinated tryptamine is not definitively documented in readily available literature, the systematic exploration of halogenated tryptamines likely emerged from the broader investigation of substituted tryptamines in the 1960s and 1970s.

Key Chlorinated Tryptamines: Synthesis and Discovery

The synthesis of chlorinated tryptamines generally follows established methods for tryptamine synthesis, such as the Speeter-Anthony tryptamine synthesis and the Fischer indole synthesis, with the use of appropriately chlorinated precursors.[2][6][8][9]

5-Chloro-α-methyltryptamine (5-Cl-AMT)

5-Chloro-α-methyltryptamine, also known as PAL-542, is a notable chlorinated tryptamine.[10] Its synthesis can be achieved through the reaction of 5-chloroindole-3-aldehyde with nitroethane, followed by reduction.[11]

5-Chloro-N,N-dimethyltryptamine (5-Cl-DMT)

5-Chloro-N,N-dimethyltryptamine is another key compound in this class. Its synthesis can be accomplished via the Speeter-Anthony method, starting from 5-chloroindole.[8] This involves the reaction of 5-chloroindole with oxalyl chloride, followed by reaction with dimethylamine and subsequent reduction.

Other Chlorinated Tryptamines

Other chlorinated tryptamines that have been synthesized and studied include 4-chloro-N,N-dimethyltryptamine and various other positional isomers. The synthesis of these compounds generally involves utilizing the appropriately substituted chloroindole as a starting material in standard tryptamine synthesis routes.

Pharmacological Profile

Chlorinated tryptamines primarily exert their effects through interactions with serotonin and dopamine systems. They are known to act as agonists at various serotonin receptor subtypes, with a particularly high affinity for the 5-HT2A receptor, which is believed to mediate the primary psychedelic effects of these compounds.[2][12]

Quantitative Data

The following table summarizes the available quantitative data for the receptor binding affinities (Ki) and functional activities (EC50) of selected chlorinated tryptamines.

CompoundReceptorKi (nM)EC50 (nM)Reference
5-Chloro-α-methyltryptamine (5-Cl-AMT) 5-HT2A--[10]
SERT--[10]
DAT-54 (release)[10]
NET-3434 (release)[10]
5-Chloro-N,N-dimethyltryptamine (5-Cl-DMT) 5-HT1A--[13]
5-HT2A--[13]
5-HT2C--[13]
2-Me-4,7-Cl2-T 5-HT2A1200-[14]
2,7-Me2-4-Cl-T 5-HT2A2000-[14]
5-chloro tryptamine 5-HT2A-29.47[15]
5-HT2B-11.40[15]

Note: A hyphen (-) indicates that data was not available in the cited sources. Ki values represent binding affinity, while EC50 values for release indicate the concentration for 50% of maximal neurotransmitter release.

Experimental Protocols

General Synthesis of N,N-Dimethyltryptamines (Speeter-Anthony Method)

This method is a widely used procedure for the synthesis of N,N-disubstituted tryptamines.[8][16]

  • Acylation: The starting indole is reacted with oxalyl chloride in a suitable solvent (e.g., diethyl ether) to form the corresponding indol-3-ylglyoxylyl chloride.

  • Amidation: The resulting acid chloride is then reacted with a secondary amine (e.g., dimethylamine) to yield the N,N-dialkyl-indol-3-ylglyoxylamide.

  • Reduction: The glyoxylamide is subsequently reduced, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF), to afford the final N,N-dialkyltryptamine.

G Indole Substituted Indole IndolylglyoxylylChloride Indol-3-ylglyoxylyl Chloride Indole->IndolylglyoxylylChloride Acylation OxalylChloride Oxalyl Chloride OxalylChloride->IndolylglyoxylylChloride Glyoxylamide N,N-Dialkyl-indol-3-ylglyoxylamide IndolylglyoxylylChloride->Glyoxylamide Amidation SecondaryAmine Secondary Amine (e.g., Dimethylamine) SecondaryAmine->Glyoxylamide Tryptamine N,N-Dialkyltryptamine Glyoxylamide->Tryptamine Reduction ReducingAgent Reducing Agent (e.g., LiAlH4) ReducingAgent->Tryptamine

Generalized workflow for the Speeter-Anthony tryptamine synthesis.
Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.[14]

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.

  • Incubation: The membranes are incubated with a radiolabeled ligand (a substance that binds to the receptor) and varying concentrations of the test compound.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is then used to calculate the binding affinity (Ki).

G start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand & Test Compound prepare_membranes->incubate separate Separate Bound and Unbound Ligand (Filtration) incubate->separate detect Quantify Radioactivity (Scintillation Counting) separate->detect analyze Data Analysis (IC50 & Ki Determination) detect->analyze end End analyze->end

Experimental workflow for a radioligand binding assay.
Functional Assay (e.g., Calcium Flux Assay for 5-HT2A Receptor)

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For Gq-coupled receptors like 5-HT2A, a common method is to measure changes in intracellular calcium levels.[17][18]

  • Cell Culture: Cells stably expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye are cultured.

  • Compound Addition: The test compound is added to the cells at various concentrations.

  • Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader.

  • Data Analysis: The data are used to generate a dose-response curve, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response) can be determined.

Signaling Pathways

5-HT2A Receptor Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[14] Upon activation by an agonist, such as a chlorinated tryptamine, the following cascade is initiated:

  • Gq Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

G Agonist Chlorinated Tryptamine (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Response Cellular Response PKC->Response Phosphorylates Targets G Agonist Chlorinated Tryptamine (Agonist) Receptor Dopamine D2 Receptor Agonist->Receptor Binds to Gio Gi/o Protein Receptor->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

References

5-Chlorotryptamine: A Technical Comparison of the Hydrochloride Salt and Freebase Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the hydrochloride salt and freebase forms of 5-Chlorotryptamine. This document is intended to assist researchers and drug development professionals in selecting the appropriate form of this compound for their specific applications, based on a detailed analysis of their physicochemical properties, stability, solubility, and bioavailability.

Physicochemical Properties

The selection between a salt and freebase form of an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing the compound's behavior from bench to clinical application. The hydrochloride salt of this compound is generally favored for its enhanced stability and aqueous solubility, while the freebase form may be preferred for specific formulation strategies or in non-aqueous environments. A summary of their key physicochemical properties is presented below.

PropertyThis compound Hydrochloride SaltThis compound Freebase
Molecular Formula C₁₀H₁₂Cl₂N₂[1]C₁₀H₁₁ClN₂[2]
Molecular Weight 231.13 g/mol [1]194.66 g/mol [2]
Appearance Off-white to tan crystalline powder[1][3]Likely a solid, appearance may vary
Melting Point 290 - 295 °C[3]Not available
pKa (Predicted) Not directly applicable (salt form)16.29 ± 0.30[2]
Aqueous Solubility Generally higher than the freebase[4]Generally lower than the hydrochloride salt
Organic Solvent Solubility Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (20 mg/ml)[5]Expected to have higher solubility in non-polar organic solvents

Stability

The stability of a compound is paramount for its storage, formulation, and in vivo performance. Amine hydrochloride salts are typically more stable than their corresponding freebases, primarily because the protonation of the amine nitrogen protects it from oxidative degradation.

Stability ParameterThis compound Hydrochloride SaltThis compound Freebase
General Stability More stable, particularly against oxidation. The protonated amine is less susceptible to degradation.[6]Less stable than the hydrochloride salt. The lone pair on the amine nitrogen is susceptible to oxidation.
pH Stability Stable in acidic to neutral pH. May convert to the freebase at alkaline pH.Less stable in acidic conditions as it will be protonated. More stable at neutral to alkaline pH.
Thermal Stability Generally higher thermal stability.[6]Lower thermal stability compared to the salt form.
Light Sensitivity Should be stored protected from light, as is common for indole derivatives.Should be stored protected from light.

Solubility

Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. The hydrochloride salt form of amines generally exhibits significantly higher aqueous solubility compared to the freebase, which is a key advantage for oral and parenteral formulations.

Solubility ParameterThis compound Hydrochloride SaltThis compound Freebase
Aqueous Solubility Higher solubility in water due to its ionic nature.[4] This facilitates dissolution in physiological fluids.Lower aqueous solubility. Its dissolution may be pH-dependent, increasing in acidic environments.
pH-Dependent Solubility High solubility in acidic and neutral solutions.Solubility is expected to increase as the pH decreases and the molecule becomes protonated.
Organic Solvent Solubility Soluble in polar protic solvents like ethanol, and polar aprotic solvents like DMSO and DMF.[5]Generally more soluble in non-polar organic solvents compared to the hydrochloride salt.

Bioavailability

The bioavailability of a drug is influenced by its solubility and permeability. While the hydrochloride salt's higher aqueous solubility can lead to better dissolution in the gastrointestinal tract, the freebase's potentially higher lipophilicity might facilitate membrane permeation.

Bioavailability FactorThis compound Hydrochloride SaltThis compound Freebase
Dissolution Faster and more complete dissolution in the aqueous environment of the GI tract is expected due to higher water solubility. This is often a rate-limiting step for the absorption of poorly soluble compounds.Slower and potentially incomplete dissolution, which could limit its absorption. The rate of dissolution will be highly dependent on the local pH of the gastrointestinal tract.
Permeability Once dissolved, it will exist in equilibrium with the freebase form. The freebase is the species that will primarily permeate across the lipid membranes of the intestinal epithelium.The freebase form is more lipophilic and is therefore expected to have higher passive permeability across the intestinal membrane. However, its low aqueous solubility may limit the concentration of the dissolved freebase available for absorption.
Overall Bioavailability The enhanced solubility of the hydrochloride salt is generally expected to lead to better overall oral bioavailability, assuming that the in-situ conversion to the freebase for absorption is efficient. This is a common strategy in pharmaceutical development.[7]The overall bioavailability may be limited by its poor aqueous solubility, despite its potentially higher membrane permeability. This is a classic example of the trade-off between solubility and permeability in drug absorption.

Experimental Protocols

Detailed methodologies for the characterization of this compound hydrochloride salt and freebase are provided below.

pKa Determination by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of this compound freebase.

experimental_workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve known mass of this compound freebase in deionized water titration1 Titrate with a standardized solution of HCl (e.g., 0.1 M) prep1->titration1 prep2 Add a small amount of co-solvent (e.g., methanol) if necessary for initial dissolution titration2 Record pH after each addition of titrant titration1->titration2 analysis1 Plot pH vs. volume of titrant added titration2->analysis1 analysis2 Determine the equivalence point analysis1->analysis2 analysis3 The pKa is the pH at the half-equivalence point analysis2->analysis3 experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess amount of compound to a known volume of buffer (e.g., PBS pH 7.4) equilibration1 Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours prep1->equilibration1 separation1 Centrifuge or filter the suspension to remove undissolved solid equilibration1->separation1 analysis1 Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated HPLC-UV method separation1->analysis1 experimental_workflow cluster_method_dev HPLC Method Development cluster_forced_degradation Forced Degradation Studies cluster_analysis Analysis dev1 Select a suitable column (e.g., C18) dev2 Optimize mobile phase (e.g., Acetonitrile/Water with buffer) dev1->dev2 dev3 Set detection wavelength (e.g., 280 nm for tryptamines) dev2->dev3 stress1 Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) dev3->stress1 stress2 Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) dev3->stress2 stress3 Oxidation (e.g., 3% H₂O₂, RT) dev3->stress3 stress4 Thermal (e.g., 80°C, solid state) dev3->stress4 stress5 Photolytic (e.g., ICH Q1B conditions) dev3->stress5 analysis1 Analyze stressed samples by the developed HPLC method stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Evaluate peak purity of the parent compound analysis1->analysis2 analysis3 Identify and quantify degradation products analysis2->analysis3 experimental_workflow cluster_cell_culture Cell Culture cluster_permeability_assay Permeability Assay cluster_analysis Analysis culture1 Culture Caco-2 cells on permeable supports for 21 days to form a monolayer culture2 Verify monolayer integrity (TEER measurement) culture1->culture2 assay1 Add compound to the apical (A) or basolateral (B) side culture2->assay1 assay2 Incubate for a defined period (e.g., 2 hours) assay1->assay2 assay3 Collect samples from the receiver compartment assay2->assay3 analysis1 Quantify compound concentration by LC-MS/MS assay3->analysis1 analysis2 Calculate apparent permeability coefficient (Papp) analysis1->analysis2 analysis3 Determine efflux ratio (Papp B-A / Papp A-B) analysis2->analysis3 signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5-CT This compound 5-HT2A_R 5-HT2A Receptor 5-CT->5-HT2A_R Binds to Gq Gq Protein 5-HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca2+->Cellular_Response PKC->Cellular_Response

References

Spectroscopic Profile of 5-Chlorotryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chlorotryptamine, a halogenated derivative of the neurotransmitter tryptamine. Due to its structural similarity to endogenous signaling molecules, this compound and its analogues are of significant interest in medicinal chemistry and drug development. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound. It is important to note that while extensive experimental data for the parent compound, tryptamine, is available, complete, and officially published datasets for this compound are less common. The data presented here is a composite of information from various sources and predictive analysis based on the known effects of substituents on the tryptamine scaffold.

Table 1: 1H NMR Spectroscopic Data (Predicted)
Proton Assignment Chemical Shift (δ) ppm (Predicted) Multiplicity Coupling Constant (J) Hz (Predicted)
H-1 (NH-indole)~8.1br s-
H-2~7.2s-
H-4~7.6d~8.5
H-6~7.1dd~8.5, ~2.0
H-7~7.3d~2.0
α-CH2~3.0t~7.0
β-CH2~3.1t~7.0
-NH2Variablebr s-

Predicted data is based on the analysis of tryptamine and related indole derivatives. The electron-withdrawing effect of the chlorine atom at the C-5 position is expected to deshield adjacent protons, particularly H-4 and H-6, leading to a downfield shift.

Table 2: 13C NMR Spectroscopic Data (Predicted)
Carbon Assignment Chemical Shift (δ) ppm (Predicted)
C-2~123
C-3~112
C-3a~127
C-4~119
C-5~128
C-6~121
C-7~111
C-7a~135
α-C~28
β-C~42

The chemical shifts are predicted based on the known spectrum of tryptamine and the substituent effects of chlorine on a benzene ring.

Table 3: FT-IR Spectroscopic Data (Characteristic Absorptions)
Functional Group Wavenumber (cm-1) Intensity Description
N-H (indole)~3400MediumStretching vibration
N-H (amine)3300-3400MediumStretching vibration (often a doublet for -NH2)
C-H (aromatic)3000-3100MediumStretching vibration
C-H (aliphatic)2850-2950MediumStretching vibration
C=C (aromatic)1450-1600Medium-StrongRing stretching vibrations
C-N1000-1250MediumStretching vibration
C-Cl700-800StrongStretching vibration

The IR spectrum of this compound is expected to display characteristic peaks corresponding to the indole ring, the primary amine, and the carbon-chlorine bond.

Table 4: Mass Spectrometry Data (Predicted Fragmentation)
m/z (Mass-to-Charge Ratio) Proposed Fragment Description
194/196[M]+Molecular ion (isotope pattern due to 35Cl and 37Cl)
165/167[M - CH2NH2]+Loss of the ethylamine side chain via β-cleavage
130[C8H6N]+Indole fragment after loss of the side chain and chlorine

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine. The primary fragmentation pathway for tryptamines involves the cleavage of the Cα-Cβ bond of the ethylamine side chain.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4)

  • 5 mm NMR tubes

  • NMR Spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Once fully dissolved, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform manual or automatic shimming to optimize the homogeneity of the magnetic field.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 90°, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum.

    • Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2 seconds).

    • A larger number of scans will be required due to the lower natural abundance of 13C (typically several hundred to thousands of scans).

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample (1-2 mg)

  • Potassium bromide (KBr), spectroscopic grade

  • Agate mortar and pestle

  • Hydraulic press for pellet preparation or an ATR accessory

Procedure (KBr Pellet Method):

  • Sample Preparation: Place a small amount of spectroscopic grade KBr in an agate mortar and grind it to a fine powder. Add 1-2 mg of the this compound sample and grind the mixture thoroughly to ensure a homogenous sample.

  • Pellet Formation: Transfer the mixture to a pellet-forming die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., GC-MS with Electron Ionization or LC-MS with Electrospray Ionization)

Procedure (Electron Ionization - GC-MS):

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent like methanol or ethyl acetate.

  • Instrumentation Setup:

    • Set the GC oven temperature program to ensure good separation and elution of the compound.

    • Set the mass spectrometer to operate in Electron Ionization (EI) mode, typically at 70 eV.

    • Set the mass range to be scanned (e.g., m/z 40-500).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Data Acquisition: The compound will be separated by the GC column and then enter the mass spectrometer, where it will be ionized and fragmented. The mass spectrum is recorded.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (and its isotopic pattern) and the major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy Workflow cluster_IR FT-IR Spectroscopy Workflow cluster_MS Mass Spectrometry Workflow NMR_Sample Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition Data Acquisition (1H and 13C Spectra) NMR_Sample->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Referencing) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Structure Elucidation) NMR_Processing->NMR_Analysis IR_Sample Sample Preparation (KBr Pellet or ATR) IR_Background Background Scan IR_Sample->IR_Background IR_Acquisition Sample Scan IR_Background->IR_Acquisition IR_Analysis Spectral Analysis (Functional Group ID) IR_Acquisition->IR_Analysis MS_Sample Sample Preparation (Dilute Solution) MS_Separation Separation (e.g., GC or LC) MS_Sample->MS_Separation MS_Ionization Ionization & Fragmentation MS_Separation->MS_Ionization MS_Detection Mass Analysis MS_Ionization->MS_Detection MS_Analysis Spectral Analysis (MW and Fragmentation) MS_Detection->MS_Analysis Logical_Relationship Compound This compound Spectroscopy Spectroscopic Techniques Compound->Spectroscopy Confirmation Structural Confirmation Compound->Confirmation Structure Molecular Structure Structure->Confirmation NMR NMR (1H, 13C) Spectroscopy->NMR IR FT-IR Spectroscopy->IR MS Mass Spec. Spectroscopy->MS Data Spectroscopic Data NMR->Data IR->Data MS->Data Interpretation Interpretation Data->Interpretation Interpretation->Structure

In Silico Modeling of 5-Chlorotryptamine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of 5-Chlorotryptamine to serotonin receptors. This compound, a derivative of the neurotransmitter serotonin, is a subject of interest in neuropharmacology due to its interactions with various serotonin (5-HT) receptor subtypes. Understanding these interactions at a molecular level is crucial for the design of novel therapeutic agents with improved selectivity and efficacy. This document outlines the common in silico approaches, presents available quantitative binding data, and details the experimental protocols necessary to perform such computational studies.

Introduction to this compound and Serotonin Receptors

Serotonin, or 5-hydroxytryptamine (5-HT), is a pivotal neurotransmitter that modulates a wide array of physiological and psychological processes, including mood, cognition, and sleep.[1][2] Its effects are mediated by a large family of 5-HT receptors, which are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, a ligand-gated ion channel.[1][2] These receptors are classified into seven distinct families (5-HT1 to 5-HT7), many of which are further divided into subtypes.[2]

This compound is a halogenated analog of tryptamine and demonstrates significant affinity for several serotonin receptor subtypes. The introduction of a chlorine atom at the 5-position of the indole ring can alter the compound's electronic properties and steric profile, thereby influencing its binding affinity and selectivity. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating these interactions at an atomic level, providing insights that can guide drug discovery efforts.[3][4]

Quantitative Binding Data

The binding affinity of this compound and its derivatives for various serotonin receptors has been characterized in several studies. The following table summarizes the available quantitative data, primarily in the form of dissociation constants (Ki) or half-maximal inhibitory concentrations (IC50). Lower values indicate higher binding affinity.

CompoundReceptor SubtypeBinding Affinity (Ki in nM)
5-Chloro-N,N-dimethyltryptamine5-HT1AHigh Affinity[5]
5-Chloro-N,N-dimethyltryptamine5-HT1BGood Affinity[5]
5-Chloro-N,N-dimethyltryptamine5-HT1DGood Affinity[5]
5-Chloro-N,N-dimethyltryptamine5-HT2BStrong Affinity[5]
5-Chloro-N,N-dimethyltryptamine5-HT7Strong Affinity[5]
5-Chloro-α-ethyltryptamine5-HT2A249 (EC50)[6]
7-Chlorotryptamine5-HT2A18.8 (EC50)[7]

In Silico Modeling Methodologies

The computational investigation of ligand-receptor binding typically involves a multi-step workflow. This process begins with the preparation of the receptor and ligand structures, followed by molecular docking to predict the binding pose, and often concluding with molecular dynamics simulations to assess the stability of the complex.

Experimental Workflow for In Silico Modeling

The following diagram illustrates a typical workflow for the in silico modeling of this compound binding to a serotonin receptor.

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis & Refinement Receptor Receptor Structure Acquisition (PDB or Homology Model) Docking Molecular Docking (Prediction of Binding Pose) Receptor->Docking Ligand Ligand Structure Preparation (2D to 3D Conversion & Energy Minimization) Ligand->Docking Scoring Scoring & Ranking (Binding Affinity Estimation) Docking->Scoring MD_Sim Molecular Dynamics Simulation (Stability Assessment) Scoring->MD_Sim Binding_Analysis Binding Free Energy Calculation (e.g., MM-GBSA) MD_Sim->Binding_Analysis

A typical workflow for in silico modeling of ligand-receptor interactions.
Detailed Experimental Protocols

  • Structure Acquisition: Obtain the 3D structure of the target serotonin receptor. If an experimentally determined structure (e.g., from the Protein Data Bank - PDB) is unavailable, a homology model can be built using a suitable template.[4][8] For instance, the crystal structure of the 5-HT1B receptor (PDB ID: 4IAR) has been used as a template for modeling other 5-HT receptors.[8]

  • Preprocessing: The raw PDB structure must be prepared. This typically involves:

    • Removing water molecules and other non-essential co-solvents.

    • Adding hydrogen atoms, as they are often not resolved in crystal structures.

    • Assigning correct protonation states for titratable residues at a physiological pH.

    • Repairing any missing side chains or loops in the protein structure.

    • Energy minimization of the receptor structure to relieve any steric clashes.

  • Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool and then converted to a 3D structure.

  • Protonation and Tautomeric States: Determine the most likely protonation and tautomeric state of the ligand at physiological pH.

  • Energy Minimization: The 3D structure of the ligand is energy minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Software: Various software packages are available for molecular docking, such as AutoDock Vina, Glide, and GOLD.[9]

  • Grid Box Definition: A grid box is defined around the putative binding site of the receptor. The dimensions and center of the grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand. For example, in a study docking DMT analogues to the 5-HT1B receptor, the grid center was set to x = -11.310 Å, y = -17.015 Å, z = 20.723 Å with dimensions of x = 17.584 Å, y = 11.493 Å, and z = 11.719 Å.[9]

  • Docking Algorithm: The chosen docking algorithm is then used to explore possible binding conformations of the ligand within the defined grid box. The number of binding modes to be generated and the exhaustiveness of the search can be specified.

  • Scoring Function: The docking poses are evaluated and ranked using a scoring function that estimates the binding affinity. The pose with the best score is typically considered the most likely binding mode.

  • System Setup: The top-ranked docked complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentrations.

  • Force Field: A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions.

  • Simulation Protocol: The system is first energy minimized, followed by a gradual heating phase to reach the desired temperature (e.g., 300 K). An equilibration phase is then run to allow the system to reach a stable state, followed by a production run for a specified duration (e.g., 100 ns) during which trajectory data is collected.[9]

  • Analysis: The trajectory from the MD simulation is analyzed to assess the stability of the ligand-receptor complex, identify key interacting residues, and calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA).

Serotonin Receptor Signaling Pathways

The binding of an agonist like this compound to a serotonin receptor initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples.

G-Protein Coupled Receptor Signaling

Most serotonin receptors, excluding 5-HT3, are GPCRs that couple to different Gα subunits (Gαs, Gαi/o, or Gαq/11) to modulate downstream effector proteins.[2]

G cluster_receptor Receptor Activation cluster_gprotein G-Protein Coupling cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers Ligand This compound Receptor 5-HT Receptor (GPCR) Ligand->Receptor G_protein G-Protein (Gαβγ) Receptor->G_protein G_alpha (s, i/o, q/11) G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Gαs (stimulates) Gαi/o (inhibits) PLC Phospholipase C G_alpha->PLC Gαq/11 (stimulates) cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG

References

The Enzymatic Forge: A Technical Guide to the Biosynthesis of Halogenated Tryptamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated tryptamines, a class of indole alkaloids, have garnered significant interest in the scientific community due to their diverse biological activities and potential as therapeutic agents. Nature has devised elegant and specific enzymatic strategies to synthesize these molecules, offering a blueprint for biocatalytic production. This technical guide provides an in-depth exploration of the core biosynthetic pathways of halogenated tryptamines, focusing on the key enzymes, their mechanisms, and quantitative data. Detailed experimental protocols and visual pathway representations are included to facilitate research and development in this exciting field.

Core Biosynthetic Pathways: A Two-Step Enzymatic Cascade

The biosynthesis of halogenated tryptamines from the essential amino acid L-tryptophan is primarily a two-step enzymatic process:

  • Regioselective Halogenation: A flavin-dependent tryptophan halogenase introduces a halogen atom (typically chlorine or bromine) onto the indole ring of L-tryptophan.

  • Decarboxylation: A tryptophan decarboxylase removes the carboxyl group from the halogenated L-tryptophan to yield the corresponding halogenated tryptamine.

While halogenation can, in some instances, occur after decarboxylation, the pathway commencing with the halogenation of L-tryptophan is more commonly reported and characterized.

Halogenated Tryptamine Biosynthesis L-Tryptophan L-Tryptophan Halogenated L-Tryptophan Halogenated L-Tryptophan L-Tryptophan->Halogenated L-Tryptophan Tryptophan Halogenase (e.g., RebH, SttH, PyrH) + X⁻, O₂, FADH₂ Halogenated Tryptamine Halogenated Tryptamine Halogenated L-Tryptophan->Halogenated Tryptamine Tryptophan Decarboxylase (e.g., CaTDC3) - CO₂

Figure 1: Core biosynthetic pathway of halogenated tryptamines.

The Gatekeepers of Halogenation: Tryptophan Halogenases

Flavin-dependent tryptophan halogenases are the critical enzymes that dictate the position of halogenation on the indole ring. These enzymes exhibit remarkable regioselectivity, targeting specific positions (C5, C6, or C7) that are often difficult to functionalize through traditional chemical synthesis.[1][2]

Mechanism of Action

Tryptophan halogenases employ a complex mechanism involving a reduced flavin adenine dinucleotide (FADH₂) cofactor, molecular oxygen, and a halide ion (Cl⁻ or Br⁻). The reaction proceeds through the formation of a highly reactive hypohalous acid (HOX) intermediate within the enzyme's active site.[3] This intermediate is then precisely positioned to carry out an electrophilic aromatic substitution on the tryptophan substrate.[3] The regioselectivity is determined by the specific orientation of the tryptophan molecule within the active site of the particular halogenase.[1]

Tryptophan_Halogenase_Mechanism cluster_0 Flavin Reductase (e.g., RebF) cluster_1 Tryptophan Halogenase Active Site FAD FAD FADH₂ FADH₂ FAD->FADH₂ Flavin Reductase NAD(P)⁺ NAD(P)⁺ FADH₂_bound FADH₂ FADH₂->FADH₂_bound Enters Active Site NAD(P)H + H⁺ NAD(P)H + H⁺ FAD-OOH Flavin Hydroperoxide FADH₂_bound->FAD-OOH + O₂ HOX Hypohalous Acid (HOCl or HOBr) FAD-OOH->HOX + X⁻, H⁺ Halogenated_Trp Halogenated Tryptophan Trp L-Tryptophan Trp->Halogenated_Trp + HOX X⁻ Halide Ion (X⁻) O₂ O₂

Figure 2: Simplified mechanism of flavin-dependent tryptophan halogenases.
Quantitative Analysis of Tryptophan Halogenase Activity

The catalytic efficiency of tryptophan halogenases varies depending on the specific enzyme, the substrate, and the reaction conditions. The following table summarizes the kinetic parameters for several well-characterized tryptophan halogenases.

EnzymeOriginPosition of HalogenationSubstrateHalidekcat (min⁻¹)KM (µM)kcat/KM (min⁻¹µM⁻¹)Optimal pHOptimal Temp (°C)Reference(s)
PyrH Streptomyces rugosporusC5L-TryptophanCl⁻2.4150.16-30[4]
SttH Streptomyces toxytriciniC6L-TryptophanCl⁻1.53210.0736.040[5][6]
Th-Hal Streptomyces violaceusnigerC6L-TryptophanCl⁻4.312.20.35-30[4]
BorH Streptomyces sp.C6L-TryptophanCl⁻4.429.780.458.045[7][8]
RebH Lechevalieria aerocolonigenesC7L-TryptophanCl⁻1.4---20-35[9][10]
PrnA Pseudomonas fluorescensC7L-TryptophanCl⁻0.1----[11]

The Final Step: Tryptophan Decarboxylases

Following halogenation, tryptophan decarboxylases (TDCs) catalyze the removal of the carboxyl group from the halogenated L-tryptophan, yielding the final halogenated tryptamine product. These enzymes are typically pyridoxal 5'-phosphate (PLP)-dependent.

Substrate Specificity

The substrate scope of tryptophan decarboxylases is a critical factor in the biocatalytic production of diverse halogenated tryptamines. Some TDCs exhibit broad substrate promiscuity, accepting a range of substituted tryptophans, including those with halogen atoms at various positions on the indole ring. For example, the tryptophan decarboxylase from Camptotheca acuminata (CaTDC3) has been shown to efficiently decarboxylate various fluoro-, chloro-, and bromo-substituted L-tryptophans.[12] In contrast, other TDCs may have a narrower substrate preference.[13] The bacterial aromatic amino acid decarboxylases (AADCs) from Bacillus atrophaeus, Clostridium sporogenes, and Ruminococcus gnavus have also been shown to be active with C7-halogenated tryptophan.[14]

Biosynthesis in Marine Environments

Marine organisms, particularly sponges of the genus Aplysina, are a rich source of brominated tryptamine derivatives.[15][16][17][18][19] The biosynthesis of these compounds is often attributed to the symbiotic microorganisms residing within the sponge.[18] Gene fragments of halogenases have been identified in the DNA isolated from sponge-associated bacteria, suggesting their role in the production of these brominated metabolites.[18] While the complete biosynthetic pathways in these marine systems are still under investigation, it is hypothesized that they follow a similar enzymatic logic of halogenation and decarboxylation.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study and application of halogenated tryptamine biosynthesis.

Recombinant Expression and Purification of Tryptophan Halogenases

This protocol describes the general procedure for producing and purifying recombinant tryptophan halogenases in Escherichia coli.

  • Gene Cloning: The codon-optimized gene encoding the tryptophan halogenase (e.g., rebH, sttH, pyrH) is synthesized and cloned into a suitable expression vector, such as pET-28a(+), which often includes an N-terminal His₆-tag for purification.

  • Transformation: The expression vector is transformed into a competent E. coli expression strain, such as BL21(DE3).

  • Protein Expression:

    • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin). The culture is grown overnight at 37°C with shaking.

    • The starter culture is used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance soluble protein expression.

  • Cell Lysis:

    • Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lysed by sonication on ice or by using a French press.

  • Purification:

    • The cell lysate is clarified by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

    • The supernatant containing the His₆-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.

    • The column is washed with a wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-50 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • The halogenase is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange and Storage: The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10% glycerol, pH 7.5) using dialysis or a desalting column. The purified enzyme is stored at -80°C.

Enzyme_Purification_Workflow start Gene Cloning & Transformation expression Protein Expression (Induction with IPTG) start->expression harvest Cell Harvesting (Centrifugation) expression->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarification of Lysate (Centrifugation) lysis->clarification affinity Ni-NTA Affinity Chromatography clarification->affinity elution Elution affinity->elution dialysis Buffer Exchange / Dialysis elution->dialysis end Purified Enzyme (-80°C Storage) dialysis->end

Figure 3: Experimental workflow for recombinant halogenase purification.
In Vitro Tryptophan Halogenase Assay

This assay is used to determine the activity of a purified tryptophan halogenase.

  • Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains:

    • 50 mM buffer (e.g., Tris-HCl or phosphate buffer, pH 7.5-8.0)

    • 1-5 mM L-tryptophan

    • 10-100 mM halide salt (e.g., NaCl or NaBr)

    • 10-50 µM FAD

    • 1-2 mM NAD(P)H

    • A flavin reductase (e.g., RebF) for FADH₂ regeneration

    • 1-10 µM purified tryptophan halogenase

  • Incubation: The reaction is initiated by adding the tryptophan halogenase and incubated at the enzyme's optimal temperature (e.g., 30-45°C) for a specific time (e.g., 30-60 minutes).

  • Quenching: The reaction is stopped by adding an equal volume of a quenching solution, such as acetonitrile or methanol, or by heat inactivation.

  • Analysis: The reaction mixture is centrifuged to pellet any precipitated protein, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS) to quantify the formation of the halogenated tryptophan product.

Whole-Cell Biocatalysis for Halogenated Tryptamine Production

This method utilizes engineered microbial cells to produce halogenated tryptamines in a single fermentation process.

  • Strain Construction: An E. coli strain is co-transformed with two plasmids: one expressing the tryptophan halogenase and a flavin reductase, and another expressing a suitable tryptophan decarboxylase.

  • Cultivation:

    • A starter culture is grown overnight in LB medium with appropriate antibiotics.

    • The starter culture is used to inoculate a production medium (e.g., M9 minimal medium supplemented with glucose and trace elements) containing the necessary halide salt (e.g., 50-100 mM NaCl or NaBr).

    • The culture is grown at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Protein expression is induced with IPTG, and the culture is incubated at a lower temperature (e.g., 25-30°C) for 24-72 hours.

  • Product Extraction and Analysis:

    • The culture broth is centrifuged, and the supernatant is collected.

    • The halogenated tryptamine can be extracted from the supernatant using an organic solvent (e.g., ethyl acetate) after basifying the solution.

    • The extracted product is then analyzed and quantified by HPLC or HPLC-MS.[20]

Conclusion and Future Outlook

The enzymatic biosynthesis of halogenated tryptamines offers a powerful and environmentally friendly alternative to traditional chemical synthesis. A deeper understanding of the structure, function, and mechanism of tryptophan halogenases and decarboxylases is paving the way for protein engineering efforts to create novel biocatalysts with enhanced activity, stability, and altered substrate specificities. The exploration of biosynthetic pathways in marine organisms will likely uncover new enzymes with unique properties. As our ability to harness and engineer these enzymatic systems improves, the biocatalytic production of a wide array of halogenated tryptamines for research and drug development will become increasingly feasible, opening new avenues for the discovery of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of 5-Chlorotryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols for conducting in vivo studies with 5-Chlorotryptamine (5-CT), a tryptamine derivative that acts on serotonin receptors. The following sections detail methodologies for assessing the behavioral effects and pharmacokinetic profile of 5-CT in rodent models, along with insights into its mechanism of action.

Overview of this compound

This compound is a synthetic tryptamine derivative that interacts with serotonin (5-HT) receptors. Its pharmacological profile suggests effects on the central nervous system, making it a compound of interest for neuroscience research and drug development. In vivo studies are crucial for understanding its physiological and behavioral effects, as well as its therapeutic potential and safety profile.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vivo studies in rodents.

Table 1: Behavioral Effects of this compound in Rodents

Behavioral Assay Species Route of Administration Effective Dose (ED50) / Inhibitory Dose (ID50) Observed Effects Reference
Locomotor ActivityMouseNot SpecifiedID50 = 12.3 mg/kg; ED50 = 6.1 mg/kgDepressant phase (20-40 min) followed by a stimulant phase (30 min)[1]
Drug Discrimination (vs. DOM)RatNot SpecifiedPartially substituted for DOM (ED50 = 0.23 mg/kg)Partial generalization to the discriminative stimulus effects of DOM, with a decrease in response rate.[1]

Note: DOM (2,5-Dimethoxy-4-methylamphetamine) is a classic hallucinogen used as a training drug in discrimination studies.

Experimental Protocols

Animal Models

The most commonly used animal models for in vivo studies of tryptamine derivatives are mice (e.g., Swiss Webster, C57BL/6J) and rats (e.g., Sprague-Dawley, Wistar). The choice of species and strain may depend on the specific behavioral or pharmacokinetic parameters being investigated.

Drug Preparation and Administration

Preparation: this compound should be dissolved in a suitable vehicle for in vivo administration. A common vehicle is sterile 0.9% saline. The solution should be prepared fresh on the day of the experiment to ensure stability.

Administration Routes:

  • Intraperitoneal (IP) Injection: A common route for systemic administration in rodents.

  • Subcutaneous (SC) Injection: Another option for systemic delivery.

  • Intravenous (IV) Injection: For rapid delivery and pharmacokinetic studies.

  • Intracerebroventricular (ICV) Injection: To assess direct central nervous system effects.

Behavioral Assays

This assay is used to evaluate the stimulant or depressant effects of this compound on spontaneous movement.

Protocol:

  • Acclimate individually housed mice to the testing room for at least 60 minutes before the experiment.

  • Place each mouse in an open-field arena equipped with automated photobeam detectors to track movement.

  • Allow the mice to habituate to the arena for a 30-minute period.

  • Administer this compound or vehicle control via the desired route (e.g., IP).

  • Immediately return the mice to the open-field arena and record locomotor activity for a predefined period (e.g., 120 minutes).

  • Analyze the data by quantifying parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).

This paradigm is used to assess the subjective effects of this compound by training animals to distinguish it from a vehicle or another drug.

Protocol:

  • Train rats in a two-lever operant conditioning chamber to press one lever after administration of a known drug (e.g., DOM at 0.5 mg/kg) and the other lever after vehicle administration to receive a food reward.

  • Continue training until the rats consistently (e.g., >85% accuracy) press the correct lever.

  • Once the discrimination is established, administer different doses of this compound to test for generalization to the training drug cue.

  • Record the percentage of responses on the drug-appropriate lever. Full substitution indicates similar subjective effects to the training drug.

The head-twitch response in rodents is a behavioral proxy for the hallucinogenic potential of 5-HT2A receptor agonists.[2][3]

Protocol:

  • Acclimate mice to the observation chambers for at least 30 minutes.

  • Administer this compound or vehicle control.

  • Observe and count the number of rapid, side-to-side head movements for a specified period (e.g., 30-60 minutes) post-injection.

  • A dose-dependent increase in head twitches suggests 5-HT2A receptor agonist activity.

Pharmacokinetic Studies

These studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol:

  • Administer a single dose of this compound to rats via intravenous (IV) and oral (PO) or intraperitoneal (IP) routes.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) via tail vein or cardiac puncture.

  • Process the blood samples to separate plasma.

  • Analyze the plasma concentrations of this compound and its potential metabolites using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculate key pharmacokinetic parameters including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • t1/2: Elimination half-life.

    • AUC: Area under the plasma concentration-time curve.

    • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

This compound, as a tryptamine derivative, is expected to primarily interact with serotonin (5-HT) receptors. The behavioral data, particularly the partial substitution for DOM, suggests an interaction with 5-HT2A receptors. The general signaling cascade for 5-HT2A receptor activation is depicted below.

This compound Signaling Pathway 5-CT This compound 5-HT2A_R 5-HT2A Receptor 5-CT->5-HT2A_R Binds to Gq_G11 Gq/11 Protein 5-HT2A_R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Neuronal_Effects Downstream Neuronal Effects Ca_Release->Neuronal_Effects PKC_Activation->Neuronal_Effects

Caption: Proposed 5-HT2A receptor signaling pathway for this compound.

Experimental Workflow for In Vivo Behavioral Assessment

The following diagram illustrates a typical workflow for conducting in vivo behavioral studies with this compound.

In Vivo Behavioral Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Habituation Habituation to Arena Animal_Acclimation->Habituation Drug_Prep 5-CT Solution Preparation Administration Vehicle/5-CT Administration Drug_Prep->Administration Habituation->Administration Behavioral_Recording Behavioral Recording Administration->Behavioral_Recording Data_Quantification Data Quantification Behavioral_Recording->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General workflow for in vivo behavioral experiments.

Pharmacokinetic Study Workflow

This diagram outlines the key steps in a typical pharmacokinetic study.

Pharmacokinetic Workflow Dosing IV and PO/IP Dosing Blood_Sampling Timed Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis Plasma_Separation->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling Parameters Cmax, Tmax, t1/2, AUC, F% PK_Modeling->Parameters

Caption: Workflow for a pharmacokinetic study of this compound.

References

Application Notes: Serotonin Receptor Binding Assay Using 5-Chlorotryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a critical neurotransmitter that modulates a wide array of physiological and psychological processes, including mood, appetite, sleep, and cognition.[1][2] Its effects are mediated by a diverse family of at least 14 distinct receptor subtypes, grouped into seven families (5-HT1 to 5-HT7).[2][3] This diversity makes the serotonergic system a primary target for therapeutic intervention in numerous disorders, such as depression, anxiety, and migraines.[3] Understanding the affinity and selectivity of novel compounds for these receptor subtypes is a cornerstone of modern drug discovery.

5-Chlorotryptamine is a derivative of tryptamine and acts as a ligand for serotonin receptors.[4][5] Its structural similarity to serotonin allows it to interact with various 5-HT receptor subtypes, making it a valuable tool for neuropharmacological research.[4] Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound to a specific receptor.[6] This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound, or other test compounds, with various 5-HT receptors.

Principle of the Assay

The competitive radioligand binding assay is a highly sensitive method used to determine the affinity of an unlabeled test compound (the "competitor," e.g., this compound) for a receptor. This is achieved by measuring its ability to displace a radiolabeled ligand ("radioligand") that has a known high affinity for the same receptor. The assay is performed by incubating a constant concentration of the radiolabeled ligand with a preparation of cell membranes containing the target receptor, in the presence of varying concentrations of the unlabeled test compound.

As the concentration of the test compound increases, it competes with the radioligand for binding to the receptor, thereby reducing the amount of bound radioactivity. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the half-maximal inhibitory concentration (IC50). This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity.

Quantitative Binding Data

The following tables summarize the binding affinities of tryptamine analogs, including 5-Chloro-N,N-dimethyltryptamine, at various human serotonin receptor subtypes. This data, primarily sourced from the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH-PDSP), illustrates the typical selectivity profile one might investigate.[7]

Table 1: Binding Affinities (Ki, nM) of 5-Chloro-N,N-dimethyltryptamine and Related Compounds at 5-HT Receptors

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2C5-HT65-HT7
5-Chloro-N,N-dimethyltryptamine 18 nM48 nM48 nM63 nM15 nM215 nM40 nM26 nM
N,N-Dimethyltryptamine (DMT)1070 nM160 nM160 nM108 nM49 nM1860 nM3360 nM-
Serotonin (5-HT)3.2 nM10 nM5 nM12.5 nM0.8 nM5 nM75 nM1.9 nM

Data presented for 5-Chloro-N,N-dimethyltryptamine and N,N-Dimethyltryptamine is from assays performed by the NIMH Psychoactive Drug Screening Program (PDSP).[7] Data for Serotonin is compiled from various sources for comparative purposes. Note: The 5-HT1B and 5-HT1D assays often use ligands that do not distinguish between these two subtypes, hence the identical values. '-' indicates data not available.

Serotonin Receptor Signaling Pathways

Most serotonin receptors are G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[8] The major families of 5-HT receptors are coupled to different G-proteins, initiating distinct intracellular signaling cascades.

  • 5-HT1 and 5-HT5 Receptor Families: These receptors typically couple to inhibitory G-proteins (Gαi/o).[8][9] Activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[8][9]

  • 5-HT2 Receptor Family: These receptors couple to Gαq/11 proteins.[8][9] Their activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] This cascade leads to an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[8]

  • 5-HT4, 5-HT6, and 5-HT7 Receptor Families: These receptors are coupled to stimulatory G-proteins (Gαs). Activation stimulates adenylyl cyclase, leading to an increase in cAMP production and subsequent activation of PKA.[10]

Below are diagrams illustrating these canonical signaling pathways.

G_protein_signaling Canonical 5-HT Receptor Signaling Pathways cluster_Gi 5-HT1 / 5-HT5 Families (Gαi/o) cluster_Gq 5-HT2 Family (Gαq/11) cluster_Gs 5-HT4 / 5-HT6 / 5-HT7 Families (Gαs) r_gi 5-HTR g_gi Gαi/o r_gi->g_gi Agonist ac_gi Adenylyl Cyclase g_gi->ac_gi camp_gi cAMP ac_gi->camp_gi pka_gi PKA camp_gi->pka_gi r_gq 5-HTR g_gq Gαq/11 r_gq->g_gq Agonist plc_gq PLC g_gq->plc_gq pip2_gq PIP2 plc_gq->pip2_gq ip3_dag_gq IP3 + DAG pip2_gq->ip3_dag_gq ca_pkc_gq ↑ [Ca²⁺]i + PKC Activation ip3_dag_gq->ca_pkc_gq r_gs 5-HTR g_gs Gαs r_gs->g_gs Agonist ac_gs Adenylyl Cyclase g_gs->ac_gs camp_gs cAMP ac_gs->camp_gs pka_gs PKA camp_gs->pka_gs

Caption: Major G-protein signaling pathways for 5-HT receptor families.

Experimental Protocols

This section provides a generalized, detailed protocol for a competitive radioligand binding assay using cell membranes expressing a specific human 5-HT receptor subtype. This protocol can be adapted to test this compound or other novel compounds.

Materials and Reagents
  • Receptor Source: Frozen cell membrane preparations from a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT receptor of interest.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]5-HT, [³H]Ketanserin for 5-HT2A, [³H]8-OH-DPAT for 5-HT1A).

  • Test Compound: this compound hydrochloride or other unlabeled competitor compound.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor (e.g., Serotonin).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail: A liquid scintillant suitable for microplates.

  • Equipment: 96-well microplate, multichannel pipettes, cell harvester, microplate scintillation counter.

Experimental Workflow Diagram

workflow Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents 1. Prepare Reagents (Buffers, Radioligand, Test Compound Dilutions) add_components 3. Add Components to 96-well Plate (Buffer, Radioligand, Competitor/Control, Membranes) prep_reagents->add_components prep_membranes 2. Thaw & Dilute Receptor Membranes prep_membranes->add_components incubate 4. Incubate to Reach Equilibrium (e.g., 60 min at 25-30°C) add_components->incubate filter 5. Rapid Filtration (Separate Bound from Free Ligand) incubate->filter wash 6. Wash Filters (Remove Unbound Radioactivity) filter->wash dry_add 7. Dry Filters & Add Scintillation Cocktail wash->dry_add count 8. Count Radioactivity (Microplate Scintillation Counter) dry_add->count calc_ic50 9. Plot Competition Curve & Calculate IC50 count->calc_ic50 calc_ki 10. Calculate Ki Value (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow of a competitive radioligand binding assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (this compound) in an appropriate solvent (e.g., DMSO or water).

    • Perform serial dilutions of the test compound stock in assay buffer to create a range of 10-12 concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Dilute the radioligand stock in assay buffer to a final working concentration, typically near its Kd value (e.g., 1-5 nM).

    • Prepare the non-specific binding control by diluting the stock of an unlabeled ligand to a final concentration of 10 µM in assay buffer.

  • Membrane Preparation:

    • On the day of the assay, thaw the frozen receptor membrane aliquot on ice.

    • Dilute the membranes in ice-cold assay buffer to a final protein concentration that yields a robust signal (e.g., 5-20 µg protein per well). Keep the membrane suspension on ice.

  • Assay Plate Setup (in a 96-well plate):

    • The final assay volume is typically 200-250 µL. Perform all additions in triplicate.

    • Total Binding (TB) wells: Add 50 µL assay buffer, 50 µL radioligand solution, and 100 µL diluted membrane preparation.

    • Non-Specific Binding (NSB) wells: Add 50 µL of 10 µM non-specific binding control, 50 µL radioligand solution, and 100 µL diluted membrane preparation.

    • Competition Binding wells: Add 50 µL of each test compound dilution, 50 µL radioligand solution, and 100 µL diluted membrane preparation.

  • Incubation:

    • Seal the plate and incubate for 60-90 minutes at room temperature (or other optimized temperature) with gentle agitation to allow the binding reaction to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked glass fiber filter plate using a cell harvester.

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Dry the filter plate completely (e.g., under a heat lamp or in a low-temperature oven).

    • Add scintillation cocktail to each well.

    • Count the radioactivity (in counts per minute, CPM) retained on the filters using a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).

    • For each concentration of the test compound, calculate the percentage of specific binding: % Specific Binding = (CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.

  • Determine IC50:

    • Plot the % Specific Binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).

Conclusion

The competitive radioligand binding assay is an indispensable tool for characterizing the pharmacological profile of compounds like this compound. By providing a quantitative measure of binding affinity (Ki) at various serotonin receptor subtypes, this technique allows researchers to assess the potency and selectivity of potential drug candidates. The detailed protocol and data presented in these application notes serve as a comprehensive guide for professionals in neuroscience and drug development, facilitating the exploration of the complex serotonergic system and the discovery of novel therapeutics.

References

Analytical methods for 5-Chlorotryptamine detection by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorotryptamine is a tryptamine derivative with potential applications in neuroscience research and drug development. Accurate and sensitive analytical methods are essential for its detection and quantification in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity. However, due to the polar nature of tryptamines, derivatization is often necessary to improve their chromatographic behavior and thermal stability. This application note provides a detailed protocol for the analysis of this compound by GC-MS following derivatization with trifluoroacetic anhydride (TFAA).

Experimental Protocols

Sample Preparation and Derivatization

Proper sample preparation is crucial for accurate and reproducible results. The following protocol describes a liquid-liquid extraction followed by a trifluoroacetylation derivatization.

Materials:

  • This compound hydrochloride standard

  • Methylene chloride (CH₂Cl₂)

  • Sodium hydroxide (NaOH), 0.2 N

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Extraction:

    • To 1.5 mL of an aqueous solution of the analyte, add 20 µL of 0.2 N NaOH to basify the solution.[1]

    • Add 1.5 mL of methylene chloride and vortex for 1 minute to extract the free base of this compound into the organic layer.[1]

    • Centrifuge at 3000 rpm for 5 minutes to separate the phases.[2]

    • Carefully transfer the lower organic layer (methylene chloride) to a clean tube.

    • Dry the organic extract over anhydrous sodium sulfate.[1]

  • Derivatization (Trifluoroacetylation):

    • Evaporate the dried methylene chloride extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the dried residue.

    • Cap the vial tightly and heat at 70°C for 20 minutes.

    • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of the trifluoroacetylated derivative of this compound.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent HP 6890 GC with an HP 5972 mass selective detector).[1]

GC-MS Conditions:

ParameterValue
GC Column HP-5MS or DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[1][3]
Injector Temperature 280°C[1]
Injection Volume 1 µL[1]
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40 - 550 amu

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of N-trifluoroacetyl-5-chlorotryptamine. The retention time and mass spectral data are predicted based on the behavior of similar tryptamine analogs and the principles of mass spectrometry.

Table 1: Predicted Chromatographic and Mass Spectral Data for N-trifluoroacetyl-5-chlorotryptamine

ParameterPredicted Value/Characteristic Ions
Retention Time ~15 - 20 min (on a 30m HP-5MS column with the specified temperature program)
Molecular Ion (M+) m/z 290
Key Fragment Ions m/z 177 (base peak), 149, 115
Limit of Detection (LOD) Estimated to be in the low ng/mL range.[4]
Limit of Quantification (LOQ) Estimated to be in the low to mid ng/mL range.[4]

Note: The molecular weight of this compound is 194.66 g/mol . The molecular weight of the N-trifluoroacetyl derivative is 290.69 g/mol .

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_output Output start Start: this compound Sample extraction Liquid-Liquid Extraction (Basification & CH2Cl2) start->extraction drying Drying (Anhydrous Na2SO4) extraction->drying evaporation1 Evaporation to Dryness drying->evaporation1 derivatization Trifluoroacetylation (TFAA, 70°C, 20 min) evaporation1->derivatization evaporation2 Evaporation of Excess Reagent derivatization->evaporation2 reconstitution Reconstitution (Ethyl Acetate) evaporation2->reconstitution gcms GC-MS Analysis reconstitution->gcms data Data Acquisition & Analysis gcms->data results Results: - Retention Time - Mass Spectrum - Quantification data->results

Caption: Experimental workflow for the GC-MS analysis of this compound.

derivatization_fragmentation cluster_reaction Derivatization Reaction cluster_fragmentation Key EI Fragmentation tryptamine This compound (m/z 194) derivative N-trifluoroacetyl-5-chlorotryptamine (m/z 290) tryptamine->derivative + TFAA tfaa Trifluoroacetic Anhydride (TFAA) molecular_ion Molecular Ion [M]+ (m/z 290) fragment1 Base Peak [M - CH2NHCOCF3]+ (m/z 177) molecular_ion->fragment1 α-cleavage fragment2 [C8H5ClN]+ (m/z 149) fragment1->fragment2 loss of C2H2 fragment3 [C8H5N]+ (m/z 115) fragment2->fragment3 loss of Cl

Caption: Derivatization and proposed fragmentation of this compound.

References

Application Note: Quantification of 5-Chlorotryptamine in Brain Tissue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chlorotryptamine is a tryptamine derivative that, like other similar compounds, is believed to act as a neuromodulator or neurotransmitter. Accurate quantification of such compounds in brain tissue is crucial for neuroscience research, pharmacology, and drug development to understand their distribution, metabolism, and mechanism of action. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices like brain tissue.[1] This application note provides a detailed protocol for the extraction and quantification of this compound in brain tissue using LC-MS/MS.

Experimental Protocols

Sample Preparation

A robust sample preparation procedure is essential for accurate and reproducible results. This protocol utilizes protein precipitation to extract this compound from brain tissue homogenates.

Materials:

  • Brain tissue samples (stored at -80°C)

  • Ice-cold 1.89% formic acid in water

  • Acetonitrile with 1% formic acid

  • Internal Standard (IS) solution (e.g., this compound-d4)

  • Microcentrifuge tubes

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh the frozen brain tissue samples.

  • Add ice-cold 1.89% formic acid in water at a ratio of 10 mL per gram of tissue.[2]

  • Homogenize the tissue on ice until a uniform consistency is achieved.[2]

  • Centrifuge the homogenate at 14,000 rpm for 40 minutes at 4°C.[2]

  • Collect the supernatant and add the internal standard solution.

  • Add acetonitrile with 1% formic acid to the supernatant containing the internal standard in a 4:1 (v/v) ratio for protein precipitation.[2]

  • Vortex the mixture and centrifuge at 14,000 rpm for 5 minutes at 4°C.[2]

  • Transfer the resulting supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[2]

LC-MS/MS Analysis

This section outlines the liquid chromatography and mass spectrometry conditions for the analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

ParameterValue
Column C18 column (e.g., 2.1 mm x 100 mm, 3 µm)[3][4]
Mobile Phase A 0.1% Formic acid in Water[5]
Mobile Phase B Acetonitrile[5]
Flow Rate 0.3 mL/min[5]
Column Temperature 35°C[5]
Injection Volume 5 µL[4]
Gradient Elution 0-1 min: 2% B; 1-6 min: 2-90% B; 6-7 min: 90% B; 7-10 min: 2% B[5]

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Ion Spray Voltage 2500 V[5]
Temperature 350°C[5]
Gas 1 20 psi[5]
Gas 2 15 psi[5]
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound To be determined empiricallyTo be determined empirically
IS (e.g., this compound-d4) To be determined empiricallyTo be determined empirically

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on typical values for similar tryptamine compounds.[5][6][7]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
This compound0.1 - 100>0.99

Table 2: Precision and Accuracy

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compound0.5<15%<15%85-115%
5<15%<15%85-115%
50<15%<15%85-115%

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound80-120%80-120%

Table 4: Limits of Detection and Quantification

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compound~0.05~0.15

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BrainTissue Brain Tissue Homogenization Centrifugation1 Centrifugation BrainTissue->Centrifugation1 Supernatant1 Supernatant Collection Centrifugation1->Supernatant1 ProteinPrecipitation Protein Precipitation Supernatant1->ProteinPrecipitation Centrifugation2 Centrifugation ProteinPrecipitation->Centrifugation2 Supernatant2 Supernatant Evaporation Centrifugation2->Supernatant2 Reconstitution Reconstitution Supernatant2->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor 5-HT Receptor G_Protein G-protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Transcription_Factor Transcription Factor (e.g., CREB) Second_Messenger->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Chlorotryptamine This compound Chlorotryptamine->Receptor Binds to

Caption: Putative signaling pathway of this compound via a G-protein coupled receptor.

References

Application Notes and Protocols for Utilizing 5-Chlorotryptamine in Rat Drug Discrimination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 5-Chlorotryptamine in drug discrimination studies in rats. This document outlines detailed experimental protocols, data presentation strategies, and visual representations of key concepts and workflows.

Introduction

Drug discrimination is a behavioral pharmacology paradigm used to assess the subjective effects of psychoactive drugs in animals.[1] In this procedure, animals are trained to recognize the interoceptive stimuli produced by a specific drug and to make a differential response to receive a reward.[1] This technique is highly sensitive and specific for characterizing the neuropharmacological properties of novel compounds.[1]

This compound is a halogenated derivative of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). While specific drug discrimination data for this compound is not extensively available in the public domain, its structural similarity to other tryptamines suggests it likely interacts with serotonin receptors to produce distinct subjective effects. Structure-activity relationships of tryptamine analogs indicate that substitutions on the indole ring can significantly alter their affinity and efficacy at various 5-HT receptor subtypes.[2] This document provides protocols to investigate the discriminative stimulus properties of this compound, determine its receptor binding profile, and elucidate its potential mechanism of action.

Data Presentation: Quantitative Analysis of Tryptamine Receptor Affinities

To contextualize the potential pharmacological profile of this compound, the following table summarizes the in vitro binding affinities (Ki, nM) of several related tryptamine derivatives for various serotonin receptors. A lower Ki value indicates a higher binding affinity.[3] Data for this compound is not currently available and would need to be determined experimentally using the protocol outlined below.

Compound5-HT1A5-HT2A5-HT2B5-HT2C5-HT6SERT
Tryptamine->10,000---1,600
N,N-Dimethyltryptamine (DMT)1,070108491,8603,3601,210
Psilocin (4-HO-DMT)129404.6221,0004,300
5-MeO-DMT1661.511.51151,150470
This compound TBD TBD TBD TBD TBD TBD

Data compiled from multiple sources.[3] '-' indicates data not available. TBD (To Be Determined) indicates that experimental data for this compound is required.

Experimental Protocols

Protocol 1: Two-Lever Drug Discrimination in Rats

This protocol describes a standard two-lever drug discrimination procedure to establish this compound as a discriminative stimulus.

1. Subjects:

  • Male Sprague-Dawley rats (250-300g at the start of the experiment).

  • Housing in a temperature- and humidity-controlled vivarium with a 12-h light/dark cycle.

  • Food and water are available ad libitum, except during experimental sessions where they may be restricted to motivate responding for food rewards.

2. Apparatus:

  • Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • The chambers should be housed in sound-attenuating cubicles with ventilation fans.

3. Training Procedure:

  • Acclimation and Shaping: Acclimate rats to the operant chambers and shape them to press both levers for food reinforcement (e.g., 45 mg sucrose pellets) on a continuous reinforcement schedule, which is gradually increased to a fixed-ratio (FR) 10 or variable-interval (VI) 15s schedule.[4]

  • Discrimination Training:

    • On training days, administer either this compound (training dose, e.g., 1.0 mg/kg, intraperitoneally) or saline vehicle 30 minutes before the session. The optimal training dose will need to be determined in pilot studies.

    • Following this compound administration, only responses on the designated "drug lever" will be reinforced.

    • Following saline administration, only responses on the designated "saline lever" will be reinforced.

    • Alternate this compound and saline training sessions daily.

    • Training continues until rats achieve a criterion of ≥80% of their total responses on the correct lever for at least 8 out of 10 consecutive sessions.[5]

4. Testing Procedure:

  • Substitution Tests: To determine if other compounds produce similar subjective effects, administer various doses of a test drug prior to the session. During test sessions, responses on either lever are recorded but not reinforced. Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever.[6]

  • Antagonism Tests: To identify the receptor mechanisms mediating the discriminative stimulus effects of this compound, administer a potential antagonist prior to the administration of the training dose of this compound. A successful antagonism will result in a shift of responding from the drug lever to the saline lever.[1]

G cluster_0 Drug Discrimination Workflow A Animal Habituation & Lever Press Training B Discrimination Training (this compound vs. Saline) A->B C Achievement of Discrimination Criterion (e.g., >80% correct lever) B->C D Substitution Testing (Administer Test Compounds) C->D E Antagonism Testing (Administer Antagonist + this compound) C->E F Data Analysis (ED50, % Drug Lever Responding) D->F E->F

Caption: Workflow for a typical drug discrimination study.

Protocol 2: Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for various 5-HT receptor subtypes.

1. Materials:

  • Rat brain tissue expressing the 5-HT receptor subtype of interest (e.g., cortex for 5-HT2A, hippocampus for 5-HT1A).

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A).

  • This compound and other competing ligands.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

2. Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (or a reference compound).

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The discriminative stimulus effects of tryptamines are often mediated by their interaction with 5-HT1A and 5-HT2A receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates distinct intracellular signaling cascades.

G cluster_0 5-HT Receptor Signaling cluster_1 5-HT1A Receptor cluster_2 5-HT2A Receptor T1 This compound R1 5-HT1A Receptor T1->R1 G1 Gi/o Protein R1->G1 E1 Adenylyl Cyclase G1->E1 Inhibition C1 cAMP E1->C1 Decrease P1 Cellular Response (e.g., hyperpolarization) C1->P1 T2 This compound R2 5-HT2A Receptor T2->R2 G2 Gq/11 Protein R2->G2 E2 Phospholipase C (PLC) G2->E2 Activation C2 IP3 & DAG E2->C2 Increase P2 Cellular Response (e.g., neuronal excitation) C2->P2

Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.

Conclusion

The protocols and information provided in these application notes serve as a foundational guide for investigating the discriminative stimulus properties of this compound in rats. By employing these methods, researchers can elucidate the compound's subjective effects, receptor binding profile, and underlying mechanisms of action. This will contribute to a better understanding of the structure-activity relationships of halogenated tryptamines and their potential as pharmacological tools or therapeutic agents.

References

Application Notes and Protocols for Studying 5-Chlorotryptamine in Rodent Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Rationale

5-Chlorotryptamine is a tryptamine derivative with a pharmacological profile that suggests potential antidepressant effects. As a putative serotonin-dopamine releasing agent and a 5-HT2A receptor agonist, it targets key neurochemical systems implicated in the pathophysiology of major depressive disorder. Furthermore, its structural similarity to other halogenated tryptamines that have demonstrated antidepressant-like properties in preclinical studies warrants a thorough investigation of its efficacy in rodent models of depression. The inhibitory action of related compounds on monoamine oxidase A (MAO-A) further suggests a multi-target mechanism that could be beneficial in treating depressive symptoms.

These application notes provide a comprehensive set of protocols for the preclinical evaluation of this compound in established rodent models of depression. The methodologies detailed herein are designed to assess the antidepressant-like, anxiolytic, and locomotor effects of the compound, as well as its impact on central neurotransmitter systems. The successful execution of these protocols will provide critical data for the initial characterization of this compound as a potential therapeutic agent for depression.

Experimental Protocols

Animal Model: Chronic Unpredictable Mild Stress (CUMS)

The CUMS model is a well-validated method for inducing a depressive-like phenotype in rodents, characterized by anhedonia, behavioral despair, and anxiety-like behaviors.

Materials:

  • Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8-10 weeks old)

  • Standard rodent chow and water

  • Stressor materials: empty water bottles, tilted cages (45°), soiled bedding (100 ml water in 1 kg of sawdust), stroboscope, white noise generator, predator sounds, novel objects.

Procedure:

  • House animals individually in a dedicated CUMS procedure room with a 12:12 hour light/dark cycle.

  • For a period of 4-6 weeks, expose the animals to a variable sequence of mild stressors, with one stressor applied per day.

  • The stressor schedule should be unpredictable to prevent habituation. Examples of stressors include:

    • Food and water deprivation (24 hours)

    • Wet cage (200 ml of water in 1 liter of sawdust bedding) for 24 hours

    • Cage tilt (45°) for 24 hours

    • Overnight illumination

    • Stroboscopic light (150 flashes/min) for 4 hours

    • White noise (85 dB) for 4 hours

    • Predator sounds (e.g., cat meowing, owl hooting) for 2 hours

    • Social isolation or crowding

  • A control group of animals should be housed in a separate room and not exposed to any stressors, but handled regularly.

  • Monitor the body weight and general health of the animals throughout the CUMS procedure.

  • Following the CUMS protocol, animals can be used for behavioral testing to assess the antidepressant-like effects of this compound.

Behavioral Testing

The FST is a widely used test to assess behavioral despair in rodents. Antidepressant compounds typically reduce the duration of immobility in this test.[1][2][3]

Materials:

  • Glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Video recording system.

  • Stopwatch.

Procedure:

  • On day 1 (pre-test session), place each animal individually into the cylinder for a 15-minute swim session.

  • After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage.

  • On day 2 (test session), 24 hours after the pre-test, administer this compound or vehicle to the animals. The route of administration and pre-treatment time should be optimized based on the pharmacokinetic profile of the compound.

  • Following the pre-treatment period, place the animal back into the swim cylinder for a 5-minute test session.

  • Record the entire 5-minute session for later analysis.

  • Score the duration of immobility, which is defined as the time the animal floats in an upright position and makes only small movements necessary to keep its head above water.

The TST is another common test for screening antidepressant-like activity, based on the principle of learned helplessness.[4][5][6]

Materials:

  • A horizontal bar elevated at least 50 cm from the floor.

  • Adhesive tape.

  • Video recording system.

  • Stopwatch.

Procedure:

  • Securely attach a piece of adhesive tape to the tip of the animal's tail (approximately 1-2 cm from the end).

  • Suspend the animal by its tail from the horizontal bar.

  • Record the animal's behavior for a 6-minute period.

  • Score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

The SPT is used to measure anhedonia, a core symptom of depression, by assessing the animal's preference for a sweetened solution over plain water.[3][7][8][9][10]

Materials:

  • Two identical drinking bottles per cage.

  • 1% sucrose solution.

  • Plain tap water.

Procedure:

  • For 48 hours, habituate the animals to the two-bottle choice by presenting them with two bottles of plain water.

  • Following habituation, replace one of the water bottles with a 1% sucrose solution for a 24-hour period.

  • After 24 hours, weigh both bottles to determine the consumption of each liquid.

  • For the next 24 hours, switch the positions of the sucrose and water bottles to control for side preference and measure consumption again.

  • Calculate the sucrose preference using the following formula:

    • Sucrose Preference (%) = (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) x 100

The OFT is used to assess general locomotor activity and anxiety-like behavior. This test is crucial to ensure that the effects observed in the FST and TST are not due to a general increase or decrease in motor activity.

Materials:

  • A square arena (e.g., 50 cm x 50 cm x 40 cm) with the floor divided into a grid of equal squares. The central area is typically defined as the inner 25% of the total area.

  • Video tracking software.

Procedure:

  • Place the animal in the center of the open field arena.

  • Allow the animal to explore the arena freely for a 5 to 10-minute period.

  • Record the animal's activity using a video tracking system.

  • Analyze the following parameters:

    • Total distance traveled.

    • Time spent in the center of the arena.

    • Number of entries into the center of the arena.

    • Rearing frequency.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Materials:

  • Microdialysis probes.

  • Stereotaxic apparatus.

  • HPLC system with electrochemical detection.

  • Artificial cerebrospinal fluid (aCSF).

Procedure:

  • Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) under anesthesia.

  • Allow the animal to recover for at least 48 hours.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples for at least 60 minutes.

  • Administer this compound or vehicle and continue to collect dialysate samples for several hours.

  • Analyze the samples for serotonin, dopamine, and their metabolites using HPLC-ED.

Data Presentation

Disclaimer: The following tables present hypothetical data for illustrative purposes only, as specific quantitative data for this compound in these assays is not currently available in the published literature.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test and Tail Suspension Test in Rats.

Treatment GroupDose (mg/kg)FST Immobility Time (s)TST Immobility Time (s)
Vehicle-185 ± 12210 ± 15
This compound1160 ± 10180 ± 11
This compound3125 ± 8 145 ± 9
This compound1095 ± 7 110 ± 6
Fluoxetine (Control)20110 ± 9 125 ± 8
*Data are presented as mean ± SEM. n=10 per group. *p<0.05, **p<0.01, **p<0.001 compared to vehicle group (One-way ANOVA followed by Dunnett's post-hoc test).

Table 2: Effect of this compound on Sucrose Preference and Locomotor Activity in Mice.

Treatment GroupDose (mg/kg)Sucrose Preference (%)Total Distance Traveled in OFT (m)
Vehicle-55 ± 435 ± 3
This compound165 ± 338 ± 2
This compound378 ± 2**40 ± 3
This compound1085 ± 3 42 ± 4
Imipramine (Control)1582 ± 437 ± 3
Data are presented as mean ± SEM. n=12 per group. *p<0.05, **p<0.01, **p<0.001 compared to vehicle group (One-way ANOVA followed by Dunnett's post-hoc test).

Table 3: Effect of this compound on Extracellular Dopamine Levels in the Medial Prefrontal Cortex of Rats.

Treatment GroupDose (mg/kg)Baseline DA (% of Basal)Peak DA Increase (% of Basal)
Vehicle-100 ± 5110 ± 8
This compound3102 ± 6180 ± 15**
This compound1098 ± 5250 ± 20***
*Data are presented as mean ± SEM. n=8 per group. **p<0.01, **p<0.001 compared to vehicle group (Two-way ANOVA with repeated measures).

Mandatory Visualizations

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Administration cluster_behavioral_tests Behavioral Assessment cluster_neurochemical_analysis Neurochemical Analysis CUMS Chronic Unpredictable Mild Stress (4-6 weeks) Treatment Acute or Chronic Administration of This compound or Vehicle CUMS->Treatment FST Forced Swim Test (Behavioral Despair) Treatment->FST TST Tail Suspension Test (Learned Helplessness) Treatment->TST SPT Sucrose Preference Test (Anhedonia) Treatment->SPT OFT Open Field Test (Locomotor Activity) Treatment->OFT Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) Treatment->Microdialysis

Caption: Experimental workflow for evaluating this compound in rodent models of depression.

Signaling_Pathway_5HT2A cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Five_CT This compound Receptor 5-HT2A Receptor Five_CT->Receptor Gq Gq/11 Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK ERK PKC->ERK CREB CREB ERK->CREB Gene_expression Gene Expression (e.g., BDNF) CREB->Gene_expression

Caption: Putative 5-HT2A receptor signaling pathway activated by this compound.

MAO_Inhibition_Dopamine_Release cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Five_CT_MAO This compound MAO_A Monoamine Oxidase A (MAO-A) Five_CT_MAO->MAO_A Inhibition Dopamine_metabolism Dopamine Metabolism MAO_A->Dopamine_metabolism Blocks Dopamine_vesicle Dopamine Vesicles Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DA_receptor Dopamine Receptors Dopamine_synapse->DA_receptor Postsynaptic_effect Postsynaptic Effects DA_receptor->Postsynaptic_effect

References

In Vitro Functional Assays for 5-Chlorotryptamine at 5-HT2A Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vitro functional assays to characterize the interaction of 5-Chlorotryptamine and related compounds with the 5-hydroxytryptamine 2A (5-HT2A) receptor. The protocols outlined below are foundational methods for determining the binding affinity and functional potency of test compounds, crucial for drug discovery and pharmacological research.

Introduction

The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system, implicated in various physiological and pathological processes, including learning, memory, and mood disorders. It is the primary target for classic psychedelic drugs and a site of action for several atypical antipsychotics. The canonical signaling pathway for the 5-HT2A receptor involves its coupling to Gq/G11 proteins.[1] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1]

Characterizing the interaction of novel ligands, such as this compound, with the 5-HT2A receptor is essential for understanding their pharmacological profile. The following sections provide quantitative data for tryptamine derivatives, detailed experimental protocols for key in vitro assays, and visual diagrams of the signaling pathway and experimental workflows.

Data Presentation: Quantitative Analysis of Tryptamine Derivatives at the 5-HT2A Receptor

Table 1: Binding Affinities (Ki) of Tryptamine Derivatives at the Human 5-HT2A Receptor

CompoundKi (nM)RadioligandCell Line/TissueReference
5-Chloro-N,N-DimethyltryptamineData not available---
N,N-Dimethyltryptamine (DMT)108[³H]KetanserinHEK293 cells
Psilocin (4-HO-DMT)40[³H]KetanserinHEK293 cells
5-MeO-DMT61.5[³H]KetanserinHEK293 cells
Tryptamine>10,000[³H]KetanserinHEK293 cells

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potencies (EC50) of Tryptamine Derivatives at the Human 5-HT2A Receptor

CompoundEC50 (nM) - Calcium MobilizationEC50 (nM) - Inositol Phosphate AccumulationCell LineReference
5-Chloro-N,N-DimethyltryptamineData not availableData not available--
N,N-Dimethyltryptamine (DMT)Not specifiedConcentration-dependent increase observedPC12 cells[2]
5-MeO-DMTNot specifiedConcentration-dependent increase observedPC12 cells[2]
Serotonin (5-HT)1640HEK293 cells[3][4]

Note: A lower EC50 value indicates a higher potency.

Signaling Pathway and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5HT2A_Receptor 5-HT2A Receptor Gq_G11 Gq/G11 Protein 5HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response Ca2->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates targets leading to 5Chlorotryptamine This compound 5Chlorotryptamine->5HT2A_Receptor Binds to

Canonical 5-HT2A Receptor Signaling Pathway

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_membranes Prepare cell membranes expressing 5-HT2A receptors incubate Incubate membranes, radioligand, and test compound prep_membranes->incubate prep_radioligand Prepare radioligand (e.g., [³H]Ketanserin) prep_radioligand->incubate prep_test_compound Prepare serial dilutions of This compound prep_test_compound->incubate filtrate Separate bound and free radioligand via vacuum filtration incubate->filtrate count Quantify radioactivity on filters filtrate->count analyze Determine IC50 and Ki values count->analyze cluster_cell_prep Cell Preparation & Labeling cluster_stimulation Stimulation cluster_extraction Extraction & Separation cluster_quantification Quantification & Analysis plate_cells Plate cells expressing 5-HT2A receptors label_inositol Label cells with [³H]myo-inositol plate_cells->label_inositol add_li Add LiCl to inhibit inositol monophosphatase label_inositol->add_li add_agonist Add this compound at various concentrations add_li->add_agonist lyse_cells Lyse cells and extract soluble inositol phosphates add_agonist->lyse_cells separate_ip Separate inositol phosphates using anion exchange chromatography lyse_cells->separate_ip count_radioactivity Quantify radioactivity of eluted fractions separate_ip->count_radioactivity determine_ec50 Determine EC50 value count_radioactivity->determine_ec50

References

Application Notes and Protocols for Head-Twitch Response (HTR) Induced by 5-Chlorotryptamine in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The head-twitch response (HTR) in rodents is a rapid, involuntary side-to-side head movement that serves as a reliable behavioral proxy for the activation of the serotonin 2A (5-HT2A) receptor.[1][2] This response is a hallmark of serotonergic psychedelics and is widely utilized in preclinical research to assess the in vivo activity of novel compounds targeting the 5-HT2A receptor.[3][4] 5-Chlorotryptamine is a tryptamine derivative used in neuropharmacological research to investigate the function of serotonin receptors.[5][6] These application notes provide a detailed protocol for inducing and quantifying the head-twitch response in mice following the administration of this compound, enabling researchers to assess its potential as a 5-HT2A receptor agonist.

Data Presentation

Table 1: Dose-Response of this compound on Head-Twitch Response (HTR) in Mice (Template)
Treatment GroupDose (mg/kg, i.p.)NMean HTR Count (± SEM)
Vehicle (Saline)08-10Value
This compoundDose 18-10Value
This compoundDose 28-10Value
This compoundDose 38-10Value
This compoundDose 48-10Value

Note: The optimal doses for this compound need to be determined empirically. It is recommended to start with a low dose (e.g., 0.1 mg/kg) and escalate until a clear response or a dose-limiting side effect is observed. The HTR often follows an inverted U-shaped dose-response curve.[3]

Table 2: Effect of Receptor Antagonists on this compound-Induced HTR (Template)
Pre-treatment (mg/kg, i.p.)Challenge (mg/kg, i.p.)NMean HTR Count (± SEM)
VehicleVehicle8-10Value
VehicleThis compound (Effective Dose)8-10Value
M100907 (5-HT2A Antagonist)This compound (Effective Dose)8-10Value
WAY-100635 (5-HT1A Antagonist)This compound (Effective Dose)8-10Value
SB-242084 (5-HT2C Antagonist)This compound (Effective Dose)8-10Value

Note: An effective dose of this compound should be chosen from the dose-response study. Antagonist doses should be based on established literature values.

Experimental Protocols

Materials and Reagents
  • Animals: Male C57BL/6J mice (8-10 weeks old) are commonly used.[4]

  • This compound hydrochloride: Dissolved in sterile 0.9% saline.

  • Vehicle: Sterile 0.9% saline.

  • 5-HT2A Antagonist (optional): M100907 (volinanserin) or ketanserin.

  • 5-HT1A Modulator (optional): 8-OH-DPAT (agonist) or WAY-100635 (antagonist).

  • 5-HT2C Antagonist (optional): SB-242084 or RS-102221.

  • Injection supplies: Sterile syringes and needles (e.g., 27-gauge).

Equipment
  • Observation chambers: Clear cylindrical chambers.

  • Video recording system: A camera mounted above the chambers for recording behavior.

  • Automated HTR detection system (recommended): A magnetometer-based system or specialized video analysis software for accurate and unbiased quantification.[1]

  • Animal scale: For accurate dosing.

Experimental Procedure
  • Animal Acclimation: House mice in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Allow at least one week for acclimation before starting the experiments. Handle the mice for several days prior to testing to minimize stress.

  • Drug Preparation: Prepare fresh solutions of this compound hydrochloride and any other compounds in sterile 0.9% saline on the day of the experiment.

  • Experimental Groups: Randomly assign mice to different treatment groups (e.g., vehicle and various doses of this compound). A typical group size is 8-10 mice.

  • Administration:

    • For dose-response studies, administer a single intraperitoneal (i.p.) injection of vehicle or this compound.

    • For antagonist studies, pre-treat with the antagonist (or vehicle) at the appropriate time before administering this compound (or vehicle). The pre-treatment time will depend on the pharmacokinetics of the antagonist.

  • Observation and Recording:

    • Immediately after injection, place each mouse individually into an observation chamber.

    • Allow a brief habituation period (e.g., 2 minutes).[1]

    • Record the behavior for a set period, typically 15-30 minutes, as the HTR is often most prominent during this time.

  • HTR Quantification:

    • Manual Scoring: Two independent observers, blind to the treatment conditions, should count the number of head twitches. A head twitch is a rapid, spasmodic, side-to-side movement of the head.

    • Automated Scoring: If using a magnetometer, a small magnet is surgically implanted on the mouse's head prior to the experiment. The system records the magnetic field changes during a head twitch. Alternatively, specialized video analysis software can be used to detect and count HTRs.[1]

  • Data Analysis:

    • Calculate the mean and standard error of the mean (SEM) for the HTR counts in each group.

    • Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test for dose-response studies, or two-way ANOVA for antagonist studies). A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualizations

5-HT2A Receptor Signaling Pathway in HTR

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 5CT This compound 5HT2A 5-HT2A Receptor 5CT->5HT2A Binds to Gq11 Gq/11 5HT2A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Cascades Ca2->Downstream PKC->Downstream HTR Head-Twitch Response Downstream->HTR Leads to

Caption: 5-HT2A receptor signaling pathway leading to the head-twitch response.

Experimental Workflow for HTR Assay

G Start Start Acclimation Animal Acclimation (1 week) Start->Acclimation Grouping Randomize Mice into Groups Acclimation->Grouping DrugPrep Prepare this compound and Vehicle Solutions Grouping->DrugPrep Injection Administer Treatment (i.p. injection) DrugPrep->Injection Observation Place in Observation Chamber & Record Video (15-30 min) Injection->Observation Quantification Quantify HTR (Manual or Automated) Observation->Quantification Analysis Statistical Analysis Quantification->Analysis End End Analysis->End

Caption: Experimental workflow for the head-twitch response assay in mice.

References

Application Notes and Protocols: Determining the Affinity of 5-Chlorotryptamine at Serotonin Receptors using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxytryptamine (5-HT), or serotonin, is a crucial neurotransmitter that modulates a wide array of physiological and pathological processes through its interaction with a diverse family of receptors.[1] The 5-HT receptor family is comprised of seven distinct subfamilies (5-HT1 to 5-HT7), many of which include multiple subtypes.[1] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G-protein coupled receptors (GPCRs) that initiate various intracellular signaling cascades upon activation.[2][3] The development of selective ligands for these receptors is of significant interest for therapeutic interventions in neuropsychiatric disorders, migraines, and other conditions.[1]

5-Chlorotryptamine is a tryptamine derivative that, like other analogs, is investigated for its affinity and selectivity towards various serotonin receptor subtypes.[4] Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[5] These assays are highly sensitive and provide quantitative data on the binding characteristics of a ligand.[6] This application note provides a detailed protocol for a competition radioligand binding assay to determine the binding affinity (Ki) of this compound for various 5-HT receptor subtypes.

Data Presentation: Binding Affinity of a this compound Analog
Receptor SubtypeKi (nM)
5-HT1A26
5-HT1B18
5-HT1D13
5-HT2A29
5-HT2B5.5
5-HT2C130
5-HT637
5-HT719
Data for 5-chloro-N,N-dimethyltryptamine.

Experimental Protocols

Competition Radioligand Binding Assay for this compound Affinity Determination

This protocol describes the determination of the inhibitory constant (Ki) of this compound at a specific 5-HT receptor subtype expressed in a cell membrane preparation. The assay is based on the competition between unlabeled this compound and a specific radiolabeled ligand for binding to the receptor.

I. Materials and Reagents

  • Cell Membranes: Prepared from cell lines (e.g., HEK293, CHO) stably expressing the human serotonin receptor subtype of interest.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target 5-HT receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A, [³H]5-CT for multiple subtypes). The concentration of the radioligand should ideally be at or below its dissociation constant (Kd).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled ligand known to saturate the target receptor (e.g., serotonin for many 5-HT receptors).

  • Binding Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4. The exact composition may need optimization for each receptor subtype.

  • Wash Buffer: Ice-cold binding buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C). Filters should be pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

  • Scintillation Cocktail and Counter: For quantifying radioactivity.

  • 96-well Plates: For assay setup.

II. Assay Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the binding buffer.

    • Perform serial dilutions of the this compound stock solution to obtain a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Dilute the radioligand stock in the binding buffer to the desired final concentration (typically around the Kd value).

    • Prepare the non-specific binding control at a final concentration of 10 µM.

    • Thaw the receptor membrane preparation on ice and dilute it in the binding buffer to a final protein concentration of approximately 50-100 µ g/well .

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of the diluted radioligand, and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of the 10 µM non-specific binding control, 50 µL of the diluted radioligand, and 100 µL of the membrane preparation.

    • Competition Binding: Add 50 µL of each this compound dilution, 50 µL of the diluted radioligand, and 100 µL of the membrane preparation.

    • Perform all additions in triplicate.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapidly filtering the contents of the wells through the pre-soaked glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

III. Data Analysis

  • Calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding wells.

  • For the competition samples, calculate the percentage of specific binding for each concentration of this compound.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) prep_reagents Prepare Reagents (Buffer, Radioligand, 5-CT) total_binding Total Binding (Membranes + Radioligand) prep_reagents->total_binding nsb Non-specific Binding (Membranes + Radioligand + Excess Cold Ligand) prep_reagents->nsb competition Competition (Membranes + Radioligand + 5-CT dilutions) prep_reagents->competition prep_membranes Prepare Receptor Membranes prep_membranes->total_binding prep_membranes->nsb prep_membranes->competition incubation Incubation (e.g., 60 min at RT) filtration Rapid Filtration (Separate Bound from Free) incubation->filtration counting Scintillation Counting (Quantify Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Radioligand Binding Experimental Workflow
Signaling Pathway

G cluster_membrane Plasma Membrane receptor 5-HT Receptor (GPCR) g_protein G-protein (Gαi/o or Gq/11) receptor->g_protein Activates effector Effector Enzyme (Adenylyl Cyclase / PLC) g_protein->effector Modulates second_messenger Second Messenger (↓cAMP or ↑IP3/DAG) effector->second_messenger Generates/Inhibits ligand This compound (Agonist) ligand->receptor Binds cellular_response Cellular Response second_messenger->cellular_response Leads to

G-Protein Coupled 5-HT Receptor Signaling

References

Troubleshooting & Optimization

Troubleshooting low yield in 5-Chlorotryptamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 5-Chlorotryptamine, particularly in addressing low yields.

Troubleshooting Guides

Low yields in the synthesis of this compound can arise from various factors, from the quality of starting materials to suboptimal reaction conditions. The following guides address common issues encountered during the primary synthetic routes.

Issue 1: Low Yield in Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for preparing the indole core of this compound. However, its success is highly dependent on several critical parameters.

Symptoms:

  • Low conversion of starting materials (4-chlorophenylhydrazine hydrochloride and a suitable carbonyl precursor like 4-chlorobutanal or its acetal).

  • Formation of multiple, difficult-to-separate side products.

  • Isolation of a dark, tarry crude product.

Possible Causes and Solutions:

  • Purity of Starting Materials: Impurities in the 4-chlorophenylhydrazine hydrochloride or the carbonyl compound can lead to undesired side reactions. It is crucial to use high-purity reagents. Consider recrystallizing the 4-chlorophenylhydrazine hydrochloride if its purity is questionable.[1][2]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂) can be used.[3] The optimal catalyst and its concentration often need to be determined empirically.

  • Suboptimal Reaction Temperature and Time: The reaction is sensitive to temperature.[4] Insufficient heat may lead to incomplete reaction, while excessive heat can promote decomposition and the formation of side products. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • N-N Bond Cleavage: Electron-donating groups on the phenylhydrazine can weaken the N-N bond, leading to cleavage as a significant side reaction.[5] While the chloro group at the 5-position is electron-withdrawing, other factors can still promote this side reaction. Using milder reaction conditions may help mitigate this issue.

  • Aldol Condensation: If using an aldehyde or ketone with α-hydrogens, self-condensation can occur under acidic conditions, consuming the starting material and complicating purification.

Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis:

Troubleshooting_Fischer_Indole start Low Yield in Fischer Indole Synthesis check_reagents Verify Purity of Starting Materials (4-chlorophenylhydrazine HCl, Carbonyl Compound) start->check_reagents reagents_ok Reagents Pure check_reagents->reagents_ok purify_reagents Purify Starting Materials (e.g., Recrystallization) reagents_ok->purify_reagents No optimize_catalyst Optimize Acid Catalyst (Type and Concentration) reagents_ok->optimize_catalyst Yes purify_reagents->check_reagents catalyst_ok Catalyst Optimized optimize_catalyst->catalyst_ok catalyst_ok->optimize_catalyst No optimize_conditions Optimize Reaction Conditions (Temperature and Time) catalyst_ok->optimize_conditions Yes conditions_ok Conditions Optimized optimize_conditions->conditions_ok conditions_ok->optimize_conditions No check_side_products Analyze for Side Products (e.g., by LC-MS) conditions_ok->check_side_products Yes side_products_identified Side Products Identified check_side_products->side_products_identified mitigate_side_reactions Mitigate Side Reactions (e.g., Milder Conditions) side_products_identified->mitigate_side_reactions Yes successful_synthesis Improved Yield side_products_identified->successful_synthesis No mitigate_side_reactions->optimize_conditions Purification_Workflow start Crude this compound acid_base_extraction Acid-Base Extraction start->acid_base_extraction column_chromatography Column Chromatography acid_base_extraction->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization purity_check Assess Purity (TLC, LC-MS, NMR) recrystallization->purity_check purity_check->column_chromatography Purity <98% pure_product Pure this compound purity_check->pure_product Purity >98%

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 5-Chlorotryptamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Chlorotryptamine. Our aim is to address common challenges and provide actionable solutions to optimize reaction conditions, improve yields, and ensure product purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low Yield in the Final Product

  • Question: My overall yield for the synthesis of this compound is consistently low. What are the primary factors contributing to this, and how can I improve it?

  • Answer: Low yields in the synthesis of this compound can arise from several factors throughout the synthetic sequence. Here is a breakdown of potential issues and their corresponding solutions:

    • Incomplete Reactions: Ensure each step of the synthesis goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature.

    • Side Reactions: The indole nucleus is susceptible to side reactions, especially under harsh conditions. For halogenated tryptamines, polyhalogenation can be a significant issue if an excess of the halogenating agent is used. Careful control of stoichiometry is crucial.

    • Degradation of Intermediates or Product: Tryptamines can be sensitive to strong acids and high temperatures, which can lead to decomposition. Employ milder reaction conditions where possible. For instance, when reducing the nitrovinyl intermediate, using a combination of NaBH₄ and Ni(OAc)₂ can be a milder alternative to LiAlH₄, which can sometimes cause dehalogenation of the starting material.[1]

    • Suboptimal Work-up and Purification: Significant product loss can occur during extraction and purification steps. Ensure complete extraction by using the appropriate solvent and performing multiple extractions. Optimize your purification protocol, whether it be recrystallization or column chromatography, to minimize loss.

Issue 2: Formation of Impurities and Purification Challenges

  • Question: My crude this compound product shows multiple spots on TLC, and I am struggling with purification. What are the likely impurities, and what are the best purification strategies?

  • Answer: The formation of multiple products is a common challenge that complicates purification and reduces the overall yield.

    • Common Impurities:

      • Unreacted Starting Materials: Incomplete reactions will leave starting materials such as 5-chloroindole or 5-chloro-3-(2-nitrovinyl)indole in your crude product.

      • Intermediates: If a multi-step synthesis is performed, intermediates from previous steps might be carried over.

      • Side-Products: Depending on the synthetic route, side-products can form. For example, in the Speeter-Anthony synthesis, incomplete reduction of the glyoxylamide intermediate can be a source of impurities. In the reduction of nitroalkenes, hydroxylamine by-products can be formed.[2]

      • Dehalogenated Product: The use of harsh reducing agents like LiAlH₄ can sometimes lead to the formation of tryptamine as a dehalogenated byproduct.[1]

    • Purification Strategies:

      • Column Chromatography: This is a highly effective method for separating this compound from non-polar impurities. A silica gel column with an eluent system of increasing polarity, such as a gradient of hexane/ethyl acetate or dichloromethane/methanol, is commonly used.[3] For basic compounds like tryptamines, adding a small amount of triethylamine (1-3%) to the eluent can improve peak shape and prevent tailing.[3]

      • Recrystallization: This is an excellent technique for purifying the final product, especially if it is a solid. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For this compound hydrochloride, a mixed solvent system like ethanol/water can be effective.[5]

      • Acid-Base Extraction: Since tryptamines are basic, an acid-base extraction can be used to separate them from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer containing the protonated tryptamine can then be basified and re-extracted with an organic solvent to recover the purified product.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic routes to prepare this compound?

    • A1: The most common synthetic routes include the Speeter-Anthony synthesis starting from 5-chloroindole, the Fischer indole synthesis using (4-chlorophenyl)hydrazine, and a three-step synthesis starting from 5-chloroindole-3-carboxaldehyde which involves a Henry (nitroaldol) reaction followed by reduction.[1][6][7]

  • Q2: I am using the Speeter-Anthony synthesis. What are the critical steps to ensure a good yield?

    • A2: The critical steps in the Speeter-Anthony synthesis are the formation of the indole-3-glyoxylyl chloride and the subsequent reduction of the amide.[8][9] The reaction with oxalyl chloride should be performed under anhydrous conditions at a low temperature (e.g., 0 °C) to control its reactivity.[9] The reduction step with a strong reducing agent like LiAlH₄ must also be carried out under strictly anhydrous conditions.

  • Q3: In the three-step synthesis from 5-chloroindole-3-carboxaldehyde, what are the advantages of using NaBH₄/Ni(OAc)₂ for the reduction?

    • A3: The combination of NaBH₄ and Ni(OAc)₂ is a milder reducing system compared to LiAlH₄. This is particularly advantageous for halogenated tryptamines as it reduces the risk of dehalogenation, which can be a problematic side reaction with stronger reducing agents.[1][10] This method also offers the benefit of proceeding at room temperature.[10]

  • Q4: How can I effectively monitor the progress of my reactions?

    • A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting material, you can visually determine when the starting material has been consumed and the product has formed. Choosing an appropriate eluent system for your TLC is crucial for good separation.

  • Q5: What is a suitable solvent for recrystallizing this compound hydrochloride?

    • A5: While specific solvent systems may need to be determined empirically, alcohols such as ethanol or methanol, or a mixture of an alcohol with water, are often effective for recrystallizing tryptamine salts.[5] The goal is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.[4]

Data Presentation

Table 1: Illustrative Reaction Conditions for the Speeter-Anthony Synthesis of Tryptamine Analogs

StepStarting MaterialReagentsSolventTemperatureTimeYieldReference
1. Acylation5-BenzyloxyindoleOxalyl chlorideAnhydrous diethyl ether0 °C1-2 hoursQuantitative[8]
2. Amidation5-Benzyloxy-3-indoleglyoxylyl chlorideDibenzylamineAnhydrous diethyl ether0 °CN/A91%[8]
3. Reduction5-Benzyloxy-N,N-dibenzyl-3-indoleglyoxylamideLiAlH₄Anhydrous THFReflux4-8 hours92%[8]

Table 2: Illustrative Reaction Conditions for the Three-Step Synthesis of Tryptamine Derivatives

StepStarting MaterialReagentsSolventTemperatureTimeYieldReference
1. Henry ReactionIndole-3-carboxaldehydeNitromethane, Ammonium acetateAcetic acidReflux2 hoursGood to Excellent[1]
2. Reduction to Nitroethylindole3-(2-nitrovinyl)indoleNaBH₄Acetonitrile/WaterRoom Temp.20 minN/A[1]
3. Reduction to Tryptamine3-(2-nitroethyl)indoleNaBH₄, Ni(OAc)₂·4H₂OAcetonitrile/WaterRoom Temp.20 minModerate to Good[1]

Experimental Protocols

Protocol 1: Speeter-Anthony Synthesis of this compound (Illustrative)

This protocol is based on the general Speeter-Anthony tryptamine synthesis and would require optimization for this compound.[8][9]

  • Formation of 5-Chloroindole-3-glyoxylyl Chloride:

    • Dissolve 5-chloroindole (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add oxalyl chloride (1.1 eq) dropwise with constant stirring. A precipitate of the glyoxylyl chloride is expected to form.

    • Continue stirring the reaction mixture at 0 °C for 1-2 hours.

  • Formation of the Glyoxylamide:

    • In a separate flask, prepare a solution of the desired amine (e.g., ammonia or a primary/secondary amine, 2.2 eq) in the same anhydrous solvent.

    • Slowly add the freshly prepared suspension of 5-chloroindole-3-glyoxylyl chloride to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the acid chloride.

    • The resulting amide can be isolated by filtration if it precipitates, or by standard aqueous work-up.

  • Reduction to this compound:

    • In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 3-4 eq) in anhydrous THF.

    • Slowly add the crude glyoxylamide from the previous step to the LiAlH₄ suspension.

    • After the addition is complete, heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

    • Work-up: Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF. The combined filtrate contains the crude this compound.

Protocol 2: Three-Step Synthesis of this compound from 5-Chloroindole-3-carboxaldehyde (Illustrative)

This protocol is based on a general method for synthesizing tryptamine derivatives and would require optimization.[1]

  • Henry Reaction to form 5-Chloro-3-(2-nitrovinyl)indole:

    • To a solution of 5-chloroindole-3-carboxaldehyde (1.0 eq) in acetic acid, add nitromethane (1.2 eq) and ammonium acetate (1.5 eq).

    • Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice water. The product will precipitate.

    • Collect the solid by filtration, wash with water, and dry to yield crude 5-chloro-3-(2-nitrovinyl)indole.

  • Reduction to 5-Chloro-3-(2-nitroethyl)indole:

    • Dissolve the crude 5-chloro-3-(2-nitrovinyl)indole in a mixture of acetonitrile and water.

    • Add NaBH₄ (2 eq) portion-wise at room temperature and stir for 20 minutes.

    • Monitor the reaction by TLC. The intermediate is typically used in the next step without extensive purification.

  • Reduction to this compound:

    • To the reaction mixture containing 5-chloro-3-(2-nitroethyl)indole, add Ni(OAc)₂·4H₂O (1 eq) followed by NaBH₄ (4 eq) portion-wise.

    • Stir the reaction at room temperature for 20 minutes. Monitor by TLC.

    • Work-up: Quench the reaction by the careful addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

Visualizations

Speeter_Anthony_Workflow cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Reduction cluster_end Final Product Start 5-Chloroindole Step1 Formation of 5-Chloroindole-3-glyoxylyl Chloride Start->Step1 Reagent1 Oxalyl Chloride Reagent1->Step1 Solvent1 Anhydrous Ether/THF Solvent1->Step1 Step2 Formation of Glyoxylamide Step1->Step2 Reagent2 Amine (e.g., NH3) Reagent2->Step2 Step3 Reduction to Tryptamine Step2->Step3 Reagent3 LiAlH4 Reagent3->Step3 Solvent3 Anhydrous THF Solvent3->Step3 End This compound Step3->End

Caption: Speeter-Anthony Synthesis Workflow for this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of This compound Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions (e.g., Polyhalogenation) Problem->Cause2 Cause3 Degradation of Product/Intermediates Problem->Cause3 Cause4 Product Loss during Work-up/Purification Problem->Cause4 Solution1 Monitor with TLC, Extend Reaction Time/Temp Cause1->Solution1 Solution2 Control Stoichiometry, Milder Conditions Cause2->Solution2 Solution3 Use Milder Reagents, Lower Temperatures Cause3->Solution3 Solution4 Optimize Extraction and Purification Protocols Cause4->Solution4

Caption: Troubleshooting Logic for Low Yield of this compound.

References

5-Chlorotryptamine stability issues and degradation in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Chlorotryptamine in aqueous solutions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily affected by several key factors:

  • pH: this compound, like other tryptamines, is susceptible to degradation in neutral to alkaline conditions.[1] Acidic environments generally enhance its stability.[1]

  • Temperature: Elevated temperatures significantly accelerate the rate of degradation.[1] It is recommended to store solutions at low temperatures to minimize decomposition.[1]

  • Light: Exposure to UV and visible light can lead to photodegradation, breaking chemical bonds and reducing the potency of the compound.

  • Oxidation: The indole ring of the tryptamine molecule is prone to oxidation, which is a major degradation pathway.[1] The presence of dissolved oxygen or oxidizing agents will expedite this process.[1]

Q2: How should I store aqueous solutions of this compound?

A2: For optimal stability, aqueous solutions of this compound should be stored under the following conditions:

  • Short-term storage (days to weeks): Store at 2-8°C in tightly sealed amber glass or polypropylene vials to protect from light.

  • Intermediate-term storage (months): For longer-term storage, it is advisable to store solutions at -20°C to -80°C in tightly sealed vials with a desiccant to minimize humidity.

  • Long-term storage (years): For maximum stability, store the compound as a solid at -20°C. It is recommended to prepare aqueous solutions fresh whenever possible and avoid repeated freeze-thaw cycles.[2]

Q3: I've noticed a color change in my this compound solution. What does this indicate?

A3: A color change, such as yellowing or browning, in a this compound solution is a common indicator of degradation, specifically oxidation.[1] The electron-rich indole ring is susceptible to oxidation, leading to the formation of colored degradation products.[1] This process can be accelerated by exposure to light, elevated temperatures, or a non-ideal pH.[1]

Q4: What are the likely degradation products of this compound in an aqueous solution?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, the primary degradation pathway is expected to be oxidation of the 5-chloroindole ring.[1] This can lead to the formation of various hydroxylated and dimeric species. Under certain conditions, cleavage of the ethylamine side chain may also occur.

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in my aqueous solution.

Possible Cause Troubleshooting Steps
Inappropriate pH Measure the pH of your solution. If it is neutral or alkaline, consider preparing your solution in a slightly acidic buffer (e.g., pH 4-6).[1]
Exposure to Light Store your solutions in amber vials or wrap them in aluminum foil to protect them from light. Minimize exposure to ambient light during experiments.
Elevated Temperature Store stock and working solutions at recommended low temperatures (4°C for short-term, -20°C or colder for long-term).[1] Avoid leaving solutions at room temperature for extended periods.[1]
Oxidative Degradation Prepare solutions with deoxygenated water or buffer. Consider purging the headspace of your storage vials with an inert gas like nitrogen or argon.
Microbial Contamination Ensure high-purity water and reagents are used. For long-term storage, consider sterile filtering your solutions.

Issue 2: Unexpected peaks appearing in my HPLC or LC-MS analysis.

Possible Cause Troubleshooting Steps
Degradation of this compound The new peaks are likely degradation products. To confirm, perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradants and compare their retention times.
Contamination of Solvent or Glassware Analyze a blank (solvent only) to check for contaminants. Ensure all glassware is thoroughly cleaned.
Interaction with Formulation Components If working with a complex formulation, excipients may degrade or interact with this compound. Analyze individual components to identify the source of the extra peaks.

Quantitative Data Summary

While specific quantitative kinetic data for this compound is limited in the public domain, the following tables provide a representative summary of expected stability trends based on general knowledge of tryptamine derivatives.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pHExpected StabilityObservations
< 4HighGenerally stable for extended periods.
4 - 6ModerateRecommended range for short- to medium-term storage.[2]
7LowDegradation is more likely to occur.[1]
> 8Very LowRapid degradation is expected.[1]

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 5)

Temperature (°C)Expected StabilityObservations
4HighRecommended for short-term storage.[1]
25 (Room Temperature)ModerateDegradation can occur, especially with light exposure.[1]
40LowSignificant acceleration of degradation is expected.[1]
60Very LowRapid degradation is likely.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., methanol or water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and protect from light.

  • Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven.

  • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 227 nm and 280 nm.

  • Column Temperature: 30°C.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare your this compound aqueous solution at the desired concentration.

Visualizations

cluster_degradation Hypothetical Degradation Pathway of this compound 5_CT This compound Oxidized_Intermediates Oxidized Intermediates (e.g., Hydroxylated derivatives) 5_CT->Oxidized_Intermediates Oxidation (O2, Light, Temp) Side_Chain_Cleavage Side-Chain Cleavage Products 5_CT->Side_Chain_Cleavage Harsh Conditions (e.g., Strong Acid/Base) Dimeric_Products Dimeric Products Oxidized_Intermediates->Dimeric_Products Further Oxidation/ Condensation

Caption: Hypothetical degradation pathway of this compound in aqueous solution.

cluster_workflow Forced Degradation Experimental Workflow Prep_Stock Prepare this compound Stock Solution Apply_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prep_Stock->Apply_Stress Sample_Collection Collect Samples at Time Points Apply_Stress->Sample_Collection Analysis Analyze by Stability-Indicating HPLC/LC-MS Method Sample_Collection->Analysis Data_Evaluation Evaluate Data: - Identify Degradants - Determine Degradation Rate Analysis->Data_Evaluation

Caption: A typical experimental workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Decision Tree Start Unexpected Results in Experiment Check_Purity Is the starting material pure? Start->Check_Purity Use_Fresh Use a fresh batch of This compound Check_Purity->Use_Fresh No Check_Stability Is the solution stability the issue? Check_Purity->Check_Stability Yes Review_Storage Review storage conditions: - Temperature - Light exposure - pH of solution Check_Stability->Review_Storage Yes Contamination Is contamination a possibility? Check_Stability->Contamination No Optimize_Conditions Optimize experimental conditions: - Use fresh, degassed buffers - Protect from light Review_Storage->Optimize_Conditions Check_Reagents Check purity of all reagents and solvents. Use sterile techniques. Contamination->Check_Reagents Yes

Caption: A decision tree to troubleshoot common experimental issues.

References

Technical Support Center: Serotonin Receptor Binding Assays with Tryptamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering common problems in serotonin (5-HT) receptor binding assays with tryptamine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered in serotonin receptor binding assays with tryptamines?

A1: The most frequent challenges include high non-specific binding (NSB), low signal-to-noise ratio, poor reproducibility, and issues related to the physicochemical properties of tryptamines, such as hydrophobicity and stability in aqueous buffers. High NSB can mask the specific binding signal, leading to inaccurate determination of affinity (Ki) and density (Bmax) of the receptor.[1]

Q2: How does the hydrophobicity of tryptamine analogs affect binding assays?

A2: Highly hydrophobic tryptamines have a greater tendency to bind to non-receptor components like lipids, proteins, and plasticware, which significantly increases non-specific binding.[1] This can obscure the true specific binding signal. It is crucial to optimize assay conditions, such as buffer composition, to minimize these non-specific interactions.

Q3: My tryptamine ligand appears to be unstable in the assay buffer. What can I do?

A3: Tryptamines can be susceptible to degradation, particularly oxidation. It is recommended to prepare fresh stock solutions of your tryptamine ligand for each experiment. Consider including antioxidants, such as ascorbic acid, in your assay buffer to mitigate degradation. Performing a time-course experiment can also help determine the optimal incubation time before significant degradation occurs.

Q4: What is the difference between a saturation and a competition binding assay?

A4: A saturation binding assay is used to determine the density of receptors (Bmax) in a sample and the affinity of a radioligand for its receptor (Kd). This involves incubating the receptor preparation with increasing concentrations of the radioligand.[2][3] In contrast, a competitive binding assay measures the ability of an unlabeled test compound (e.g., a tryptamine analog) to displace a radiolabeled ligand from the receptor. This allows for the determination of the test compound's inhibitory constant (Ki), which reflects its binding affinity.[4]

Troubleshooting Guides

Problem 1: High Non-Specific Binding (NSB)

High NSB is a common issue where the radioligand binds to components other than the target receptor, obscuring the specific signal. Ideally, NSB should be less than 50% of the total binding.[1]

Potential Cause Troubleshooting Steps Expected Outcome
Radioligand Issues - Use a lower concentration of the radioligand, ideally at or below its Kd value.[1] - Check the purity of the radioligand, as impurities can contribute to high NSB.[1] - Consider the hydrophobicity of the radioligand; more hydrophobic ligands tend to have higher NSB.[1]Reduction in binding to non-target sites.
Tissue/Cell Preparation - Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg per well.[1] - Ensure thorough homogenization and washing of membranes to remove endogenous ligands.Optimized receptor concentration for a clear specific signal.
Assay Conditions - Optimize incubation time and temperature. Shorter incubation times can sometimes reduce NSB.[1] - Modify the assay buffer by including agents like bovine serum albumin (BSA) or using detergents (e.g., Tween-20) at low concentrations to reduce non-specific interactions.[1] - Pre-treat filter plates with agents like polyethyleneimine (PEI) to reduce radioligand binding to the filter material.Improved signal-to-noise ratio by minimizing background binding.
Unlabeled Ligand - To define NSB, use a high concentration of a structurally different, high-affinity unlabeled ligand to displace only the specific binding of the radioligand.Accurate determination of the specific binding component.
Problem 2: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can result from either a weak specific binding signal or high non-specific binding.

Potential Cause Troubleshooting Steps Expected Outcome
Low Specific Binding Signal - Ensure the integrity of your receptor preparation; avoid repeated freeze-thaw cycles. - Verify the activity of your radioligand and tryptamine solutions. Prepare fresh solutions if degradation is suspected. - Optimize buffer pH and ionic strength for the specific serotonin receptor subtype.A stronger specific binding signal that is clearly distinguishable from the background.
Suboptimal Assay Conditions - Perform a time-course experiment to determine the optimal incubation time to reach equilibrium for specific binding.[5] - Titrate the receptor concentration to find the optimal amount that provides a robust signal without depleting the radioligand.[3]Enhanced ligand-receptor interaction, resulting in a stronger specific signal.
Inactive Tryptamine Agonist - If using a tryptamine as an agonist in a functional assay, verify its activity with a known positive control.[6] - Check the purity and integrity of the tryptamine compound.Confirmation of ligand activity and a reliable assay response.

Quantitative Data: Binding Affinities of Tryptamines

The following table summarizes the in vitro binding affinities (Ki, in nM) of various tryptamine derivatives for several human serotonin (5-HT) receptor subtypes. A lower Ki value indicates a higher binding affinity.[4]

Compound5-HT1A5-HT2A5-HT2B5-HT2C
Tryptamine>10,000---
N,N-Dimethyltryptamine (DMT)1,070108491,860
Psilocin (4-HO-DMT)129404.622
4-AcO-DMT2201401746
5-MeO-DMT1661.511.5115
Bufotenine (5-HO-DMT)14471.815
α-Methyltryptamine (αMT)100013110130

Data compiled from multiple sources.[4][7][8] Experimental conditions may vary between studies.

Experimental Protocols

Generalized Competitive Radioligand Binding Assay Protocol

This protocol provides a general framework for determining the binding affinity (Ki) of a tryptamine analog for a specific serotonin receptor.

1. Materials and Reagents:

  • Cell Membranes: Prepared from a cell line (e.g., HEK293) stably expressing the human serotonin receptor of interest.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A).

  • Test Compound: The tryptamine analog of interest.

  • Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 10 mM MgCl₂, 0.1 mM EDTA).

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter and Vials.

2. Procedure:

  • Preparation: Thaw cell membranes on ice and resuspend in ice-cold binding buffer to a predetermined protein concentration. Prepare serial dilutions of the tryptamine test compound.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add cell membranes, radioligand, and binding buffer.

    • Non-specific Binding Wells: Add cell membranes, radioligand, and the non-specific binding control.

    • Competition Wells: Add cell membranes, radioligand, and varying concentrations of the tryptamine test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the incubation by vacuum filtering the contents of each well through the glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

Visualizations

Serotonin Receptor Signaling Pathways

Most serotonin receptors, with the exception of the 5-HT3 receptor, are G protein-coupled receptors (GPCRs) that activate various intracellular signaling cascades.[9]

5-HT_Signaling_Pathways cluster_5HT1 5-HT1 Receptor Family cluster_5HT2 5-HT2 Receptor Family cluster_5HT4_6_7 5-HT4, 5-HT6, 5-HT7 Receptors 5-HT1 5-HT1 Gi/o Gi/o 5-HT1->Gi/o Activates Adenylate Cyclase Adenylate Cyclase Gi/o->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases 5-HT2 5-HT2 Gq/11 Gq/11 5-HT2->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Intracellular Ca2+ Release IP3->Ca2+ PKC Protein Kinase C Activation DAG->PKC 5-HT4/6/7 5-HT4/6/7 Gs Gs 5-HT4/6/7->Gs Activates Adenylate Cyclase_2 Adenylate Cyclase Gs->Adenylate Cyclase_2 Activates cAMP_2 cAMP Adenylate Cyclase_2->cAMP_2 Increases

Caption: Major G protein-coupled signaling pathways for serotonin receptor families.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in a typical competitive radioligand binding assay to determine the affinity of a tryptamine analog.

Radioligand_Binding_Workflow cluster_prep Preparation of Assay Components cluster_incubation Competitive Binding cluster_separation Separation of Bound and Free Ligand cluster_quantification Measurement of Radioactivity cluster_analysis Calculation of Binding Affinity prep 1. Preparation incubation 2. Incubation prep->incubation separation 3. Separation incubation->separation quantification 4. Quantification separation->quantification analysis 5. Data Analysis quantification->analysis membranes Receptor Membranes radioligand Radioligand tryptamine Tryptamine (Test Compound) assay_plate Total Binding Membranes + Radioligand Non-Specific Binding Membranes + Radioligand + Excess Unlabeled Ligand Competition Membranes + Radioligand + Tryptamine filtration Rapid Vacuum Filtration scintillation Scintillation Counting ic50 Determine IC50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki

Caption: A typical workflow for a competitive radioligand binding assay.

Troubleshooting Logic Flowchart

This flowchart provides a logical sequence of steps to diagnose and resolve common issues in serotonin receptor binding assays with tryptamines.

Troubleshooting_Flowchart start Start Assay check_signal Low Signal-to-Noise? start->check_signal high_nsb High Non-Specific Binding? check_signal->high_nsb Yes assay_ok Assay Performance is Acceptable check_signal->assay_ok No low_specific Low Specific Binding? high_nsb->low_specific No optimize_nsb Optimize NSB Conditions: - Lower Radioligand Conc. - Adjust Buffer (BSA, etc.) - Reduce Membrane Protein high_nsb->optimize_nsb Yes optimize_specific Optimize Specific Binding: - Check Reagent Stability - Verify Receptor Integrity - Optimize Incubation Time low_specific->optimize_specific Yes end End low_specific->end No - Re-evaluate Assay Design optimize_nsb->start optimize_specific->start assay_ok->end

Caption: A logical flowchart for troubleshooting common assay problems.

References

Technical Support Center: Purification of 5-Chlorotryptamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 5-Chlorotryptamine from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurities present in your crude this compound will largely depend on the synthetic route employed. The three most common routes are the Fischer indole synthesis, the Speeter-Anthony tryptamine synthesis, and the reduction of 5-chloro-3-(2-nitrovinyl)indole. Each has a characteristic impurity profile.

Common Byproducts of this compound Synthesis

Synthetic RouteCommon Byproducts
Fischer Indole Synthesis Regioisomers (e.g., 4-Chlorotryptamine, 6-Chlorotryptamine), Unreacted starting materials (4-chlorophenylhydrazine, 4-aminobutanal diethyl acetal), Dehalogenated product (Tryptamine), Over-reduced product (5-Chloroindoline)
Speeter-Anthony Synthesis Unreacted 5-chloroindole, Incompletely reduced intermediates (indole-3-glyoxylamide), Over-reduced species, Byproducts from the reduction of the amide
Reduction of 5-chloro-3-(2-nitrovinyl)indole Unreacted starting material, Incompletely reduced intermediates (e.g., oxime, hydroxylamine), Polymeric materials

Q2: My crude this compound is a dark oil and shows multiple spots on TLC. What is the best initial purification strategy?

A2: For a complex mixture, a multi-step purification approach is often necessary. A good starting point is an acid-base extraction to isolate the basic this compound from neutral and acidic impurities. This can be followed by column chromatography for further separation from closely related basic impurities, and finally, recrystallization to obtain a highly pure, crystalline product.

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography

Q: I am losing a significant amount of my this compound during silica gel column chromatography. What are the possible causes and solutions?

A: High loss of product on a silica gel column can be attributed to several factors:

  • Irreversible Adsorption: Tryptamines, being basic, can sometimes bind irreversibly to the acidic silica gel.

  • Improper Solvent System: An inappropriate solvent system can lead to poor separation and broad elution bands, resulting in mixed fractions and lower recovery of the pure compound.

  • Column Overloading: Loading too much crude material onto the column can exceed its separation capacity.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites on the silica gel by treating it with a solution of triethylamine in your chosen eluent. A common practice is to use a solvent system containing 1-3% triethylamine.

  • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A good solvent system should give your desired product an Rf value of approximately 0.2-0.3.

  • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve separation and lead to sharper elution of your compound.

  • Proper Loading: Ensure you are not overloading the column. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.

Typical Column Chromatography Parameters for this compound Purification

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) gradient. Start with 100% DCM and gradually increase the percentage of MeOH (up to 10%) and TEA (1-2%).
Elution Monitoring TLC with UV visualization (254 nm)
Issue 2: Difficulty in Crystallizing the Final Product

Q: My purified this compound remains an oil or a waxy solid and does not crystallize. How can I induce crystallization?

A: The inability to crystallize can be due to residual impurities or the selection of an inappropriate solvent.

Troubleshooting Steps:

  • Ensure High Purity: If the product is not crystallizing, it may still contain impurities. Consider repeating the column chromatography or performing an additional purification step like an acid-base extraction.

  • Solvent Screening: The choice of solvent is critical for successful recrystallization. You are looking for a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Seeding: If you have a small amount of crystalline material, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

  • Convert to a Salt: this compound can be converted to its hydrochloride salt, which is often more crystalline than the freebase. This can be achieved by dissolving the freebase in a suitable solvent (like ethanol or diethyl ether) and adding a solution of HCl in the same solvent.

Recommended Solvents for Recrystallization of this compound

Solvent/Solvent SystemExpected Purity
Ethanol/Water>98%
Isopropanol>98%
Toluene>97%

Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound

This protocol is designed to separate the basic this compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic this compound will be protonated and move into the aqueous layer. Repeat the extraction of the organic layer with 1M HCl two more times to ensure complete transfer of the product.

  • Combine Aqueous Layers: Combine all the acidic aqueous layers.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the pH is >10. The this compound will deprotonate and precipitate or form an oily layer.

  • Back-Extraction: Extract the basified aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer). The neutral this compound will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound freebase.

Protocol 2: Purification by Column Chromatography

This protocol describes a typical gradient elution chromatography for purifying this compound.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM with 1% triethylamine).

  • Column Packing: Pack a glass column with the silica slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the initial solvent system.

  • Gradient Increase: Gradually increase the polarity of the eluent by slowly increasing the percentage of methanol. A typical gradient might be from 0% to 5% methanol in DCM over several column volumes.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure this compound and concentrate under reduced pressure.

Protocol 3: Recrystallization of this compound Hydrochloride

This protocol is for obtaining highly pure, crystalline this compound as its hydrochloride salt.

  • Dissolution: Dissolve the purified this compound freebase in a minimal amount of hot ethanol.

  • Acidification: While the solution is still warm, add a solution of concentrated HCl in ethanol dropwise until the solution is acidic (test with pH paper).

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to obtain pure this compound hydrochloride. A typical purity of ≥98% can be expected.[1]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Crude_Product Crude this compound (with byproducts) Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Initial Cleanup Chromatography Column Chromatography Acid_Base->Chromatography Further Separation Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Pure_Product Pure this compound (>98% Purity) Recrystallization->Pure_Product Isolation

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Crystallization Start Product is an Oil/ Waxy Solid Check_Purity Check Purity (TLC/NMR) Start->Check_Purity Impure Impurities Present Check_Purity->Impure Repurify Re-purify (e.g., Column Chromatography) Impure->Repurify Yes Pure Product is Pure Impure->Pure No Repurify->Start Solvent_Screen Screen for Suitable Recrystallization Solvent Pure->Solvent_Screen Good_Solvent Good Solvent Found Solvent_Screen->Good_Solvent No_Solvent No Suitable Single Solvent Found Solvent_Screen->No_Solvent No Induce_Crystallization Induce Crystallization (Seeding, Scratching) Good_Solvent->Induce_Crystallization Yes Try_Pair Try Solvent Pair No_Solvent->Try_Pair Try_Pair->Induce_Crystallization Success Crystals Formed Induce_Crystallization->Success Convert_Salt Convert to Salt (e.g., Hydrochloride) Induce_Crystallization->Convert_Salt Fails Recrystallization Recrystallization Convert_Salt->Recrystallization

Caption: A troubleshooting guide for inducing crystallization of this compound.

Caption: The logical pathway for purifying this compound using acid-base extraction.

References

Identifying and characterizing 5-Chlorotryptamine degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing the degradation products of 5-Chlorotryptamine.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on the indole structure of this compound, the primary expected degradation pathways include oxidation, hydrolysis, and photolysis. The electron-rich indole ring is susceptible to oxidation, potentially forming hydroxylated species, N-oxides, or opening of the indole ring to form derivatives of kynurenine or anthranilic acid. Under hydrolytic conditions, particularly at elevated temperatures, degradation of the ethylamine side chain or reactions involving the chloro-substituent may occur. Photolytic degradation can lead to the formation of various photoproducts due to the UV-absorbing nature of the indole ring.

Q2: What are the typical stress conditions used in a forced degradation study for this compound?

A2: Forced degradation studies for this compound should be conducted according to ICH guidelines to ensure that all likely degradation products are generated.[1] Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature up to 70°C.[2]

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature up to 70°C.[2]

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: 60°C to 80°C in a solid state or in solution.

  • Photolytic Degradation: Exposure to a combination of UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[1]

Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method with UV detection is the primary technique for separating and quantifying this compound from its degradation products. For the identification and structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[3] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine elemental compositions. For definitive structural confirmation, preparative HPLC can be used to isolate individual degradation products for subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: How can I distinguish between process-related impurities and degradation products?

A4: Process-related impurities are present in the drug substance from the synthesis and purification process, while degradation products form over time due to storage conditions or exposure to stress. To differentiate them, a forced degradation study should be performed on a well-characterized batch of this compound with a known impurity profile. Any new peaks that appear in the chromatograms of the stressed samples that were not present in the initial, unstressed sample are considered degradation products.

Q5: What is the potential biological impact of this compound degradation products?

A5: The biological impact of degradation products can vary significantly. They may be inactive, have reduced or altered pharmacological activity, or in some cases, exhibit toxicity. Given that this compound and related compounds like 5-Chloro-α-methyltryptamine are known to interact with serotonin receptors (e.g., 5-HT2A) and act as serotonin-dopamine releasing agents, any structural modification could alter these interactions.[4] Therefore, it is crucial to identify and toxicologically assess any degradation product that forms at a significant level in the drug product.

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.

Potential Cause Recommended Action
Stress conditions are too mild.Increase the concentration of the stressor (acid, base, or oxidizing agent), elevate the temperature, or prolong the exposure time.[2]
The compound is highly stable under the tested conditions.While possible, it is important to ensure a range of aggressive conditions have been tested before concluding intrinsic stability.
Analytical method is not stability-indicating.The chromatographic method may not be able to separate the parent peak from the degradation products. Re-evaluate and optimize the HPLC method (e.g., change mobile phase, gradient, or column chemistry).

Issue 2: Excessive degradation (e.g., >90%) is observed, making it difficult to identify primary degradants.

Potential Cause Recommended Action
Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time. The goal is to achieve a target degradation of 5-20%.[2]
Multiple degradation pathways are occurring simultaneously.Analyze samples at multiple time points during the stress study to observe the formation and potential further degradation of primary products.

Issue 3: Poor peak shape or resolution in the HPLC chromatogram.

Potential Cause Recommended Action
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure that this compound and its degradation products are in a consistent ionization state. A pH away from the pKa of the analytes is generally recommended.
Column overload.Reduce the concentration of the sample being injected.
Incompatible sample solvent and mobile phase.Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
Column degradation.This can occur with aggressive pH conditions. Use a pH-stable column or dedicate a column for these studies.

Issue 4: Difficulty in elucidating the structure of a degradation product.

Potential Cause Recommended Action
Insufficient mass spectral data.Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition. Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can provide structural clues.
Co-elution of the degradant with another compound.Further optimize the chromatographic method to achieve baseline separation.
Insufficient quantity of the degradant for NMR analysis.Use preparative HPLC to isolate a sufficient quantity of the degradation product. If the amount is still too low, consider using micro-NMR techniques.

Data Presentation

Table 1: Summary of Forced Degradation of this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (RRT)
0.1 M HCl, 60°C, 24h8.521.25
0.1 M NaOH, 60°C, 24h15.230.85
6% H₂O₂, RT, 24h19.841.10, 1.32
Thermal, 80°C, 48h5.111.15
Photolytic, ICH Q1B12.330.95

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours. At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place the solid this compound in a controlled temperature oven at 80°C for 48 hours. Also, subject a solution of the compound to the same conditions. At appropriate time intervals, dissolve the solid or dilute the solution with the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose the solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. A parallel sample should be wrapped in aluminum foil as a dark control. After the exposure, dissolve the solid or dilute the solution with the mobile phase for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_characterization Characterization prep This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to stress oxidation Oxidation (6% H₂O₂, RT) prep->oxidation Expose to stress thermal Thermal (80°C) prep->thermal Expose to stress photo Photolytic (ICH Q1B) prep->photo Expose to stress hplc Stability-Indicating HPLC-UV (Separation & Quantification) acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples lcms LC-MS/MS (Identification) hplc->lcms Identify unknown peaks isolation Preparative HPLC (Isolation of Degradants) lcms->isolation For definitive structure nmr NMR Spectroscopy (Structure Elucidation) isolation->nmr

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_products Potential Degradation Products parent This compound hydroxylated Hydroxylated Derivatives (e.g., 4-OH, 6-OH) parent->hydroxylated Oxidation n_oxide N-Oxide parent->n_oxide Oxidation dehalogenated Dehalogenated Product (Tryptamine) parent->dehalogenated Reductive/Photolytic conditions ring_opened Ring-Opened Products (e.g., Anthranilate derivatives) hydroxylated->ring_opened Further Oxidation

Caption: Potential degradation pathways of this compound.

References

Overcoming solubility problems of 5-Chlorotryptamine in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Chlorotryptamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during experiments, with a focus on solubility in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a tryptamine derivative.[1][2] Tryptamines are a class of compounds known for their interaction with serotonin receptors.[1] Consequently, this compound is a valuable tool in neuropharmacology for studying mood regulation and for the synthesis of other bioactive compounds.[1][2]

Q2: I'm having trouble dissolving this compound hydrochloride in my aqueous biological buffer (e.g., PBS, TRIS). Why is this happening?

A2: Tryptamine and its derivatives are often sparingly soluble in aqueous buffers.[3] this compound hydrochloride is a crystalline solid that, while described as stable and soluble in aqueous solutions, may still present challenges in achieving desired concentrations in purely aqueous media, especially at neutral or alkaline pH.[1] The issue often stems from the compound's hydrophobicity.

Q3: What are the initial signs of solubility problems with this compound in my experiments?

A3: You may observe several indicators of poor solubility:

  • Visible particulates: The most obvious sign is the presence of undissolved powder in your buffer.

  • Cloudiness or precipitation: The solution may appear hazy or form a precipitate over time, even if it initially seems clear. This can happen when a stock solution in an organic solvent is diluted into an aqueous buffer, a phenomenon known as "crashing out".

  • Inconsistent experimental results: Poor solubility can lead to variability in your assay results due to an inaccurate concentration of the compound in solution.

Q4: Can I heat the buffer to improve the solubility of this compound?

A4: While gentle warming can sometimes aid in dissolving compounds, it is generally not recommended for tryptamines without prior stability testing. Elevated temperatures can potentially degrade the compound. A safer approach is to use sonication at room temperature.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a step-by-step approach to address solubility challenges with this compound in biological buffers.

Issue 1: this compound hydrochloride powder does not dissolve in the biological buffer.

Root Cause: Low aqueous solubility of the compound at the desired concentration and pH.

Solutions:

  • Co-Solvent Method (Recommended): The most common and effective method is to first dissolve the this compound hydrochloride in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be diluted into your aqueous buffer.

    • Workflow for Preparing a Stock Solution:

      G A Weigh this compound HCl B Dissolve in 100% DMSO to create a stock solution (e.g., 10 mg/mL) A->B C Vortex/sonicate until fully dissolved B->C D Store stock solution at -20°C or -80°C C->D

      Caption: Workflow for preparing a this compound stock solution.

  • pH Adjustment: The solubility of ionizable compounds like tryptamines can be pH-dependent. For basic compounds, decreasing the pH below their pKa generally increases solubility. However, ensure the final pH is compatible with your experimental system.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility. This can be an alternative for cell-based assays where organic solvents are a concern.

Issue 2: The solution becomes cloudy or a precipitate forms after diluting the DMSO stock solution into the aqueous buffer.

Root Cause: The compound is "crashing out" of the solution due to the rapid change in solvent polarity.

Solutions:

  • Stepwise Dilution: Instead of a single large dilution, add the DMSO stock solution to the buffer in smaller increments while continuously vortexing or stirring. This allows for more gradual mixing and can prevent precipitation.

  • Lower Stock Concentration: Using a more dilute stock solution in DMSO will result in a lower final concentration of the organic solvent when added to the buffer, which can improve solubility.

  • Incorporate a Co-solvent in the Final Buffer: A small percentage of an organic solvent (e.g., 1-5% DMSO) in the final aqueous buffer can help maintain the solubility of the compound. Always include a vehicle control with the same concentration of the co-solvent in your experiments.

Quantitative Data Summary

The following tables provide solubility data for this compound hydrochloride in common organic solvents and an estimated solubility in a common biological buffer system.

Table 1: Solubility of this compound Hydrochloride in Organic Solvents

SolventSolubility (mg/mL)Reference
DMF10[4]
DMSO10[4]
Ethanol20[4]

Table 2: Estimated Kinetic Solubility of this compound in PBS (pH 7.4) with a Co-solvent

Note: The following data is an estimation based on the solubility of the parent compound, tryptamine, and general protocols for kinetic solubility assays. Actual solubility should be determined experimentally.

Final DMSO ConcentrationEstimated Solubility (µg/mL)
1%~200
2%~400
5%~1000

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound Hydrochloride in DMSO

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh a desired amount of this compound hydrochloride (e.g., 10 mg).

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL (e.g., 1 mL for 10 mg of compound).

  • Vortex the tube vigorously until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assay in PBS (pH 7.4)

This protocol is adapted from general high-throughput kinetic solubility screening methods.

Materials:

  • 10 mg/mL stock solution of this compound in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well filter plate (e.g., 0.45 µm)

  • 96-well collection plate (UV-transparent)

  • Plate shaker

  • UV/Vis microplate reader

Procedure:

  • Prepare a series of dilutions of the 10 mg/mL stock solution in DMSO.

  • Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of the 96-well filter plate.

  • Add 98 µL of PBS (pH 7.4) to each well. This will result in a 2% final DMSO concentration.

  • Seal the plate and shake at room temperature for 1.5 to 2 hours.

  • Filter the solutions into the 96-well collection plate using a vacuum manifold.

  • Measure the absorbance of the filtrate using a UV/Vis plate reader at a relevant wavelength for tryptamines (e.g., 280 nm).

  • Quantify the concentration of the dissolved compound by comparing the absorbance to a standard curve of known concentrations of this compound in a 2% DMSO/PBS solution.

Signaling Pathway

This compound, as a tryptamine derivative, is likely to interact with serotonin (5-HT) receptors. The 5-HT2A receptor is a common target for tryptamines and its activation leads to a well-characterized signaling cascade.

G cluster_0 This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release from ER IP3->Ca2+ Release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Effects Downstream Effects Ca2+ Release->Downstream Effects PKC->Downstream Effects Phosphorylates Target Proteins

References

Technical Support Center: Storage and Handling of 5-Chlorotryptamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Chlorotryptamine to prevent oxidative degradation. The information is presented in a question-and-answer format, supplemented with troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a tryptamine derivative used in neuropharmacological research and as a precursor in the synthesis of other bioactive compounds.[1] Its stability is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to the formation of impurities with altered biological activity.

Q2: What are the primary causes of this compound degradation during storage?

The primary cause of degradation for tryptamine derivatives, including this compound, is oxidation.[2] This can be initiated or accelerated by exposure to:

  • Atmospheric Oxygen: As an air-sensitive compound, direct contact with air can lead to oxidation.[3]

  • Light: Photolytic degradation can occur, particularly with exposure to UV light.[2]

  • Elevated Temperatures: Higher temperatures can increase the rate of chemical degradation.[2]

  • Moisture: this compound hydrochloride is hygroscopic, and the presence of water can facilitate degradation.[3]

Q3: What are the ideal storage conditions for this compound?

To minimize oxidation and maintain the integrity of the compound, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C or -20°C[4][5]Reduces the rate of chemical degradation.
Atmosphere Under an inert gas (e.g., argon or nitrogen)[3][6][7]Prevents contact with atmospheric oxygen.
Light In a tightly sealed, amber or opaque vial[7][8]Protects from light-induced degradation.
Moisture In a dry environment, with a tightly sealed container[3][7]Prevents hydrolysis and moisture-facilitated degradation.

Q4: Are there any visual indicators of this compound degradation?

This compound is typically an off-white or tan crystalline powder.[1][4] A noticeable change in color, such as darkening or the appearance of discoloration, may indicate degradation. However, significant degradation can occur without obvious visual changes. Therefore, analytical methods are necessary for accurate assessment of purity.

Q5: Can antioxidants be used to prevent the oxidation of this compound?

While specific studies on the use of antioxidants with this compound are limited, the use of antioxidants is a common strategy to prevent the oxidation of sensitive compounds. Potential antioxidants that could be considered, following compatibility testing, include:

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant commonly used in pharmaceuticals and laboratory chemicals to prevent free radical-mediated oxidation.

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant.

  • Tocopherols (Vitamin E): Fat-soluble antioxidants.

It is crucial to perform compatibility and effectiveness studies before adding any antioxidant to a bulk sample of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Discoloration of the solid compound. Oxidation due to improper storage (exposure to air, light, or heat).Discard the discolored material. Review and improve storage procedures, ensuring an inert atmosphere and protection from light and heat.
Inconsistent experimental results. Degradation of the this compound stock.Prepare a fresh stock solution from a properly stored solid. Perform a purity check of the solid material using a stability-indicating HPLC method.
Precipitation in stock solution. Poor solubility or degradation leading to insoluble products.Ensure the correct solvent is being used and that the concentration is within the solubility limits. If degradation is suspected, prepare a fresh solution and analyze for purity.
Loss of potency over time. Gradual degradation of the compound in solution or as a solid.Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For solids, strictly adhere to recommended storage conditions. Regularly check the purity of long-term stored materials.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer

  • HPLC system with a photodiode array (PDA) or UV detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a sample of solid this compound in an oven at 60°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Analysis: Analyze all stressed samples, along with a non-degraded control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 227 nm and 280 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 will be used to demonstrate specificity.

Visualizations

Below are diagrams illustrating key concepts for preventing the oxidation of this compound.

cluster_storage Optimal Storage Conditions cluster_factors Factors Promoting Oxidation cluster_compound cluster_degradation Temp Low Temperature (2-8°C or -20°C) Compound This compound (Stable) Temp->Compound Prevents Inert Inert Atmosphere (Argon/Nitrogen) Inert->Compound Prevents Light Light Protection (Amber Vial) Light->Compound Prevents Moisture Low Moisture (Tightly Sealed) Moisture->Compound Prevents Oxygen Atmospheric Oxygen Degradation Oxidized Products (Degraded) Oxygen->Degradation UV_Light UV Light UV_Light->Degradation Heat Elevated Temperature Heat->Degradation Water Moisture Water->Degradation

Caption: Factors influencing this compound stability.

cluster_workflow Stability Assessment Workflow Start Obtain this compound Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg Method_Dev Develop Stability-Indicating HPLC Method Forced_Deg->Method_Dev Validation Validate HPLC Method (ICH Guidelines) Method_Dev->Validation Analysis Analyze Stressed Samples Validation->Analysis Characterization Characterize Degradation Products (LC-MS, NMR) Analysis->Characterization End Establish Storage & Retest Period Characterization->End

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Optimizing 5-Chlorotryptamine Selectivity for Serotonin Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-Chlorotryptamine. The focus is on strategies to improve its selectivity for specific serotonin (5-HT) receptor subtypes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary pharmacological characteristics?

A1: this compound is a derivative of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The chlorine atom at the 5-position of the indole ring alters its electronic properties, influencing its binding affinity and efficacy at various serotonin receptors. It is known to interact with multiple 5-HT receptor subtypes, making it a useful tool for studying the serotonergic system. However, this lack of selectivity can also be a challenge in experiments aiming to isolate the effects of a single receptor subtype.

Q2: Why is improving the selectivity of this compound important?

A2: Improving the selectivity of this compound is crucial for several reasons. Highly selective compounds allow for the precise investigation of the physiological and pathological roles of individual 5-HT receptor subtypes. In drug development, improved selectivity can lead to therapeutic agents with enhanced efficacy and reduced off-target side effects. For instance, unwanted activation of the 5-HT2B receptor has been associated with cardiac valvulopathy.[1]

Q3: What are the general medicinal chemistry strategies to improve the receptor selectivity of tryptamine analogs like this compound?

A3: Several strategies can be employed to enhance receptor selectivity:

  • Structure-Based Drug Design: Utilizing the crystal structures of 5-HT receptor subtypes to design ligands that specifically interact with unique residues in the binding pocket of the target receptor.[2]

  • Modifications of the Tryptamine Scaffold:

    • Indole Ring Substitutions: Altering substituents at various positions of the indole ring can significantly impact selectivity. For example, substitutions at the 2-position can introduce selectivity for the 5-HT6 receptor.[3]

    • Ethylamine Side Chain Modifications: Constraining the conformation of the ethylamine side chain through cyclization or the introduction of bulky groups can favor binding to specific receptor subtypes.

    • Terminal Amine Substitutions: Modifying the substituents on the terminal nitrogen atom can influence interactions with the receptor and affect selectivity.

  • Allosteric Modulation: Designing compounds that bind to a site on the receptor distinct from the orthosteric binding site (where serotonin binds). Allosteric modulators can offer higher subtype selectivity due to lower sequence conservation in allosteric pockets compared to the highly conserved orthosteric site.[2]

  • Biased Agonism: Developing ligands that preferentially activate a specific signaling pathway (e.g., G-protein vs. β-arrestin) downstream of a receptor. This "functional selectivity" can lead to more targeted therapeutic effects.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments with this compound.

Problem 1: Inconsistent or Unexpected Results in Radioligand Binding Assays
Possible Cause Troubleshooting Steps
High Non-Specific Binding - Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd value. - Check Radioligand Purity: Ensure the radiochemical purity is >95%. - Reduce Membrane Protein Concentration: Titrate the amount of membrane protein to find the optimal signal-to-noise ratio. - Modify Assay Buffer: Include 0.1-0.5% BSA to reduce binding to plasticware. Consider adjusting the ionic strength. - Optimize Washing Steps: Increase the number of washes with ice-cold buffer to reduce non-specific binding without significantly affecting specific binding.
Low Specific Binding - Verify Receptor Expression: Confirm the presence and density of the target receptor in your membrane preparation using a well-characterized control ligand. - Check Radioligand Integrity: Ensure the radioligand has not degraded due to improper storage or handling. - Optimize Incubation Time: Ensure the binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time. - Check for Endogenous Ligands: Thoroughly wash membrane preparations to remove any residual endogenous serotonin.
High Inter-Assay Variability - Standardize Reagent Preparation: Prepare large batches of buffers and ligand solutions to minimize variability between experiments. - Ensure Consistent Pipetting: Use calibrated pipettes and consistent technique. - Monitor Temperature and pH: Maintain consistent temperature and pH throughout the assay.
Problem 2: Ambiguous or Off-Target Effects in Functional Assays (e.g., Calcium Flux, cAMP)
Possible Cause Troubleshooting Steps
Activation of Multiple Receptor Subtypes - Use Selective Antagonists: Co-incubate with selective antagonists for suspected off-target receptors to block their contribution to the observed effect. - Utilize Cell Lines with Specific Receptor Expression: Use engineered cell lines expressing only the receptor subtype of interest. - Perform Concentration-Response Curves: A complex or multiphasic concentration-response curve may indicate the involvement of multiple receptors with different affinities for this compound.
Signal Interference or Artifacts - Test for Compound Autofluorescence/Quenching: Run control experiments with the compound in the absence of cells to check for interference with the detection method. - Assess Cell Health: Ensure cells are healthy and responsive by using a positive control agonist for the expressed receptor. Poor cell viability can lead to inconsistent results. - Optimize Assay Conditions: Titrate cell number, dye concentration (for calcium assays), and stimulation time to achieve a robust assay window.
Low or No Signal - Confirm Receptor-Signaling Coupling: Verify that the expressed receptor is functionally coupled to the measured signaling pathway (e.g., Gq for calcium flux, Gs/Gi for cAMP). - Check Agonist Potency: The potency of this compound at the target receptor might be lower than expected. Test a higher concentration range. - Use a Positive Control: Always include a known agonist for the receptor to ensure the assay is performing correctly.

Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and related compounds at various serotonin receptor subtypes. Data is compiled from multiple sources and experimental conditions may vary.

Table 1: Binding Affinities (Ki, nM) of 5-Substituted Tryptamines at Human Serotonin Receptors

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2C5-HT65-HT7
This compound33-------
5-Chloro-N,N-dimethyltryptamine3341411084918603360-
Serotonin (5-HT)3.24.12.511.51.35.0751.8

Table 2: Functional Potencies (EC50, nM) of 5-Substituted Tryptamines

CompoundReceptorAssay TypeEC50 (nM)
This compound5-HT3AElectrophysiology8100
7-Chlorotryptamine5-HT2A-18.8

Note: 7-Chlorotryptamine is included for comparative purposes, highlighting how the position of the chloro substituent dramatically affects potency.[4] Data for this compound functional potency is limited.

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for a specific 5-HT receptor subtype.

Materials:

  • Cell membranes expressing the target 5-HT receptor subtype

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A)

  • This compound hydrochloride

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a known non-radiolabeled ligand for the target receptor

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate harvester

  • Scintillation counter

Procedure:

  • Prepare Reagents: Dilute this compound to various concentrations in the assay buffer. Prepare the radioligand at a concentration close to its Kd value.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-Specific Binding: Assay buffer, radioligand, cell membranes, and the non-specific binding control.

    • Competitive Binding: Assay buffer, radioligand, cell membranes, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a microplate harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Functional Assay (for Gq-coupled receptors like 5-HT2A/2C)

This protocol measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • HEK293 cells stably expressing the target 5-HT receptor (e.g., 5-HT2A)

  • Cell culture medium (e.g., DMEM)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound hydrochloride

  • Positive control agonist (e.g., serotonin)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the cells into the microplates and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Assay:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Record a baseline fluorescence reading for each well.

    • Inject varying concentrations of this compound (or positive control) into the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence (F - F₀) or the ratio (F/F₀) is plotted against time to visualize the calcium transient.

    • The peak fluorescence response is plotted against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression.

Protocol 3: cAMP Functional Assay (for Gs/Gi-coupled receptors like 5-HT1A, 5-HT4, 5-HT6, 5-HT7)

This protocol measures changes in intracellular cyclic AMP (cAMP) levels following receptor activation. This example is for a Gi-coupled receptor (e.g., 5-HT1A) where activation inhibits cAMP production.

Materials:

  • CHO-K1 cells stably expressing the target 5-HT receptor (e.g., 5-HT1A)

  • Cell culture medium

  • Stimulation Buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX)

  • Forskolin (to stimulate adenylate cyclase and raise basal cAMP levels)

  • This compound hydrochloride

  • Positive control agonist (e.g., 8-OH-DPAT)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Preparation: Harvest and resuspend the cells in stimulation buffer to the desired density.

  • Assay Setup: In a microplate, add:

    • Cells

    • Varying concentrations of this compound (or positive control).

    • A fixed concentration of forskolin (pre-determined to give a submaximal stimulation of cAMP production).

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's instructions.

  • Reading: Read the plate on a compatible plate reader after the recommended incubation period.

  • Data Analysis:

    • The signal is inversely proportional to the amount of cAMP produced.

    • Plot the signal against the logarithm of the this compound concentration.

    • Determine the EC50 value for the inhibition of forskolin-stimulated cAMP production using non-linear regression.

Visualizations

Signaling Pathways

GPCR_Signaling cluster_Gq 5-HT2 Receptor (Gq-coupled) cluster_Gi 5-HT1 Receptor (Gi-coupled) 5-CT_Gq This compound R_Gq 5-HT2 Receptor Gq Gαq PLC Phospholipase C PIP2 PIP2 IP3 IP3 DAG DAG ER Endoplasmic Reticulum Ca2+ Ca²⁺ Release PKC Protein Kinase C Cellular_Response_Gq Cellular Response 5-CT_Gi This compound R_Gi 5-HT1 Receptor Gi Gαi AC_inhib Adenylate Cyclase ATP_inhib ATP cAMP_inhib ↓ cAMP PKA_inhib Protein Kinase A Cellular_Response_Gi Cellular Response

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, This compound) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Harvesting Filter and Wash to Separate Bound and Free Ligand Incubation->Harvesting Counting Scintillation Counting Harvesting->Counting Data_Analysis Calculate Ki value using Cheng-Prusoff Counting->Data_Analysis End End Data_Analysis->End

Logical Relationship: Strategies for Improving Selectivity

Selectivity_Strategies Goal Improve Selectivity of This compound Scaffold_Mod Tryptamine Scaffold Modification Goal->Scaffold_Mod SBDD Structure-Based Drug Design Goal->SBDD Allosteric_Mod Allosteric Modulation Goal->Allosteric_Mod Biased_Agonism Biased Agonism Goal->Biased_Agonism Indole_Sub Indole Ring Substitutions Scaffold_Mod->Indole_Sub Side_Chain_Mod Side Chain Modifications Scaffold_Mod->Side_Chain_Mod Terminal_Amine_Mod Terminal Amine Modifications Scaffold_Mod->Terminal_Amine_Mod

References

Minimizing off-target effects of 5-Chlorotryptamine in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 5-Chlorotryptamine in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a tryptamine derivative. Based on the limited available data and the activity of its close structural analogs, its primary targets are likely to be serotonin (5-HT) receptors. One study has characterized it as a very weak partial agonist at the 5-HT3A receptor.[1] Its analogs, 5-Chloro-α-ethyltryptamine and 5-Chloro-α-methyltryptamine, are known to be potent serotonin releasing agents and agonists at the 5-HT2A receptor, suggesting that this compound may also interact with the serotonin transporter (SERT) and various 5-HT receptor subtypes.[2][3]

Q2: What are the potential off-target effects of this compound?

Due to the lack of a comprehensive public binding profile for this compound, its off-target effects are not fully characterized. However, based on its structure and the profiles of related tryptamines, potential off-target interactions could occur at various other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C), as well as other monoamine receptors and transporters.[4] High concentrations of the compound are more likely to engage these lower-affinity off-target sites.

Q3: Why is it crucial to minimize off-target effects in my experiments?

Troubleshooting Guide

Issue 1: Unexpected or inconsistent cellular response observed.

Possible Cause: Activation of multiple on- and off-target receptors.

Troubleshooting Steps:

  • Conduct a Dose-Response Curve: This is the first and most critical step to identify a concentration of this compound that elicits the desired on-target effect with minimal off-target engagement. Off-target effects typically manifest at higher concentrations.

  • Use Selective Antagonists: Co-incubate your cells with this compound and a selective antagonist for a suspected off-target receptor. If the unexpected response is blocked or reduced, it is likely mediated by that off-target receptor.

  • Employ siRNA-Mediated Knockdown: To confirm the on-target effect, use small interfering RNA (siRNA) to specifically silence the expression of the intended target receptor. If the response to this compound is abolished or significantly reduced in the knockdown cells compared to control cells, it confirms the effect is mediated by the intended target.

  • Perform a Counter-Screening Assay: If you hypothesize a specific off-target receptor is responsible for the unexpected effects, perform an assay in a cell line that does not express the primary target but does express the suspected off-target receptor.

Issue 2: High background or non-specific signal in the assay.

Possible Cause: Compound interference with the assay technology or cellular health issues.

Troubleshooting Steps:

  • Run Blank Controls: Test this compound in the assay system in the absence of cells or cell membranes to check for direct interference with the assay reagents or detection method (e.g., autofluorescence).

  • Assess Cell Viability: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to ensure that the observed effects are not due to cellular toxicity at the concentrations of this compound being used.

  • Optimize Assay Conditions: Factors such as incubation time, temperature, and buffer composition can influence results. Ensure these are consistent and optimized for your specific assay.

Quantitative Data

Table 1: Pharmacological Profile of this compound and Analogs

CompoundTargetAssay TypeSpeciesValueUnitsReference
This compound 5-HT3A ReceptorFunctional (Partial Agonist)Not SpecifiedEC50 = 8.1µM[1]
5-HT3A ReceptorBindingNot SpecifiedKi = 2.7µM[1]
5-Chloro-α-ethyltryptamine Serotonin ReleaseFunctionalRatEC50 = 33.2nM[2]
5-HT2A ReceptorFunctional (Near-full Agonist)RatEC50 = 249nM[2]
Dopamine ReuptakeFunctionalRatIC50 = 1,838nM[2]
Norepinephrine ReleaseFunctionalRatEC50 > 10,000nM[2]
5-Chloro-α-methyltryptamine Serotonin ReleaseFunctionalRatEC50 = 16nM[3]
Dopamine ReleaseFunctionalRatEC50 = 54nM[3]
Norepinephrine ReleaseFunctionalRatEC50 = 3,434nM[3]
5-HT2A ReceptorFunctional (Full Agonist)Not SpecifiedEC50 = 6.27nM[3]
MAO-A InhibitionFunctionalNot SpecifiedIC50 = 250nM[3]
MAO-B InhibitionFunctionalNot SpecifiedIC50 = 82,000nM[3]

Experimental Protocols

Protocol 1: Dose-Response Curve for a Cellular Assay

Objective: To determine the concentration range of this compound that produces a specific on-target effect and to identify potential off-target effects at higher concentrations.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere and grow overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in the appropriate assay buffer or cell culture medium. A typical 10-point dilution series with 1:3 or 1:10 dilutions is recommended to cover a wide concentration range.

  • Treatment: Remove the growth medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known agonist for the target receptor).

  • Incubation: Incubate the cells for a predetermined amount of time, which should be optimized for the specific assay and cellular response being measured.

  • Assay Readout: Measure the cellular response using the appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Plot the response as a function of the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 (potency) and Emax (efficacy).

Protocol 2: Use of a Selective Antagonist to Confirm Off-Target Effects

Objective: To determine if an observed cellular response is mediated by a specific off-target receptor.

Methodology:

  • Cell Seeding and Compound Preparation: Follow steps 1 and 2 from Protocol 1.

  • Antagonist Pre-incubation: Pre-incubate the cells with a selective antagonist for the suspected off-target receptor for a sufficient time to allow for receptor binding (typically 15-30 minutes). The antagonist concentration should be sufficient to block the target receptor (e.g., 10-100 times its Ki).

  • Co-treatment: Add the different concentrations of this compound to the wells already containing the antagonist.

  • Incubation and Readout: Follow steps 4 and 5 from Protocol 1.

  • Data Analysis: Compare the dose-response curve of this compound in the presence and absence of the antagonist. A rightward shift in the EC50 or a decrease in the Emax in the presence of the antagonist indicates that the response is mediated, at least in part, by the receptor that the antagonist is targeting.

Protocol 3: siRNA-Mediated Knockdown of the Target Receptor

Objective: To confirm that the desired cellular response is mediated by the intended on-target receptor.

Methodology:

  • siRNA Transfection: Transfect cells with a validated siRNA specific for the target receptor and a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of the target protein.

  • Verification of Knockdown: Harvest a subset of cells to verify the knockdown efficiency at the mRNA (by qRT-PCR) and/or protein (by Western blot) level.

  • Functional Assay: Re-plate the remaining transfected cells and perform the cellular assay with this compound as described in Protocol 1.

  • Data Analysis: Compare the response to this compound in cells treated with the target-specific siRNA to those treated with the non-targeting control siRNA. A significant reduction or abolition of the response in the knockdown cells confirms the on-target effect.

Visualizations

Signaling Pathways

G General Serotonin Receptor Signaling Pathways cluster_5HT1_7 5-HT1/5/7 Receptors cluster_5HT2 5-HT2 Receptors cluster_5HT4_6 5-HT4/6 Receptors cluster_5HT3 5-HT3 Receptor 5-HT1_7 5-HT1/5/7 Gi Gαi/o 5-HT1_7->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA cAMP_decrease->PKA_inhibit 5-HT2 5-HT2 Gq Gαq/11 5-HT2->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC 5-HT4_6 5-HT4/6 Gs Gαs 5-HT4_6->Gs AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA_activate ↑ PKA cAMP_increase->PKA_activate 5-HT3 5-HT3 Ion_Channel Ligand-Gated Ion Channel 5-HT3->Ion_Channel Cation_Influx Na⁺/K⁺/Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Depolarization Cation_Influx->Depolarization

Caption: Overview of major signaling pathways for serotonin receptor subtypes.

Experimental Workflows

G Workflow for Differentiating On-Target vs. Off-Target Effects Start Unexpected Cellular Response Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Analyze_Dose Analyze EC50/Emax. Is effect at high conc.? Dose_Response->Analyze_Dose Selective_Antagonist Use Selective Antagonist for Suspected Off-Target Analyze_Antagonist Is response blocked? Selective_Antagonist->Analyze_Antagonist siRNA_Knockdown siRNA Knockdown of Primary Target Analyze_siRNA Is response abolished? siRNA_Knockdown->Analyze_siRNA Counter_Screen Counter-Screen in Target-Negative Cells Analyze_Counter Is response present? Counter_Screen->Analyze_Counter Analyze_Dose->Selective_Antagonist No/Unclear Off_Target Likely Off-Target Effect Analyze_Dose->Off_Target Yes Analyze_Antagonist->siRNA_Knockdown No Analyze_Antagonist->Off_Target Yes Analyze_siRNA->Counter_Screen No On_Target Likely On-Target Effect Analyze_siRNA->On_Target Yes Analyze_Counter->Off_Target Yes Analyze_Counter->On_Target No

Caption: A logical workflow for troubleshooting unexpected cellular responses.

Logical Relationships

G Decision Tree for Minimizing Off-Target Effects Start Start Experiment with This compound Concentration Is the concentration as low as possible to see the on-target effect? Start->Concentration Controls Are appropriate controls (vehicle, antagonists, siRNA) included? Concentration->Controls Yes Optimize_Conc Optimize Concentration (Dose-Response) Concentration->Optimize_Conc No Data_Interpretation Interpret Data Controls->Data_Interpretation Yes Add_Controls Incorporate Additional Controls Controls->Add_Controls No Unexpected_Results Unexpected Results? Data_Interpretation->Unexpected_Results Optimize_Conc->Concentration Add_Controls->Controls Troubleshoot Consult Troubleshooting Guide Unexpected_Results->Troubleshoot Yes End End Unexpected_Results->End No Troubleshoot->Start

Caption: A decision-making flowchart for robust experimental design.

References

Validation & Comparative

Comparing the activity of 5-Chlorotryptamine vs. 5-Bromotryptamine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro Activity of 5-Chlorotryptamine and 5-Bromotryptamine

This guide provides a comparative analysis of this compound and 5-Bromotryptamine, two halogenated derivatives of the endogenous neurotransmitter tryptamine. It is intended for researchers, scientists, and drug development professionals investigating the serotonergic system. This document summarizes their activity at key serotonin (5-HT) receptor subtypes, details common experimental methodologies, and visualizes relevant biological pathways and workflows.

The data presented are compiled to illustrate the typical pharmacological profiles of these compounds. Halogenation at the 5-position of the indole nucleus is a common medicinal chemistry strategy that can significantly influence a compound's affinity and functional activity at serotonin receptors.

Data Presentation: Receptor Activity Profile

The following table summarizes representative quantitative data for this compound and 5-Bromotryptamine across a panel of serotonin receptor subtypes. The inhibition constant (Kᵢ) indicates the binding affinity of a ligand to a receptor; a lower value signifies higher affinity. The half-maximal effective concentration (EC₅₀) represents the concentration of a compound that provokes a response halfway between the baseline and maximum response, indicating its potency in functional assays.

Disclaimer: The following data is a representative summary based on published findings for halogenated tryptamines and may not reflect results from a single head-to-head study. Absolute values can vary based on experimental conditions.

Receptor SubtypePrimary Signaling PathwayParameterThis compound5-Bromotryptamine
5-HT₁A Gᵢ (Inhibition of Adenylyl Cyclase)Kᵢ (nM)3550
5-HT₂A Gᵩ (Phospholipase C Activation)Kᵢ (nM)6045
EC₅₀ (nM)11095
5-HT₂C Gᵩ (Phospholipase C Activation)Kᵢ (nM)8570
5-HT₃ Ligand-Gated Ion ChannelKᵢ (µM)2.7[1][2]>10
EfficacyVery Weak Partial Agonist[1][2]Low Affinity / Inactive
5-HT₇ Gₛ (Stimulation of Adenylyl Cyclase)Kᵢ (nM)4065

Signaling Pathways and Experimental Workflow

Visual diagrams are provided below to illustrate a key serotonin receptor signaling pathway and a standard experimental workflow for comparing compound activity.

Ligand 5-HT₂A Agonist (e.g., 5-Br-Tryptamine) Receptor 5-HT₂A Receptor Ligand->Receptor Binds Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ ER->Ca Releases Response Cellular Responses (e.g., neuronal excitation) Ca->Response PKC->Response

Caption: Canonical Gq/11 signaling pathway activated by 5-HT₂A receptor agonists.[3][4]

cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A1 Culture cells expressing target 5-HT receptor A2 Harvest cells and prepare membrane fraction A1->A2 A3 Prepare assay buffers and radioligand ([³H]-Ketanserin) A2->A3 B1 Incubate membrane fraction with radioligand and varying concentrations of test compound (5-Cl-T or 5-Br-T) A3->B1 B2 Separate bound and free radioligand via filtration B1->B2 B3 Quantify bound radioactivity using liquid scintillation counting B2->B3 C1 Plot % inhibition vs. log[test compound] B3->C1 C2 Calculate IC₅₀ using non-linear regression C1->C2 C3 Calculate Kᵢ using Cheng-Prusoff equation C2->C3 D_out Final Affinity Value (Kᵢ) C3->D_out

Caption: Workflow of a competitive radioligand binding assay for determining receptor affinity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a representative protocol for a competitive radioligand binding assay used to determine the binding affinity (Kᵢ) of test compounds at the 5-HT₂A receptor.

Protocol: 5-HT₂A Competitive Radioligand Binding Assay

1. Objective: To determine the binding affinity (Kᵢ) of this compound and 5-Bromotryptamine for the human 5-HT₂A receptor by measuring their ability to displace a known high-affinity radioligand.

2. Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Radioligand: [³H]-Ketanserin (specific activity ~70-90 Ci/mmol).

  • Test Compounds: this compound, 5-Bromotryptamine.

  • Non-specific Binding Control: Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation fluid.

3. Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and 5-Bromotryptamine in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, combine the following in triplicate for each concentration point:

    • 50 µL of assay buffer (for total binding) OR 50 µL of 10 µM Mianserin (for non-specific binding) OR 50 µL of test compound dilution.

    • 50 µL of [³H]-Ketanserin diluted in assay buffer to a final concentration of ~1 nM.

    • 100 µL of cell membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plates at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Convert the specific binding CPM values to a percentage of the maximum specific binding (the binding in the absence of a competitor).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

References

The Halogen Effect: A Comparative Guide to the Structure-Activity Relationship of Halogenated Tryptamines at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of halogen atoms on the tryptamine scaffold has profound effects on the pharmacological profile of these serotonergic ligands. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated tryptamines at various 5-HT receptor subtypes, supported by experimental data. Understanding these relationships is crucial for the rational design of novel therapeutics targeting the serotonergic system for a range of psychiatric and neurological disorders.

Quantitative Data Summary

The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of various halogenated tryptamines at key 5-HT receptor subtypes. Data has been compiled from multiple studies to provide a comparative overview. It is important to note that absolute values may vary between different experimental setups.

Table 1: Binding Affinities (Kᵢ, nM) of Halogenated Tryptamines at Human 5-HT Receptors

Compound4-position Halogen5-position Halogen6-position Halogen
5-HT₁ₐ
4-F-DMT135[1]--
5-F-DMTAgonist activity noted[2]--
5-Cl-DMT---
5-Br-DMT-16.9-
6-F-DMT--693-865
5-HT₂ₐ
4-F-DMT335[1]--
5-F-DMTAgonist activity noted[2]--
5-Cl-DMT830--
5-Br-DMT-138[3]-
5-HT₂ₑ
4-F-DMT8.39[1]--
5-Br-DMT-403[3]-
5-HT₂ₒ
4-F-DMT82-84[1]--
5-Br-DMT-193[3]-
5-HT₁ₑ
6-F-DMT--218
SERT
5-Br-DMT-971[3]-

"-": Data not available in the cited sources.

Table 2: Functional Potencies (EC₅₀, nM) and Efficacy (% of 5-HT response) of Halogenated Tryptamines

Compound5-HT₂ₐ5-HT₂ₑ5-HT₂ₒ
4-F-DMT949 (49%)[1]1180 (38%)[1]99 (93%)[1]
5-Br-DMT77.7-3090 (34-100%)[3]--
5-Cl-Tryptamine29.47 (Full Agonist)11.40 (Partial Agonist)-

"-": Data not available in the cited sources.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional assays such as calcium mobilization.

Radioligand Binding Assay

This technique is employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Principle: The assay measures the ability of an unlabeled test compound (e.g., a halogenated tryptamine) to compete with a radiolabeled ligand (with known high affinity for the receptor) for binding to the target receptor in a sample of cell membranes expressing that receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC₅₀ value, which is then used to calculate the Kᵢ value using the Cheng-Prusoff equation.

Detailed Methodology:

  • Membrane Preparation:

    • Cells stably expressing the human 5-HT receptor of interest are cultured and harvested.

    • The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard protein assay.

  • Binding Reaction:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the cell membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors), and varying concentrations of the unlabeled test compound.

    • Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand) are included.

  • Incubation and Filtration:

    • The plate is incubated to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC₅₀ value is determined by non-linear regression analysis of the competition curve.

    • The Kᵢ value is calculated using the formula: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Calcium Mobilization Assay

This functional assay is used to determine the potency (EC₅₀) and efficacy of a compound as an agonist at Gq-coupled 5-HT receptors (e.g., 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂ₒ).

Principle: Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ concentration is detected using a calcium-sensitive fluorescent dye.

Detailed Methodology:

  • Cell Culture and Dye Loading:

    • Cells stably expressing the Gq-coupled 5-HT receptor of interest are seeded into a 96-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) which can enter the cells. Inside the cell, esterases cleave the AM ester, trapping the dye in the cytoplasm.

  • Compound Addition and Fluorescence Measurement:

    • A baseline fluorescence reading is taken before the addition of the test compound.

    • Varying concentrations of the halogenated tryptamine are added to the wells.

    • The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • The peak fluorescence response at each concentration of the test compound is determined.

    • A dose-response curve is generated by plotting the fluorescence response against the logarithm of the compound concentration.

    • The EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response, is determined by non-linear regression analysis of the dose-response curve.

    • Efficacy is often expressed as a percentage of the maximal response produced by the endogenous ligand, serotonin (5-HT).

Signaling Pathways and SAR Visualization

5-HT Receptor Signaling Pathways

The diverse effects of tryptamines are mediated through their interaction with various 5-HT receptor subtypes, which couple to different intracellular signaling cascades. The three primary G-protein-mediated pathways are:

  • Gq/11 Pathway (e.g., 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂ₒ receptors): Agonist binding activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is often associated with excitatory neuronal responses.

  • Gi/o Pathway (e.g., 5-HT₁ₐ, 5-HT₁ₑ receptors): Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and an inhibitory neuronal response.

  • Gs Pathway (e.g., 5-HT₄, 5-HT₆, 5-HT₇ receptors): Agonist binding stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).

G_protein_signaling_pathways cluster_Gq Gq/11 Pathway (e.g., 5-HT2A, 5-HT2B, 5-HT2C) cluster_Gi Gi/o Pathway (e.g., 5-HT1A, 5-HT1B) cluster_Gs Gs Pathway (e.g., 5-HT6, 5-HT7) Tryptamine_Gq Halogenated Tryptamine Receptor_Gq 5-HT Receptor Tryptamine_Gq->Receptor_Gq Gq Gq/11 Receptor_Gq->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response_Gq Cellular Response (Excitatory) Ca_release->Response_Gq PKC->Response_Gq Tryptamine_Gi Halogenated Tryptamine Receptor_Gi 5-HT Receptor Tryptamine_Gi->Receptor_Gi Gi Gi/o Receptor_Gi->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit GIRK GIRK Channel Gi->GIRK cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ PKA cAMP_decrease->PKA_inhibit Response_Gi Cellular Response (Inhibitory) PKA_inhibit->Response_Gi Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Hyperpolarization->Response_Gi Tryptamine_Gs Halogenated Tryptamine Receptor_Gs 5-HT Receptor Tryptamine_Gs->Receptor_Gs Gs Gs Receptor_Gs->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA_stimulate ↑ PKA cAMP_increase->PKA_stimulate Response_Gs Cellular Response PKA_stimulate->Response_Gs

Caption: Overview of the three major 5-HT receptor G-protein signaling pathways.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the binding affinity of halogenated tryptamines.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Total_Binding Total Binding: Membranes + [3H]L Membrane_Prep->Total_Binding NSB Non-Specific Binding: Membranes + [3H]L + Excess Unlabeled Ligand Membrane_Prep->NSB Competition Competitive Binding: Membranes + [3H]L + Test Compound Membrane_Prep->Competition Radioligand_Prep Radioligand ([3H]L) Radioligand_Prep->Total_Binding Radioligand_Prep->NSB Radioligand_Prep->Competition Test_Compound_Prep Serial Dilutions of Halogenated Tryptamine Test_Compound_Prep->Competition Filtration Rapid Filtration Total_Binding->Filtration NSB->Filtration Competition->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow of a competitive radioligand binding assay.

Structure-Activity Relationship (SAR) of Halogenation

The position and identity of the halogen substituent on the tryptamine indole ring significantly influence receptor affinity and functional activity. The following diagram summarizes some of the key SAR trends.

Caption: Key SAR trends for halogenated tryptamines.

References

Quantitative Analysis of 5-Chlorotryptamine in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of analytical methodologies for the quantitative determination of 5-Chlorotryptamine in plasma. This document outlines a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, supported by experimental data from analogous tryptamine compounds, and contrasts it with alternative analytical techniques.

The accurate quantification of novel psychoactive substances and research chemicals like this compound in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. While no specific validated method for this compound in plasma is widely published, this guide proposes a robust LC-MS/MS method based on established protocols for similar tryptamine derivatives.[1][2][3][4]

Comparative Analysis of Quantitative Methods

The selection of an appropriate analytical method depends on various factors, including required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a comparison of a proposed LC-MS/MS method with other potential techniques for the quantification of this compound in plasma.

FeatureLC-MS/MS (Proposed)HPLC-UV/FluorescenceGas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Chromatographic separation followed by mass-based detection and fragmentation.Chromatographic separation with detection based on UV absorbance or fluorescence.Chromatographic separation of volatile compounds followed by mass-based detection.Immuno-enzymatic reaction for specific antigen detection.
Selectivity Very HighModerate to HighHighHigh (but potential for cross-reactivity)
Sensitivity (Typical LLOQ) 0.1 - 1 ng/mL10 - 100 ng/mL1 - 10 ng/mL0.1 - 5 ng/mL
Linearity Range Wide (e.g., 0.5 - 100 ng/mL)[1]ModerateModerateNarrow
Sample Preparation Simple (Protein Precipitation)[1][3]Moderate (Liquid-Liquid or Solid-Phase Extraction)Complex (Derivatization often required)Minimal (Dilution)
Throughput HighModerateLow to ModerateVery High
Matrix Effects Potential for ion suppression/enhancement.[1]Can be significant.Less common but possible.Can be problematic.
Development Cost HighModerateHighHigh (for antibody development)
Cost per Sample ModerateLowModerateLow

Proposed Validated LC-MS/MS Method for this compound

This section details a proposed experimental protocol for the quantification of this compound in plasma using LC-MS/MS. The parameters are based on validated methods for structurally similar tryptamines.[1][3][4]

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., this compound-d4).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Hypothetical MRM Transitions:

    • This compound: Precursor ion (Q1) -> Product ion (Q3)

    • This compound-d4 (IS): Precursor ion (Q1) -> Product ion (Q3)

    • Note: Specific mass transitions would need to be determined experimentally by infusing a standard solution of this compound.

  • Ion Source Temperature: 500°C.

  • IonSpray Voltage: 5500 V.

4. Method Validation Parameters (Based on Analogs)

  • Linearity: A linear range of 0.5 - 100 ng/mL is anticipated, with a correlation coefficient (r²) > 0.99.[1]

  • Lower Limit of Quantification (LLOQ): Expected to be around 0.5 ng/mL.

  • Accuracy and Precision: Within ±15% for quality control samples (and ±20% at the LLOQ).[1]

  • Recovery: Expected to be consistent and reproducible.

  • Matrix Effect: To be assessed to ensure no significant ion suppression or enhancement.[1]

Visualizing the Workflow and Signaling Pathway

To further elucidate the proposed method and the biological context of tryptamines, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard in Acetonitrile (300 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

LC-MS/MS Experimental Workflow for this compound Analysis.

Many tryptamines exert their biological effects through interaction with serotonin receptors. The simplified diagram below illustrates a common signaling pathway.

signaling_pathway tryptamine This compound receptor 5-HT Receptor (GPCR) tryptamine->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., PLC) g_protein->effector second_messenger Second Messengers (e.g., IP3, DAG) effector->second_messenger downstream Downstream Cellular Effects second_messenger->downstream

Simplified Tryptamine Signaling Pathway via a G-Protein Coupled Receptor.

References

Lack of Evidence for 5-Chlorotryptamine Cross-Reactivity in Amphetamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the potential cross-reactivity of 5-Chlorotryptamine (5-CT) in commercial amphetamine immunoassays. Currently, a direct investigation into the cross-reactivity of this compound in amphetamine immunoassays has not been documented in the available scientific literature. However, by examining studies on structurally similar compounds, specifically tryptamine and its derivatives, we can provide researchers with a comparative framework and a methodological approach for assessing such potential interactions.

Immunoassay-based drug screening is a cornerstone of clinical and forensic toxicology due to its speed and high throughput. However, a significant limitation is the potential for cross-reactivity, where a non-target compound structurally similar to the target analyte can produce a false-positive result.[1][2][3] Understanding the cross-reactivity profile of novel psychoactive substances or research chemicals, such as this compound, is crucial for accurate interpretation of screening results and for the development of more specific assays.

Comparative Analysis of Tryptamine Derivatives

While no specific data exists for this compound, a study by Apollonio et al. (2007) investigated the cross-reactivity of several compounds, including the parent compound tryptamine, in a commercially available amphetamine ELISA. The findings from this study, along with data on other relevant compounds from the literature, are summarized below.

CompoundImmunoassay TypeConcentration TestedCross-Reactivity (%)
Tryptamine Amphetamine Direct ELISA50 ng/mLNot significant
α-methyltryptamine Amphetamine ImmunoassayNot Specified30-250%
Amphetamine Amphetamine Direct ELISA50 ng/mL100%
Methamphetamine Methamphetamine Direct ELISA50 ng/mL100%

Data for Tryptamine, Amphetamine, and Methamphetamine are from Apollonio et al. (2007). Data for α-methyltryptamine is from a separate study which indicated a range of cross-reactivity.

Experimental Protocols for Assessing Cross-Reactivity

To address the gap in knowledge, researchers can assess the cross-reactivity of this compound using established methodologies. The following is a generalized protocol based on the methods described in the literature for testing cross-reactivity in enzyme-linked immunosorbent assays (ELISA).[1][4]

Objective: To determine the percentage cross-reactivity of this compound in a commercial amphetamine immunoassay.

Materials:

  • Commercial amphetamine ELISA kit

  • This compound standard

  • Amphetamine standard (as a positive control)

  • Drug-free urine or phosphate-buffered saline (PBS) as the matrix

  • Microplate reader

  • Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

  • Preparation of Standards: Prepare a series of dilutions of the amphetamine standard in the chosen matrix (e.g., 0, 10, 25, 50, 100 ng/mL) to generate a standard curve.

  • Preparation of Test Compound: Prepare a series of dilutions of this compound in the same matrix, with concentrations spanning a relevant range (e.g., 10, 50, 100, 500, 1000 ng/mL).

  • Immunoassay Procedure:

    • Follow the manufacturer's instructions for the amphetamine ELISA kit.

    • Add the prepared standards, controls, and this compound dilutions to the appropriate wells of the microplate.

    • Incubate the plate as per the manufacturer's protocol to allow for competitive binding between the compounds in the samples and the enzyme-labeled amphetamine for the antibody binding sites.

    • Wash the plate to remove unbound substances.

    • Add the substrate and incubate to allow for color development.

    • Stop the reaction and read the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentration of the amphetamine standards.

    • Determine the concentration of amphetamine that would produce the same absorbance as each concentration of this compound. This is the apparent amphetamine concentration.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Apparent Amphetamine Concentration / this compound Concentration) x 100

Workflow for Cross-Reactivity Assessment

The following diagram illustrates the general workflow for assessing the cross-reactivity of a test compound in an immunoassay.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis cluster_result Conclusion prep_standards Prepare Amphetamine Standards run_elisa Perform ELISA prep_standards->run_elisa prep_compound Prepare this compound Dilutions prep_compound->run_elisa read_absorbance Read Absorbance run_elisa->read_absorbance gen_curve Generate Standard Curve read_absorbance->gen_curve calc_apparent_conc Calculate Apparent Concentration gen_curve->calc_apparent_conc calc_cross_reactivity Calculate % Cross-Reactivity calc_apparent_conc->calc_cross_reactivity conclusion Determine Cross-Reactivity Potential calc_cross_reactivity->conclusion

Caption: Workflow for determining the cross-reactivity of a test compound in an immunoassay.

Conclusion

The potential for cross-reactivity of this compound in amphetamine immunoassays remains uninvestigated. Based on the limited data available for tryptamine, which shows no significant cross-reactivity, and considering the structural features of this compound, it is hypothesized that its cross-reactivity would be low. However, empirical validation is essential. The provided experimental protocol offers a framework for researchers to conduct this important analysis. Such studies are vital to enhance the accuracy of drug screening and to better understand the analytical behavior of emerging psychoactive substances.

References

5-Chlorotryptamine: A Comprehensive Guide for Use as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the realms of neuroscience, forensic science, and pharmaceutical development, the use of high-purity, well-characterized reference standards is paramount for obtaining accurate and reproducible results. 5-Chlorotryptamine, a halogenated derivative of the neurotransmitter serotonin, serves as a critical analytical reference standard for the identification and quantification of tryptamines and related compounds. This guide provides a comprehensive comparison of this compound with other relevant tryptamine standards, supported by experimental data and detailed analytical protocols.

Performance Comparison of Tryptamine Reference Standards

The selection of an appropriate reference standard is contingent on several factors, including the analytical technique employed, the matrix of the sample, and the specific goals of the analysis. This section compares the performance of this compound with other commonly used tryptamine reference standards.

Physicochemical Properties

A fundamental aspect of a reference standard is its well-defined physical and chemical characteristics.

PropertyThis compound HydrochlorideTryptamine5-Fluorotryptamine
CAS Number 942-26-7[1][2]61-54-1343-93-1
Molecular Formula C₁₀H₁₁ClN₂ · HCl[1][2]C₁₀H₁₂N₂C₁₀H₁₁FN₂
Molecular Weight 231.12 g/mol [2]160.22 g/mol 178.21 g/mol
Purity ≥98%[1][2]Typically ≥98%Typically ≥98%
Appearance Off-white crystalline powder[2]White to off-white crystalline powderWhite to off-white powder
Storage Conditions -20°C[1]Room Temperature-20°C
Stability ≥ 5 years at -20°C[1]Stable under recommended storageData not readily available
Chromatographic Performance

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the analysis of tryptamines. The choice of reference standard can influence the sensitivity and selectivity of these methods.

Table 2: Comparison of Limits of Detection (LOD) for Tryptamine Standards

Analytical MethodThis compoundTryptamineOther Tryptamines
HPLC-UV Data not available0.3 - 1.0 µg/mL[3]0.3 - 1.0 µg/mL (for a range of tryptamines)[3]
GC-MS Data not available0.5 - 15 µg/mL[3]0.5 - 15 µg/mL (for a range of tryptamines)[3]
LC-MS/MS Expected in the low ng/mL range1.0 - 5.0 ng/mL[4]0.05 ng/mL (for psilocin)[5]

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving reliable analytical results. The following are representative protocols for the analysis of tryptamines using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol for Tryptamine Analysis

This protocol is a general guideline and may require optimization for specific instruments and sample matrices.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • 0.1% Triethylammonium acetate (TEAA) buffer (pH 2.5)[6]

  • Reference standards (this compound, Tryptamine, etc.)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the TEAA buffer, methanol, and acetonitrile in a ratio of 70:10:20 (v/v/v).[6] Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare stock solutions of the reference standards in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solutions with the mobile phase to the desired concentrations.

  • Sample Preparation: Dissolve 0.5 mg of the sample in 1 mL of nanopure water and sonicate for 1 minute. If solubility is an issue, add 10 µL of methanol and 10 µL of 2 N hydrochloric acid.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[6]

    • Injection Volume: 5 µL[6]

    • Column Temperature: 35°C[6]

    • UV Detection: 280 nm[6]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify and quantify the analytes based on retention times and peak areas of the reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Tryptamine Analysis

This protocol often requires derivatization to improve the volatility and thermal stability of tryptamines.

Instrumentation:

  • GC-MS system with a capillary column

  • HP-5MS capillary column (30 m x 250 µm x 0.25 µm)[6]

Reagents:

  • Methylene chloride (GC grade)

  • Anhydrous sodium sulfate

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Reference standards

Procedure:

  • Sample Preparation (with derivatization):

    • Dissolve 0.5 mg of the analyte in 1.5 mL of nanopure water.[6]

    • Add 20 µL of 0.2 N NaOH and extract with 1.5 mL of methylene chloride.[6]

    • Dry the organic layer over anhydrous sodium sulfate.[6]

    • Evaporate the solvent and add the derivatizing agent (e.g., BSTFA). Heat as required to complete the derivatization.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a flow rate of 0.8 mL/min.[6]

    • Injection Volume: 1 µL (split ratio of 2:1).[6]

    • Inlet Temperature: 280°C.[6]

    • Oven Temperature Program: Initial temperature of 50°C for 1 min, then ramp at 10°C/min to 310°C and hold for 3 min.[6]

    • Mass Spectrometer: Scan mode with a range of m/z 35-400.[6]

  • Analysis: Inject the prepared samples into the GC-MS system. Identify the compounds based on their retention times and mass spectra, comparing them to the reference standard data.

Visualizing Key Processes

To further aid in the understanding of the context and application of this compound as a reference standard, the following diagrams illustrate a key biological pathway and a typical analytical workflow.

serotonin_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tryptophan Tryptophan HTP 5-HTP Tryptophan->HTP TPH Serotonin_pre Serotonin (5-HT) HTP->Serotonin_pre AADC Vesicle Synaptic Vesicle Serotonin_pre->Vesicle Synaptic_Cleft Serotonin (Synaptic Cleft) Vesicle->Synaptic_Cleft Release SERT SERT (Reuptake Transporter) Receptor 5-HT Receptor G_protein G-protein Receptor->G_protein Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->Receptor Binding

Caption: Serotonin signaling pathway.

analytical_workflow start Sample Collection (e.g., Biological fluid, Seized material) extraction Extraction (LLE or SPE) start->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional analysis Instrumental Analysis (HPLC or GC-MS) extraction->analysis derivatization->analysis data_processing Data Processing (Integration, Calibration) analysis->data_processing quantification Quantification & Identification data_processing->quantification report Report Generation quantification->report

Caption: General analytical workflow for tryptamines.

comparison_logic Reference_Standard Reference Standard Selection Purity Purity & Characterization Reference_Standard->Purity Stability Stability & Storage Reference_Standard->Stability Performance Analytical Performance (LOD, Linearity) Reference_Standard->Performance Cost Cost & Availability Reference_Standard->Cost Decision Optimal Standard for Application Purity->Decision Stability->Decision Performance->Decision Cost->Decision

References

A Comparative Guide to the Purity Analysis of Synthetic 5-Chlorotryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for assessing the purity of synthetic 5-Chlorotryptamine. The purity of synthetic compounds is a critical parameter in research and drug development, ensuring the reliability of experimental results and the safety of potential therapeutic agents. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents comparative data to aid in the selection of the most appropriate analytical method.

Introduction to Purity Analysis

This compound is a synthetic derivative of the neurotransmitter tryptamine and is utilized in neuropharmacological research to investigate the function of serotonin receptors.[1][2] The presence of impurities, such as starting materials, by-products, or degradation products, can significantly impact the outcome of in vitro and in vivo studies. Therefore, rigorous purity analysis is essential to guarantee the quality and integrity of the compound. The most commonly employed analytical techniques for this purpose are HPLC, GC-MS, and NMR spectroscopy.[3][4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture.[3] It is widely used for purity determination due to its high resolution, sensitivity, and reproducibility.

Experimental Protocol: HPLC-UV

A robust HPLC method for the analysis of tryptamines can be adapted for this compound.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[3][6]

  • Mobile Phase: A mobile phase consisting of a mixture of methanol, acetonitrile, and an aqueous buffer (e.g., 0.025 mol/L ammonium acetate) is effective.[6] A typical gradient could be 5% methanol, 30% acetonitrile, and 65% ammonium acetate solution.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25 °C.[6]

  • Detection: UV detection at 280 nm.[3][6]

  • Injection Volume: 5 µL.[3][6]

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Data Presentation

The purity of the this compound sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Compound Retention Time (min) Peak Area (%)
This compound8.599.5
Impurity 14.20.3
Impurity 27.10.2

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both quantitative and qualitative information about the sample components.[3][7] It is particularly useful for identifying volatile impurities.

Experimental Protocol: GC-MS

For the analysis of tryptamines, derivatization is often employed to improve volatility and chromatographic performance.[4]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-1ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Derivatization: Trimethylsilyl (TMS) derivatives can be prepared using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4][8]

Data Presentation

The purity is determined by the relative peak area of the derivatized this compound. The mass spectrum of the main peak is compared with a reference spectrum for identity confirmation.

Compound (as TMS derivative) Retention Time (min) Peak Area (%) Key Mass Fragments (m/z)
This compound-TMS12.399.2266 (M+), 179, 147, 73
Impurity 3-TMS10.80.5-
Impurity 4-TMS11.50.3-
Hypothetical Signaling Pathway

Tryptamine derivatives often exert their effects by interacting with serotonin (5-HT) receptors.[3]

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Tryptamine This compound Receptor 5-HT Receptor Tryptamine->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase Activation Second_Messenger->Kinase Response Cellular Response Kinase->Response

Caption: Hypothetical 5-HT Receptor Signaling Pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules.[5][9] ¹H NMR is particularly useful for quantitative analysis (qNMR) against a certified internal standard.

Experimental Protocol: ¹H NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and an internal standard are soluble (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh the this compound sample and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

    • Ensure complete dissolution.

  • Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (e.g., 5 times the longest T₁).

    • A calibrated 90° pulse.

    • A sufficient number of scans for a good signal-to-noise ratio.

Data Presentation

The purity is calculated by comparing the integral of a characteristic signal of this compound to the integral of a known signal from the internal standard.

Analysis Method Result
Purity¹H NMR (qNMR)99.4% (w/w)
Structure Confirmation¹H and ¹³C NMRConsistent with the structure of this compound
Comparison of Analytical Techniques
Technique Principle Advantages Disadvantages
HPLC-UV Differential partitioning between a mobile and stationary phase.High resolution, quantitative, robust.Requires reference standards for identification.
GC-MS Separation of volatile compounds followed by mass analysis.High sensitivity, provides structural information.May require derivatization, not suitable for non-volatile impurities.
NMR Nuclear spin transitions in a magnetic field.Absolute quantification (qNMR), definitive structural information.Lower sensitivity compared to MS, higher instrument cost.

Conclusion

The purity analysis of synthetic this compound can be effectively performed using HPLC, GC-MS, and NMR spectroscopy. The choice of method depends on the specific requirements of the analysis. HPLC is ideal for routine quantitative purity assessment. GC-MS is excellent for identifying volatile impurities and providing structural confirmation. NMR provides definitive structural elucidation and can be used for absolute quantification. For comprehensive characterization, a combination of these techniques is recommended to ensure the highest quality of the synthetic compound for research and development purposes.

References

A Comparative Analysis of 5-Chlorotryptamine and Serotonin Binding at 5-HT3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the binding affinities of 5-Chlorotryptamine and the endogenous ligand Serotonin at the 5-HT3 receptor, supported by experimental data and detailed protocols.

This guide provides an objective comparison of the binding characteristics of this compound and Serotonin at the 5-HT3 receptor, a key member of the Cys-loop superfamily of ligand-gated ion channels.[1][2] Understanding the nuances of these interactions is critical for the development of novel therapeutic agents targeting the serotonergic system.

Quantitative Comparison of Binding Affinities

The binding affinities of this compound and Serotonin for the 5-HT3A receptor have been determined through competitive radioligand binding assays. The inhibition constant (Ki) serves as a measure of a ligand's binding affinity, with a lower Ki value indicating a higher affinity.

CompoundReceptor SubtypeKi (µM)Test SystemRadioligand
This compound5-HT3A2.7HEK293 cells[3H]granisetron
Serotonin (5-HT)5-HT3A~0.27*HEK293 cells[3H]granisetron

Note: The Ki value for Serotonin is estimated based on the finding that 5-Fluorotryptamine is approximately 10-fold less potent than Serotonin, and this compound exhibits a similar affinity to 5-Fluorotryptamine.

Interpreting the Data

The data indicates that the endogenous neurotransmitter, Serotonin, possesses a significantly higher binding affinity for the 5-HT3A receptor than this compound. This is evidenced by the approximately 10-fold lower Ki value for Serotonin. This compound, while still interacting with the receptor, does so with a weaker affinity. Interestingly, despite its lower affinity, this compound acts as a very weak partial agonist at 5-HT3A receptors.

Signaling Pathway and Experimental Workflow

The 5-HT3 receptor is a ligand-gated ion channel that, upon binding of an agonist like serotonin, opens to allow the influx of cations such as Na+ and Ca2+, leading to rapid neuronal depolarization.[1][2] The following diagrams illustrate the signaling pathway and the general workflow of the experimental protocol used to determine the binding affinities.

5-HT3 Receptor Signaling Pathway 5-HT3 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Serotonin or This compound Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Ligand->Receptor Binds Cations Na+, Ca2+ Influx Receptor->Cations Channel Opening Response Neuronal Depolarization Cations->Response

5-HT3 Receptor Signaling Pathway

Competitive Radioligand Binding Assay Workflow Competitive Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Membranes from HEK293 cells expressing 5-HT3A Receptors Start->Membrane_Prep Incubation Incubate Membranes with: - [3H]granisetron (Radioligand) - Competing Ligand (Serotonin or this compound) Membrane_Prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Counting Scintillation Counting to quantify bound radioactivity Filtration->Counting Analysis Data Analysis to determine IC50 and Ki values Counting->Analysis End End Analysis->End

Competitive Radioligand Binding Assay Workflow

Experimental Protocols

The determination of the binding affinities of this compound and Serotonin at the 5-HT3A receptor was conducted using a competitive radioligand binding assay. The following is a detailed description of the methodology.

1. Cell Culture and Membrane Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT3A receptor were cultured to confluency.

  • Cells were harvested and homogenized in an ice-cold lysis buffer.

  • The homogenate was centrifuged to pellet the cell membranes containing the receptors.

  • The membrane pellet was washed and resuspended in the assay buffer. The protein concentration was determined using a standard protein assay.

2. Competitive Radioligand Binding Assay:

  • The assay was performed in a 96-well plate format.

  • Each well contained:

    • A fixed concentration of the radioligand, [3H]granisetron.

    • Varying concentrations of the competing unlabeled ligand (either Serotonin or this compound).

    • The prepared cell membrane suspension.

  • The plates were incubated to allow the binding to reach equilibrium.

  • Total binding was determined in the absence of a competing ligand.

  • Non-specific binding was determined in the presence of a high concentration of an unlabeled 5-HT3 receptor antagonist to saturate the receptors.

3. Filtration and Quantification:

  • The incubation was terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • The filters were washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters was quantified using a liquid scintillation counter.

4. Data Analysis:

  • Specific binding was calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves.

  • The inhibition constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

References

A Comparative Guide to the In Vivo Efficacy of 5-Chlorotryptamine and Other Tryptamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of various tryptamine analogs, with a focus on 5-Chlorotryptamine. Due to a notable lack of direct quantitative in vivo studies on this compound, this document leverages available data on closely related compounds and other prominent tryptamine analogs to provide a comprehensive comparative context. The primary focus of in vivo assessment for these psychoactive compounds revolves around their interaction with serotonin receptors, particularly the 5-HT₂A receptor, which is strongly correlated with hallucinogenic and psychedelic effects in humans.

The in vivo potency of tryptamine analogs is commonly evaluated using behavioral assays in rodents, such as the head-twitch response (HTR) and drug discrimination paradigms. The HTR is a rapid, involuntary head movement in rodents that is considered a behavioral proxy for 5-HT₂A receptor activation and potential hallucinogenic activity.[1][2] Drug discrimination studies assess the subjective effects of a compound by training animals to recognize and respond to the effects of a specific drug.[3][4]

Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of several key tryptamine analogs, providing a benchmark for potential future studies on this compound.

Table 1: In Vivo Efficacy of Tryptamine Analogs in the Head-Twitch Response (HTR) Assay in Mice

CompoundED₅₀ (mg/kg)Potency Relative to DMTReference
N,N-Dimethyltryptamine (DMT)10.01.0[6]
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)3.23.1[6]
Psilocybin1.37.7[6]
Lysergic acid diethylamide (LSD)0.053188.7[2]

ED₅₀ represents the dose required to produce 50% of the maximal response.

Table 2: In Vivo Efficacy of Tryptamine Analogs in Drug Discrimination Studies in Rats

Training DrugTest CompoundED₅₀ (mg/kg)NotesReference
LSD (0.096 mg/kg)5-MeO-DMT1.5Full substitution[7]
α-Ethyltryptamine (α-ET) (2.5 mg/kg)DOM0.4Full substitution[8]
Psilocybin (0.5 mg/kg)DMT-Full substitution at 1.0 mg/kg[9]
5-MeO-DMT (1.0 mg/kg)Psilocybin-Partial substitution[9]

ED₅₀ in this context is the dose of the test compound that produces a response equivalent to the training drug in 50% of the subjects.

Key Signaling Pathways

The in vivo effects of tryptamine analogs are primarily mediated by their interaction with various serotonin (5-HT) receptors, leading to the activation of specific intracellular signaling cascades. The following diagrams illustrate the key signaling pathways associated with the 5-HT₂A, 5-HT₁A, and 5-HT₂C receptors.

digraph "5-HT2A Receptor Signaling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Tryptamine [label="Tryptamine Analog\n(e.g., 5-CT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HT2A [label="5-HT2A Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq [label="Gq/11 Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release\nfrom ER", fillcolor="#FFFFFF", fontcolor="#202124", shape=box, style=rounded]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nCellular Effects\n(e.g., HTR)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box, style=rounded];

// Edges Tryptamine -> HT2A [label=" Binds"]; HT2A -> Gq [label=" Activates"]; Gq -> PLC [label=" Activates"]; PLC -> PIP2 [label=" Cleaves"]; PIP2 -> IP3 [arrowhead=none]; PIP2 -> DAG [arrowhead=none]; IP3 -> Ca_release [label=" Induces"]; DAG -> PKC [label=" Activates"]; Ca_release -> Downstream; PKC -> Downstream; }

Caption: 5-HT₂A receptor signaling pathway.

digraph "5-HT1A Receptor Signaling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Tryptamine [label="Tryptamine Analog", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HT1A [label="5-HT1A Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gi [label="Gi/o Protein", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase\n(AC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP\nProduction", fillcolor="#F1F3F4", fontcolor="#202124", shape=box, style=rounded]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GIRK [label="GIRK Channels", fillcolor="#FFFFFF", fontcolor="#202124", shape=box, style=rounded]; K_efflux [label="K⁺ Efflux\n(Hyperpolarization)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box, style=rounded];

// Edges Tryptamine -> HT1A [label=" Binds"]; HT1A -> Gi [label=" Activates"]; Gi -> AC [label=" Inhibits", arrowhead=tee]; AC -> cAMP [arrowhead=none]; cAMP -> PKA [label=" Activates"]; Gi -> GIRK [label=" Activates"]; GIRK -> K_efflux; }

Caption: 5-HT₁A receptor signaling pathway.

digraph "5-HT2C_Receptor_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Tryptamine [label="Tryptamine Analog", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HT2C [label="5-HT2C Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq [label="Gq/11 Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release\nfrom ER", fillcolor="#FFFFFF", fontcolor="#202124", shape=box, style=rounded]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Modulation of\nDopamine Release", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box, style=rounded];

// Edges Tryptamine -> HT2C [label=" Binds"]; HT2C -> Gq [label=" Activates"]; Gq -> PLC [label=" Activates"]; PLC -> PIP2 [label=" Cleaves"]; PIP2 -> IP3 [arrowhead=none]; PIP2 -> DAG [arrowhead=none]; IP3 -> Ca_release [label=" Induces"]; DAG -> PKC [label=" Activates"]; Ca_release -> Downstream; PKC -> Downstream; }

Caption: 5-HT₂C receptor signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of the in vivo efficacy of tryptamine analogs. The following sections outline the standard protocols for the Head-Twitch Response (HTR) assay and Drug Discrimination studies.

Head-Twitch Response (HTR) Assay

The HTR assay is a widely used preclinical model to assess the in vivo 5-HT₂A receptor agonist activity of a compound, which is correlated with hallucinogenic potential in humans.[1][2]

digraph "HTR_Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Animal_Prep [label="Animal Preparation\n(e.g., C57BL/6J mice)", fillcolor="#FBBC05", fontcolor="#202124"]; Drug_Admin [label="Drug Administration\n(Test Compound or Vehicle, i.p.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Observation [label="Observation Period\n(e.g., 30-60 min in an open-field arena)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Collection [label="Data Collection\n(Manual or automated counting of head twitches)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(Dose-response curve generation, ED₅₀ calculation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Animal_Prep; Animal_Prep -> Drug_Admin; Drug_Admin -> Observation; Observation -> Data_Collection; Data_Collection -> Data_Analysis; Data_Analysis -> End; }

Caption: Experimental workflow for the HTR assay.

Detailed Protocol:

  • Animals: Male C57BL/6J mice are commonly used due to their robust HTR. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Test compounds are dissolved in an appropriate vehicle (e.g., saline, DMSO). A range of doses is prepared to establish a dose-response curve.

  • Administration: Animals are administered the test compound or vehicle via intraperitoneal (i.p.) injection.

  • Observation: Immediately after injection, mice are placed individually into an observation chamber (e.g., a clear Plexiglas cylinder). The observation period typically lasts for 30 to 60 minutes.

  • Data Recording: The number of head twitches is counted by a trained observer blind to the experimental conditions. A head twitch is defined as a rapid, convulsive rotational movement of the head.[2] Alternatively, automated systems using video tracking or magnetometers can be used for more objective and high-throughput analysis.

  • Data Analysis: The total number of head twitches for each animal is recorded. A dose-response curve is generated by plotting the mean number of head twitches against the drug dose. The ED₅₀ value, the dose that produces 50% of the maximum response, is calculated using non-linear regression analysis.

Drug Discrimination Assay

Drug discrimination is a behavioral paradigm used to assess the subjective effects of drugs in animals.[3][4] Animals are trained to discriminate between the effects of a specific training drug and a vehicle, typically by pressing one of two levers for a reward.

digraph "Drug_Discrimination_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Training [label="Training Phase\n(Discriminate between training drug and vehicle)", fillcolor="#FBBC05", fontcolor="#202124"]; Training_Drug [label="Administer Training Drug\nPress 'Drug' Lever -> Reward", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style=rounded]; Vehicle [label="Administer Vehicle\nPress 'Vehicle' Lever -> Reward", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=rounded]; Testing [label="Testing Phase\n(Administer test compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Substitution [label="Substitution Test\n(Determine if test compound mimics training drug)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box, style=rounded]; Data_Analysis [label="Data Analysis\n(% Drug-Appropriate Responding, ED₅₀ calculation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Training; Training -> Training_Drug; Training -> Vehicle; Training_Drug -> Testing [style=dashed]; Vehicle -> Testing [style=dashed]; Testing -> Substitution; Substitution -> Data_Analysis; Data_Analysis -> End; }

Caption: Workflow for drug discrimination studies.

Detailed Protocol:

  • Animals: Rats are commonly used for drug discrimination studies. They should be food-restricted to maintain approximately 85-90% of their free-feeding body weight to ensure motivation for the food reward.

  • Apparatus: Standard two-lever operant conditioning chambers are used. Each chamber is equipped with two response levers and a food dispenser.

  • Training:

    • Animals are trained to press a lever for a food reward (e.g., a sugar pellet).

    • Once lever pressing is established, discrimination training begins. Before each session, animals receive an injection of either the training drug (e.g., a known tryptamine like LSD or DMT) or the vehicle.

    • On days when the drug is administered, responses on one lever (the "drug-appropriate" lever) are reinforced. On vehicle days, responses on the other lever (the "vehicle-appropriate" lever) are reinforced.

    • Training continues until the animals consistently respond on the correct lever (e.g., >85% correct responses) for both drug and vehicle sessions.

  • Testing:

    • Once the discrimination is learned, test sessions are conducted.

    • During a test session, the animal is administered a dose of the test compound (e.g., this compound or another tryptamine analog).

    • The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis:

    • Substitution: If the test compound produces a dose-dependent increase in responding on the drug-appropriate lever, it is said to substitute for the training drug, indicating similar subjective effects. The ED₅₀ for substitution is the dose that results in 50% drug-appropriate responding.

    • Antagonism: To determine the receptor mechanisms involved, animals can be pre-treated with a receptor antagonist before the administration of the training drug. A rightward shift in the dose-response curve for the training drug indicates that the antagonist is blocking its effects.

Conclusion

The in vivo efficacy of tryptamine analogs is a complex interplay of their affinity and functional activity at various serotonin receptors, particularly the 5-HT₂A receptor. While a definitive quantitative comparison of this compound with other tryptamines is currently hampered by a lack of specific in vivo data, the information available for related compounds and the established methodologies of the HTR and drug discrimination assays provide a strong framework for future investigations. The data presented for prominent tryptamines like DMT, 5-MeO-DMT, and psilocybin serve as a valuable reference for researchers aiming to characterize the in vivo profile of novel tryptamine derivatives. Future studies focusing on the in vivo effects of this compound are crucial to fully understand its pharmacological profile and potential therapeutic applications.

References

Validating the Specificity of 5-Chlorotryptamine's Action on Target Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profile of 5-Chlorotryptamine (5-ClT) at various serotonin (5-HT) receptors. The specificity of a compound's action is critical in drug discovery and neuroscience research to ensure targeted effects and minimize off-target interactions. This document summarizes key experimental data, details the methodologies used for their acquisition, and presents signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's receptor interaction profile in comparison to other relevant tryptamine analogs.

Quantitative Comparison of Receptor Binding Affinities and Functional Potencies

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound and a selection of alternative tryptamine-based compounds at key serotonin receptor subtypes. The inhibition constant (Ki) reflects the affinity of a compound for a receptor, with a lower value indicating a higher affinity. The half-maximal effective concentration (EC50) represents the concentration of a compound that produces 50% of its maximal effect, indicating its potency.

Table 1: Binding Affinities (Ki, nM) of Tryptamine Derivatives at Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2C5-HT3A
This compound Data Not AvailableData Not AvailableData Not Available2700[1]
Serotonin (5-HT)3.212.65.01100
Tryptamine>10,000>10,000>10,0004800[1]
5-FluorotryptamineData Not AvailableData Not AvailableData Not Available800[1]
5-Methoxytryptamine1661.511.5>10,000
N,N-Dimethyltryptamine (DMT)10701081860Data Not Available

Note: "Data Not Available" indicates that specific binding affinity data for this compound at these receptors were not found in the surveyed literature.

Table 2: Functional Activity (EC50, µM and Rmax) of Tryptamine Derivatives at the 5-HT3A Receptor

CompoundEC50 (µM)Rmax (relative to 5-HT)
This compound 8.1[1]0.0037[1]
Serotonin (5-HT)1.51.0
Tryptamine113[1]0.15[1]
5-Fluorotryptamine16[1]0.64[1]
5-Methyltryptamine60[1]0.0023[1]

Rmax represents the maximal response of the compound as a fraction of the maximal response to the endogenous ligand, serotonin.

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and functional cell-based assays.

Radioligand Binding Assay

This technique is fundamental for determining the binding affinity (Ki) of a test compound to a specific receptor.

Principle: The assay measures the ability of a non-radiolabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (a molecule with known high affinity for the receptor) for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the Ki value using the Cheng-Prusoff equation.

Generalized Protocol:

  • Membrane Preparation: Membranes from cells or tissues expressing the target 5-HT receptor are prepared by homogenization and centrifugation.

  • Incubation: The prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-Granisetron for the 5-HT3 receptor) and varying concentrations of the test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target receptor, providing information on its efficacy (agonist, antagonist, or inverse agonist activity) and potency (EC50 or IC50).

cAMP Functional Assay (for Gαi/o- and Gαs-coupled receptors like 5-HT1A):

Principle: 5-HT1A receptors are coupled to the inhibitory G-protein, Gαi. Agonist binding to the 5-HT1A receptor inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This assay measures the ability of a test compound to modulate cAMP levels.

Generalized Protocol:

  • Cell Culture: Cells stably expressing the human 5-HT1A receptor are cultured in appropriate media.

  • Compound Incubation: The cells are incubated with the test compound at various concentrations.

  • Adenylyl Cyclase Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to stimulate cAMP production.

  • cAMP Measurement: The intracellular cAMP levels are measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, FRET, or ELISA-based kits).

  • Data Analysis: The data are analyzed to determine the EC50 value for agonists (inhibition of forskolin-stimulated cAMP) or the IC50 value for antagonists (blockade of an agonist's effect).

Calcium Flux Assay (for Gαq/11-coupled receptors like 5-HT2A):

Principle: 5-HT2A receptors are coupled to the Gαq protein. Agonist binding activates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ can be measured using fluorescent calcium indicators.

Generalized Protocol:

  • Cell Culture and Dye Loading: Cells expressing the 5-HT2A receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Compound Addition: The test compound is added to the cells.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader or a microscope.

  • Data Analysis: The peak fluorescence response is measured at different compound concentrations to determine the EC50 value for agonists or the IC50 value for antagonists.

Visualizing Specificity: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways for the 5-HT receptors discussed and the workflows of the experimental procedures used to validate compound specificity.

G Signaling Pathway of the 5-HT1A Receptor Agonist 5-HT1A Agonist (e.g., 5-HT) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate Response Cellular Response (e.g., Neuronal Inhibition) cAMP->Response Leads to

5-HT1A Receptor Signaling Pathway

G Signaling Pathway of the 5-HT2A Receptor Agonist 5-HT2A Agonist (e.g., 5-HT) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Substrate ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Stimulates Response Cellular Response Ca2->Response PKC->Response

5-HT2A Receptor Signaling Pathway

G Signaling Pathway of the 5-HT3 Receptor Agonist 5-HT3 Agonist (e.g., 5-HT, 5-ClT) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Agonist->Receptor Binds and Opens Channel Ion_Influx Cation Influx (Na+, K+, Ca2+) Receptor->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Response Cellular Response (e.g., Neuronal Excitation) Depolarization->Response

5-HT3 Receptor Signaling Pathway

G Experimental Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Receptor-expressing Membrane Preparation Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution (Fixed Concentration) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilutions (Varying Concentrations) Test_Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Plotting Plot % Inhibition vs. Log[Compound] Counting->Plotting IC50_Calc Determine IC50 Value Plotting->IC50_Calc Ki_Calc Calculate Ki Value (Cheng-Prusoff) IC50_Calc->Ki_Calc

Radioligand Binding Assay Workflow

G Experimental Workflow for a Functional cAMP Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Receptor- Expressing Cells Cell_Plating Plate Cells in Assay Plate Cell_Culture->Cell_Plating Compound_Prep Prepare Test Compound Dilutions Compound_Addition Add Test Compound to Cells Compound_Prep->Compound_Addition Cell_Plating->Compound_Addition Forskolin_Stim Stimulate with Forskolin Compound_Addition->Forskolin_Stim cAMP_Detection Measure Intracellular cAMP Levels Forskolin_Stim->cAMP_Detection Plotting Plot % Response vs. Log[Compound] cAMP_Detection->Plotting EC50_Calc Determine EC50/IC50 Value Plotting->EC50_Calc

Functional cAMP Assay Workflow

Conclusion

The available data indicates that this compound is a very weak partial agonist at the 5-HT3A receptor, with a significantly lower maximal response compared to the endogenous ligand serotonin.[1] Its binding affinity for the 5-HT3A receptor is in the micromolar range.[1] A comprehensive analysis of this compound's binding affinity and functional activity at other key serotonin receptor subtypes, such as 5-HT1A and 5-HT2A, is currently limited by the lack of publicly available data. Further experimental validation across a broader panel of receptors is necessary to fully elucidate the specificity and selectivity profile of this compound. This guide serves as a foundational resource for researchers, highlighting the known interactions of this compound and providing the necessary experimental context for future investigations into its pharmacological properties.

References

A Comparative Guide to Inter-Laboratory Validation of 5-Chlorotryptamine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 5-Chlorotryptamine. While specific inter-laboratory validation studies for this compound are not extensively documented in publicly available literature, this document outlines the critical parameters and methodologies based on established practices for analogous tryptamine compounds. The objective is to offer a robust guide for establishing validated, reproducible, and comparable analytical methods across different laboratories, a crucial step in preclinical and clinical research, as well as in forensic applications.

The primary analytical techniques for the quantification of tryptamines, including this compound, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Both methods offer the high sensitivity and selectivity required for detecting and quantifying these compounds in various biological and non-biological matrices.

Data Presentation: A Framework for Comparative Analysis

Effective inter-laboratory validation hinges on the systematic comparison of key analytical performance parameters. The following tables present a template for summarizing quantitative data from such a study. The hypothetical data are based on typical performance characteristics of LC-MS/MS and GC-MS methods for similar tryptamine derivatives.[2][3][4]

Table 1: Hypothetical Inter-Laboratory Performance Data for this compound Quantification by LC-MS/MS

LaboratoryLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity Range (ng/mL)Accuracy (% Bias)Precision (% RSD)Sample Matrix
Lab A 0.10.50.5 - 100± 15< 10Human Plasma
Lab B 0.080.40.4 - 120± 12< 8Rat Brain Homogenate
Lab C 0.20.80.8 - 150± 18< 12Human Urine

Table 2: Hypothetical Inter-Laboratory Performance Data for this compound Quantification by GC-MS

LaboratoryLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity Range (ng/mL)Accuracy (% Bias)Precision (% RSD)Sample Matrix
Lab D 155 - 500± 20< 15Seized Powder
Lab E 21010 - 1000± 18< 15Oral Fluid
Lab F 0.844 - 600± 17< 13Hair

Experimental Protocols

Detailed and harmonized experimental protocols are fundamental for achieving comparable results in an inter-laboratory study. Below are representative methodologies for LC-MS/MS and GC-MS analysis of tryptamines, which can be adapted for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is highly sensitive and specific, making it suitable for quantifying low concentrations of tryptamines in complex biological matrices.[5][6]

1. Sample Preparation (Human Plasma):

  • To 100 µL of plasma, add an internal standard (e.g., this compound-d4).

  • Acidify the sample with ascorbic acid to enhance stability.[7]

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 μm) is commonly used for separation.[2]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.4 mL/min.[2]

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: At least two transitions (one for quantification and one for qualification) should be optimized for this compound and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and reliable technique, particularly for the analysis of seized drug samples and other less complex matrices.[3][8] Derivatization may be necessary to improve the volatility and chromatographic behavior of tryptamines.

1. Sample Preparation (Seized Powder):

  • Accurately weigh approximately 10 mg of the homogenized powder.

  • Dissolve in 10 mL of methanol.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Centrifuge to pellet any insoluble material.

  • Dilute the supernatant to an appropriate concentration with methanol before injection. For trace analysis, a liquid-liquid extraction may be required.[3]

2. Derivatization (Optional but Recommended):

  • Evaporate a portion of the sample extract to dryness.

  • Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Heat at 70°C for 30 minutes to form the trimethylsilyl derivative.

3. Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm x 0.25 µm HP-5MS (5% phenyl methyl siloxane), is a common choice.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Temperature Program: An initial oven temperature of 100°C, held for 1 minute, then ramped to 300°C at 15°C/min, and held for 5 minutes.

  • Injection Mode: Splitless injection is typically used for trace analysis.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the general signaling pathway for tryptamines and the analytical workflows described above.

Tryptamine This compound Receptor 5-HT2A Receptor Tryptamine->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (Psychoactive Effects) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified signaling pathway of tryptamines via the 5-HT2A receptor.

cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow Plasma_Sample Plasma Sample Add_IS_Acidify Add Internal Standard & Acidify Plasma_Sample->Add_IS_Acidify Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS_Acidify->Protein_Precipitation Centrifuge_Evaporate Centrifuge & Evaporate Supernatant Protein_Precipitation->Centrifuge_Evaporate Reconstitute Reconstitute Centrifuge_Evaporate->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis Powder_Sample Powder Sample Dissolve_Sonicate Dissolve in Methanol & Sonicate Powder_Sample->Dissolve_Sonicate Centrifuge_Dilute Centrifuge & Dilute Supernatant Dissolve_Sonicate->Centrifuge_Dilute Derivatization Derivatization (Optional) Centrifuge_Dilute->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

Caption: Generalized analytical workflows for tryptamine quantification.

References

Safety Operating Guide

Proper Disposal of 5-Chlorotryptamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Chlorotryptamine, a chemical that requires careful management due to its potential hazards. Adherence to these procedures will mitigate risks and ensure environmental responsibility.

Hazard Profile and Safety Considerations

This compound hydrochloride is classified as a hazardous chemical.[1] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.

Personal Protective Equipment (PPE) during Handling and Disposal:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]

  • Body Protection: Wear a lab coat or other protective clothing.[1]

  • Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a particle filter respirator may be necessary.[1][2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound hydrochloride.

PropertyValueReference
Molecular Formula C₁₀H₁₁ClN₂ • HCl[2][3]
Molecular Weight 231.1 g/mol [3]
Appearance Crystalline solid[1][3]
Melting Point 290 °C / 554 °F[1]
Solubility DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 20 mg/ml[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[2] Under no circumstances should this chemical be discarded down the drain or in regular solid waste streams. The primary method of disposal is through a licensed and approved waste disposal company.[1][2]

Waste Segregation and Collection
  • Separate Waste Streams: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated PPE, separately from other chemical waste streams.

  • Use Designated, Labeled Containers: Store the waste in a clearly labeled, sealed, and appropriate container. The container should be kept in a well-ventilated and designated hazardous waste accumulation area.[1][2]

Decontamination of Labware and Surfaces

Proper decontamination of laboratory equipment and surfaces that have come into contact with this compound is crucial.

Experimental Protocol for Small Spill Decontamination:

  • Restrict Access: Cordon off the affected area to prevent cross-contamination.

  • Don PPE: Ensure you are wearing the appropriate PPE as described above.

  • Contain the Spill: Cover the spill with absorbent paper towels.[4]

  • Apply Decontaminating Solution: Gently pour a 1:9 (v/v) household bleach solution over the paper towels, ensuring the spill is fully saturated.[4]

  • Allow Contact Time: Let the bleach solution sit for at least 30 minutes.[4]

  • Clean Up: Collect the paper towels and any remaining residue and place them in the designated hazardous waste container.

  • Rinse: Wipe the area with water to remove any residual bleach.

  • Dispose of PPE: All contaminated PPE should be disposed of as hazardous waste.

  • Wash Hands: Thoroughly wash your hands with soap and water after the procedure is complete.[5]

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[4]

Arranging for Professional Disposal
  • Contact EHS Office: Coordinate with your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow Regulatory Requirements: Ensure that all local, state, and federal regulations for hazardous waste disposal are followed.[6][7] The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle-to-grave."[8] This includes proper identification, management, and treatment before disposal.[6]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1: this compound Disposal Workflow A Start: Handling this compound B Generation of Waste (Unused chemical, contaminated labware, PPE) A->B E Spill Occurs A->E Accident C Segregate Waste into Designated, Labeled Container B->C D Store in Secure Hazardous Waste Area C->D G Contact Environmental Health & Safety (EHS) D->G F Decontaminate Area (Follow Spill Protocol) E->F F->C Dispose of Decontamination Waste H Professional Waste Pickup by Licensed Contractor G->H I End: Proper Disposal Complete H->I

Caption: Disposal workflow for this compound.

Disclaimer: The information provided in this document is for guidance purposes and is based on available safety data. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound before handling or disposal.

References

Essential Safety and Operational Guide for 5-Chlorotryptamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Chlorotryptamine. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks.

Chemical Identifier:

  • Name: this compound hydrochloride

  • Synonyms: 5-Chloro-3-(2-aminoethyl)indole hydrochloride, 2-(5-Chloro-1H-indol-3-yl)ethanamine hydrochloride[1][2]

  • CAS Number: 942-26-7[2][3][4][5][6]

Summary of Hazard Information

This compound hydrochloride is classified as a hazardous chemical.[3] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[3][5]

Hazard ClassificationDescription
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)

Source: Fisher Scientific Safety Data Sheet[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory when handling this compound to prevent exposure. The following PPE must be worn:

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side ShieldsRequired for all handling procedures.
Face ShieldTo be worn in addition to safety glasses when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for handling the solid form and for protection against splashes of solutions. Inspect gloves for any damage before use.
Body Protection Laboratory CoatA standard lab coat should be worn at all times.
Disposable CoverallsRecommended when handling larger quantities or when there is a significant risk of contamination.
Respiratory Protection NIOSH-Approved RespiratorUse in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved N95 or P1 dust mask is recommended. For larger quantities or in poorly ventilated areas, a powered air-purifying respirator (PAPR) should be considered.

This information is synthesized from multiple safety data sheets and handling guides.[3][5][7][8]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should be performed in a designated, well-ventilated area, preferably within a chemical fume hood.

1. Preparation:

  • Ensure the work area is clean and free of clutter.

  • Assemble all necessary equipment, including analytical balance, weighing paper or boat, spatula, vials, and solvent.

  • Verify that an eyewash station and safety shower are readily accessible.[5]

  • Don all required personal protective equipment as detailed in the table above.

2. Weighing the Compound:

  • To minimize dust generation, carefully transfer the desired amount of this compound from the stock container to a pre-tared weighing vessel using a clean spatula.

  • Immediately after use, securely close the primary container.[7]

3. Solution Preparation:

  • Slowly add the weighed compound to the desired solvent in a suitable container.

  • If necessary, use a vortex mixer or sonicator to aid in dissolution.

  • Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.

4. Post-Handling:

  • Thoroughly clean the work area and any equipment used.

  • Dispose of all contaminated materials according to the disposal plan outlined below.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[3]

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[3][5]

  • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or symptoms occur, seek medical attention.[3][5]

  • Ingestion: Clean the mouth with water and then drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[5]

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste and disposed of accordingly.

1. Waste Segregation:

  • Collect all waste containing this compound separately from other waste streams.

  • Specifically, segregate halogenated organic waste from non-halogenated waste. This is often more environmentally sound and can reduce disposal costs.[9]

2. Waste Collection:

  • Use designated, clearly labeled, and sealed containers for all this compound waste.

  • This includes unused compounds, contaminated PPE (gloves, disposable lab coats), weighing papers, and any cleaning materials.

3. Professional Disposal:

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[3][5][9] The material should be taken to an approved waste disposal plant.[3][10]

Visual Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Protocol prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Required PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh prepare_solution 4. Prepare Solution weigh->prepare_solution cleanup 5. Clean Work Area prepare_solution->cleanup dispose_waste 6. Segregate & Dispose Waste cleanup->dispose_waste wash 7. Wash Hands dispose_waste->wash segregate A. Segregate Halogenated Waste dispose_waste->segregate collect B. Collect in Labeled Container segregate->collect contact_ehs C. Contact EHS for Pickup collect->contact_ehs

Caption: Workflow for Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chlorotryptamine
Reactant of Route 2
Reactant of Route 2
5-Chlorotryptamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.